molecular formula C6H6N2O2 B015639 5-Vinyluracil CAS No. 37107-81-6

5-Vinyluracil

Número de catálogo: B015639
Número CAS: 37107-81-6
Peso molecular: 138.12 g/mol
Clave InChI: ZRYZBEQILKESAW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Vinyluracil (CAS: 37107-81-6) is a modified pyrimidine base that serves as a critical building block and precursor for synthesizing advanced nucleoside analogs. With a molecular formula of C 6 H 6 N 2 O 2 and a molecular weight of 138.12 g/mol, it features a reactive vinyl group at the C5 position, enabling diverse chemical transformations for probe development . Key Research Applications: RNA Metabolic Labeling and Sequencing: this compound is incorporated into nascent RNA as 5-vinyluridine (5-VUrd). Its vinyl group serves as a bioorthogonal handle for cycloaddition reactions, allowing for the detection, enrichment, and mutational profiling of newly transcribed RNA. This application is vital for studying RNA synthesis and degradation dynamics in response to cellular stimuli . Antiviral and Anticancer Agent Development: As a core structure, this compound is used to create nucleoside analogs with demonstrated biological activity. Notably, 2'-deoxy-5-vinyluridine exhibits significant inhibitory activity against Herpes Simplex Virus (HSV) replication, indicating its potential as a lead compound in antiviral chemotherapy . Bioconjugation and Probe Synthesis: The terminal vinyl group is highly amenable to chemoselective reactions, including palladium-catalyzed oxidative Heck coupling and inverse electron demand Diels-Alder (IEDDA) reactions. This enables the modular functionalization of RNA with various biophysical probes, such as fluorophores, for structural and functional studies . Mechanism of Action: The biological activity of this compound derivatives stems from their incorporation into nucleic acids, where they can interfere with standard cellular processes. The vinyl group allows for unique interactions with enzymes and molecular targets, potentially inhibiting DNA and RNA synthesis in a manner similar to other pyrimidine analogs . This product is provided for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Propiedades

IUPAC Name

5-ethenyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-2-4-3-7-6(10)8-5(4)9/h2-3H,1H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYZBEQILKESAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190605
Record name 5-Vinyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37107-81-6
Record name 5-Vinyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037107816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 37107-81-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Vinyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Vinyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-VINYLURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZA8N5LEF2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-Vinyluracil: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Vinyluracil is a chemically modified nucleobase that has garnered significant interest in various fields of chemical biology and drug development. Its vinyl functional group serves as a versatile handle for a variety of chemical transformations, making it a valuable tool for the synthesis of modified oligonucleotides, the study of nucleic acid structure and function, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on experimental protocols and data relevant to researchers and professionals in drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 5-ethenyl-1H-pyrimidine-2,4-dione, is a derivative of the pyrimidine nucleobase uracil. The key structural feature is the presence of a vinyl group at the C5 position of the pyrimidine ring.

Figure 1: Chemical structure of this compound.
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The data has been compiled from various chemical suppliers and databases.

PropertyValueReference
Molecular Formula C₆H₆N₂O₂[1][2]
Molecular Weight 138.12 g/mol [1][2]
CAS Number 37107-81-6[1][2]
Appearance Solid[1]
Melting Point >300 °C (decomposes)[1]
Solubility Soluble in DMSO and water.
SMILES C=CC1=CNC(=O)NC1=O[1]
InChI 1S/C6H6N2O2/c1-2-4-3-7-6(10)8-5(4)9/h2-3H,1H2,(H2,7,8,9,10)[1]
Spectroscopic Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons (typically in the range of 5-7 ppm with characteristic splitting patterns), the C6-H proton of the uracil ring (around 7-8 ppm), and the N-H protons (which may be broad and their chemical shift can be solvent-dependent).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the two carbonyl carbons (C2 and C4, typically in the range of 150-170 ppm), the vinyl carbons (around 110-140 ppm), and the other ring carbons.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to its functional groups. Key expected peaks are:

  • N-H stretching: ~3200-3400 cm⁻¹

  • C=O stretching (carbonyls): ~1650-1750 cm⁻¹

  • C=C stretching (vinyl and ring): ~1600-1680 cm⁻¹

  • C-H stretching (vinyl): ~3000-3100 cm⁻¹

1.2.3. UV-Vis Spectroscopy

Uracil and its derivatives typically exhibit strong absorption in the UV region. The λmax for this compound is expected to be in the range of 260-280 nm, characteristic of the pyrimidine chromophore. The vinyl group, being in conjugation with the pyrimidine ring, may cause a slight bathochromic shift (shift to longer wavelength) compared to unsubstituted uracil.

Synthesis of this compound

A high-yield synthesis of this compound has been reported, proceeding via the dehydration of 5-(1-hydroxyethyl)uracil. The following is a representative experimental protocol based on the literature.

Synthesis cluster_0 Synthesis of this compound 5_hydroxyethyluracil 5-(1-Hydroxyethyl)uracil intermediate Methanesulfonyl Ester Intermediate (unstable) 5_hydroxyethyluracil->intermediate Esterification mesyl_chloride Methanesulfonyl Chloride (in pyridine) mesyl_chloride->intermediate 5_vinyluracil This compound intermediate->5_vinyluracil Elimination base Base (e.g., triethylamine) base->5_vinyluracil

Figure 2: Synthetic pathway for this compound.
Experimental Protocol: Synthesis from 5-(1-Hydroxyethyl)uracil

Materials:

  • 5-(1-Hydroxyethyl)uracil

  • Methanesulfonyl chloride

  • Pyridine (anhydrous)

  • Triethylamine (anhydrous)

  • Anhydrous diethyl ether

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/methanol mixture)

Procedure:

  • Esterification: Dissolve 5-(1-hydroxyethyl)uracil in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add methanesulfonyl chloride dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to stir at 0 °C for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Elimination: After the formation of the methanesulfonyl ester intermediate is complete, add anhydrous triethylamine to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for an extended period (e.g., 12-24 hours) to facilitate the elimination reaction.

  • Work-up and Purification:

    • Quench the reaction by adding cold water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to yield pure this compound.

Note: This is a generalized protocol. Researchers should consult the primary literature for precise quantities, reaction times, and purification details.

Applications in Research and Drug Development

The vinyl group of this compound provides a reactive site for a variety of chemical modifications, making it a valuable building block in several applications.

Incorporation into Oligonucleotides

This compound can be converted to its corresponding phosphoramidite and incorporated into synthetic DNA and RNA oligonucleotides using standard solid-phase synthesis protocols. These modified oligonucleotides can be used for:

  • Cross-linking studies: The vinyl group can participate in photo-induced or chemically-induced cross-linking reactions with adjacent nucleic acid bases or proteins, providing insights into their spatial proximity and interactions.

  • Post-synthesis modification: The vinyl group can be further functionalized after oligonucleotide synthesis using reactions like Diels-Alder cycloadditions, Michael additions, or Heck couplings to attach fluorescent dyes, biotin, or other reporter molecules.

Oligo_Incorporation cluster_1 Incorporation into Oligonucleotides Workflow start This compound phosphoramidite Convert to Phosphoramidite start->phosphoramidite synthesis Solid-Phase Oligonucleotide Synthesis phosphoramidite->synthesis modified_oligo Oligonucleotide containing This compound synthesis->modified_oligo application Applications modified_oligo->application crosslinking Cross-linking Studies application->crosslinking post_synthesis Post-synthesis Modification application->post_synthesis

Figure 3: Workflow for incorporating this compound into oligonucleotides.
RNA Metabolic Labeling

This compound can be used as a chemical reporter for metabolic labeling of newly transcribed RNA in living cells. Cells are incubated with this compound, which is incorporated into nascent RNA transcripts. The vinyl-modified RNA can then be detected and enriched through bioorthogonal chemical reactions, such as the inverse-electron-demand Diels-Alder reaction with a tetrazine-functionalized probe. This allows for the study of RNA synthesis, turnover, and localization.

Biological Activity

Derivatives of this compound have shown promise as antiviral agents. For instance, certain this compound nucleoside analogs have demonstrated activity against herpes simplex virus (HSV). The mechanism of action is often related to the inhibition of viral DNA polymerase. Further research is needed to fully elucidate the therapeutic potential of this compound and its derivatives. Some studies have also explored the antimicrobial properties of other 5-substituted uracil derivatives, though specific data for this compound is less common.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

Conclusion

This compound is a versatile and valuable molecule for researchers and drug development professionals. Its unique chemical properties, particularly the reactive vinyl group, enable a wide range of applications from fundamental studies of nucleic acid biology to the development of novel therapeutic strategies. The synthetic accessibility of this compound and its compatibility with standard biochemical and molecular biology techniques make it an attractive tool for advancing our understanding of biological systems and for the design of new diagnostic and therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 5-Vinyluracil for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Vinyluracil is a key synthetic intermediate and a biologically active molecule with significant applications in biomedical research and drug development. Its vinyl group provides a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of complex nucleoside analogs and probes. Furthermore, this compound and its derivatives have demonstrated potential as antiviral and antibiotic agents.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols and a comparative analysis of their efficiencies. The guide also illustrates a key research application of this compound in nucleic acid labeling and detection, providing a workflow for its use in molecular biology.

Synthetic Routes for this compound

Several synthetic strategies have been developed for the preparation of this compound. The choice of method often depends on the desired scale, available starting materials, and required purity. The most prominent and effective methods include the elimination reaction from 5-(1-hydroxyethyl)uracil, palladium-catalyzed cross-coupling reactions such as the Heck and Stille couplings, and the Wittig reaction.

Elimination Reaction from 5-(1-Hydroxyethyl)uracil

This method is reported to be a rapid and high-yield route to this compound.[2] The synthesis proceeds in two main steps: the formation of a mesylate ester from 5-(1-hydroxyethyl)uracil, followed by a base-catalyzed elimination of the mesylate group to form the vinyl double bond.

Synthesis_Elimination 5-(1-Hydroxyethyl)uracil 5-(1-Hydroxyethyl)uracil Intermediate_Mesylate Intermediate Mesylate Ester 5-(1-Hydroxyethyl)uracil->Intermediate_Mesylate  Pyridine Methanesulfonyl_chloride Methanesulfonyl chloride Methanesulfonyl_chloride->Intermediate_Mesylate This compound This compound Intermediate_Mesylate->this compound  Elimination Base Base Base->this compound

Caption: Synthesis of this compound via Elimination Reaction.

Palladium-Catalyzed Heck Coupling

The Heck reaction is a powerful tool for carbon-carbon bond formation, coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[3][4] For the synthesis of this compound, a 5-halouracil (typically 5-iodouracil or 5-bromouracil) is reacted with a vinylating agent, such as ethylene or a vinylboronic acid derivative.

Synthesis_Heck 5-Halouracil 5-Halouracil (I, Br) This compound This compound 5-Halouracil->this compound Vinylating_Agent Vinylating Agent (e.g., Ethylene) Vinylating_Agent->this compound Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->this compound  Heck Coupling Base_Heck Base Base_Heck->this compound

Caption: Synthesis of this compound via Heck Coupling.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or triflate.[5][6] To synthesize this compound via this method, a 5-halouracil is coupled with a vinylstannane reagent, such as vinyltributyltin.

Synthesis_Stille 5-Halouracil_Stille 5-Halouracil (I, Br, OTf) This compound This compound 5-Halouracil_Stille->this compound Vinylstannane Vinylstannane (e.g., Vinyltributyltin) Vinylstannane->this compound Pd_Catalyst_Stille Pd(0) Catalyst Pd_Catalyst_Stille->this compound  Stille Coupling

Caption: Synthesis of this compound via Stille Coupling.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[7][8][9] In the context of this compound synthesis, 5-formyluracil serves as the starting material, which is then reacted with a phosphorus ylide (Wittig reagent), typically methylenetriphenylphosphorane, to form the vinyl group.

Synthesis_Wittig 5-Formyluracil 5-Formyluracil This compound This compound 5-Formyluracil->this compound Phosphorus_Ylide Phosphorus Ylide (e.g., Ph3P=CH2) Phosphorus_Ylide->this compound  Wittig Reaction

Caption: Synthesis of this compound via Wittig Reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a basis for comparison.

Synthetic RouteStarting Material(s)Key ReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
Elimination Reaction 5-(1-Hydroxyethyl)uracilMethanesulfonyl chloride, Pyridine, BasePyridineRoom Temp. -> RefluxNot specified83[2]
Heck Coupling 5-Iodouracil, EthylenePd(OAc)₂, PPh₃, Et₃NDMF10030 minNot specified[10]
Stille Coupling 5-Halouracil, VinylstannanePd(PPh₃)₄TolueneReflux12-24 hNot specifiedGeneral
Wittig Reaction 5-Formyluracil, Methyltriphenylphosphonium bromiden-BuLiTHF-78 to Room Temp.2-4 hNot specifiedGeneral

Note: "Not specified" indicates that the specific data point was not available in the cited literature. "General" refers to typical conditions for this reaction type, as a specific protocol for this compound was not found.

Detailed Experimental Protocols

Synthesis of this compound via Elimination from 5-(1-Hydroxyethyl)uracil

This protocol is adapted from the high-yield method reported by Jones et al.[2]

Materials:

  • 5-(1-Hydroxyethyl)uracil

  • Anhydrous pyridine

  • Methanesulfonyl chloride

  • A suitable base (e.g., triethylamine or DBU)

  • Anhydrous solvent for elimination (e.g., DMF or DMSO)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Mesylation: In a round-bottom flask, dissolve 5-(1-hydroxyethyl)uracil in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up (Mesylation): Quench the reaction by slowly adding saturated sodium bicarbonate solution. Extract the product with dichloromethane. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate ester.

  • Elimination: Dissolve the crude mesylate ester in an anhydrous solvent such as DMF or DMSO.

  • Add the base (e.g., triethylamine or DBU) to the solution and heat the mixture to a temperature sufficient to induce elimination (e.g., 80-100 °C).

  • Monitor the reaction by TLC until the mesylate is consumed.

  • Work-up (Elimination): Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system to afford the pure product.

General Protocol for Heck Coupling Synthesis of this compound

This is a general protocol based on typical Heck reaction conditions.

Materials:

  • 5-Iodouracil or 5-bromouracil

  • Vinylating agent (e.g., vinylboronic acid pinacol ester or potassium vinyltrifluoroborate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)

  • Anhydrous solvent (e.g., DMF, dioxane, or toluene)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine 5-halouracil, the vinylating agent, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Research Applications: Nucleic Acid Labeling and Detection

This compound and its nucleoside analog, 5-vinyluridine, are valuable tools in molecular biology for the metabolic labeling of nascent RNA.[11] The vinyl group serves as a bioorthogonal handle that can be selectively modified through click chemistry or other coupling reactions, allowing for the visualization and enrichment of newly synthesized RNA.

RNA_Labeling_Workflow cluster_cell Cellular Environment cluster_detection Downstream Analysis 5-Vinyluridine 5-Vinyluridine (or this compound) Cellular_Uptake Cellular Uptake & Phosphorylation 5-Vinyluridine->Cellular_Uptake 5-VUTP 5-Vinyluridine Triphosphate (5-VUTP) Cellular_Uptake->5-VUTP Nascent_RNA Nascent RNA containing This compound 5-VUTP->Nascent_RNA RNA_Polymerase RNA Polymerase RNA_Polymerase->Nascent_RNA Click_Chemistry Bioorthogonal Ligation (e.g., Click Chemistry) Nascent_RNA->Click_Chemistry Labeled_RNA Labeled RNA Click_Chemistry->Labeled_RNA Fluorophore Fluorophore or Biotin Tag Fluorophore->Click_Chemistry Microscopy Fluorescence Microscopy Labeled_RNA->Microscopy Enrichment Affinity Enrichment Labeled_RNA->Enrichment Sequencing Next-Generation Sequencing Enrichment->Sequencing

Caption: Workflow for Metabolic Labeling and Detection of Nascent RNA using this compound.

This workflow illustrates the process, starting with the introduction of 5-vinyluridine to cells, its metabolic conversion to the triphosphate, and subsequent incorporation into newly transcribed RNA by RNA polymerase. The vinyl-modified RNA can then be detected through various downstream applications. For instance, a fluorescent probe can be attached via click chemistry for imaging, or a biotin tag can be introduced for affinity purification and subsequent sequencing of the nascent transcriptome. This approach provides a powerful method to study dynamic changes in gene expression in response to various stimuli.

Conclusion

The synthesis of this compound can be achieved through several reliable methods, with the elimination reaction from 5-(1-hydroxyethyl)uracil offering a particularly high-yield and rapid option. The choice of synthetic route will ultimately be guided by the specific needs of the research application. The unique reactivity of the vinyl group in this compound makes it an invaluable tool for chemical biologists and drug development professionals, enabling the construction of novel molecular probes and therapeutic candidates. Its application in metabolic labeling of nucleic acids highlights its importance in advancing our understanding of fundamental biological processes.

References

5-Vinyluracil: A Technical Guide for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Vinyluracil is a modified nucleobase, an analogue of uracil and thymine, that serves as a versatile building block in the synthesis of modified nucleic acids. Its vinyl group provides a reactive handle for a variety of chemical transformations, making it a valuable tool in drug discovery, diagnostics, and biotechnology. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and applications, with a focus on experimental protocols and its relevance in therapeutic development.

Core Data and Properties

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueCitations
CAS Number 37107-81-6[1][2]
Molecular Weight 138.12 g/mol [1][2]
Molecular Formula C₆H₆N₂O₂[1][2]
IUPAC Name 5-ethenyl-1H-pyrimidine-2,4-dione[3]
Synonyms 5-Vinyl-1H-pyrimidine-2,4-dione[2]
Appearance Solid[2]
Melting Point >300 °C (decomposes)[1][2]
MDL Number MFCD00913267[1][2]
PubChem CID 99305[3]

Synthesis and Experimental Protocols

A rapid and high-yield synthesis of this compound has been reported starting from 5-(1-hydroxyethyl)uracil via a methanesulphonyl ester intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described by Jones et al. for the rapid preparation of this compound in high yield.

Materials:

  • 5-(1-hydroxyethyl)uracil

  • Methanesulphonyl chloride

  • Anhydrous pyridine

  • Sodium hydroxide

Procedure:

  • Formation of the Methanesulphonyl Ester:

    • Dissolve 5-(1-hydroxyethyl)uracil in anhydrous pyridine.

    • Cool the solution in an ice bath.

    • Slowly add methanesulphonyl chloride to the cooled solution with stirring.

    • Allow the reaction to proceed for a specified time at low temperature.

  • Elimination Reaction:

    • To the reaction mixture containing the methanesulphonyl ester, add a solution of sodium hydroxide.

    • Heat the mixture to induce the elimination of the methanesulphonate group, forming the vinyl group.

  • Isolation and Purification:

    • Neutralize the reaction mixture with an appropriate acid.

    • The product, this compound, will precipitate out of the solution.

    • Collect the precipitate by filtration.

    • Wash the product with cold water and then ethanol.

    • Dry the purified this compound under vacuum.

This is a representative protocol and may require optimization for specific laboratory conditions.

G cluster_synthesis Synthesis of this compound 5_hydroxyethyluracil 5-(1-hydroxyethyl)uracil mesyl_ester Methanesulphonyl Ester Intermediate 5_hydroxyethyluracil->mesyl_ester  Methanesulphonyl Chloride, Pyridine 5_vinyluracil This compound mesyl_ester->5_vinyluracil  NaOH, Heat

Caption: Synthesis of this compound from 5-(1-hydroxyethyl)uracil.

Applications in Oligonucleotide Modification and Drug Development

The vinyl group of this compound is a key feature that allows for its use in post-synthetic modification of oligonucleotides. This functionality enables the attachment of various molecules, such as fluorophores, biotin, or therapeutic agents, through reactions like Diels-Alder cycloadditions.

Incorporation into Oligonucleotides

This compound can be converted into a phosphoramidite derivative for incorporation into synthetic DNA or RNA strands using standard automated solid-phase synthesis.

G cluster_oligo_synthesis Oligonucleotide Synthesis Workflow start Start with Solid Support (e.g., CPG) deprotection DMT Removal (Acid Treatment) start->deprotection coupling Coupling with This compound Phosphoramidite deprotection->coupling capping Capping of Unreacted Hydroxyls coupling->capping oxidation Oxidation of Phosphite Triester capping->oxidation repeat Repeat Cycles for Desired Sequence oxidation->repeat repeat->deprotection  Next Cycle cleavage Cleavage and Deprotection repeat->cleavage  Final Cycle purification Oligonucleotide Purification cleavage->purification final_product This compound Containing Oligonucleotide purification->final_product

Caption: General workflow for incorporating this compound into oligonucleotides.

Post-Synthetic Modification via Diels-Alder Reaction

Oligonucleotides containing this compound can be conjugated to molecules containing a maleimide group through a Diels-Alder [4+2] cycloaddition reaction. This is a powerful tool for creating bioconjugates.

Experimental Protocol: Diels-Alder Conjugation

This protocol describes the general procedure for conjugating a maleimide-containing molecule to a this compound-modified oligonucleotide.

Materials:

  • This compound-containing oligonucleotide

  • Maleimide-functionalized molecule (e.g., maleimide-biotin, maleimide-dye)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Dissolve Reactants:

    • Dissolve the this compound-containing oligonucleotide in the aqueous buffer to a desired concentration.

    • Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO) and then add it to the oligonucleotide solution. An excess of the maleimide compound is typically used.

  • Reaction:

    • Incubate the reaction mixture at room temperature or slightly elevated temperatures (e.g., 37 °C) for several hours to overnight. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification:

    • Purify the resulting oligonucleotide conjugate to remove unreacted maleimide compound and any side products. This can be achieved by methods like ethanol precipitation, size-exclusion chromatography, or HPLC.

G cluster_conjugation Post-Synthetic Modification via Diels-Alder Reaction oligo Oligonucleotide with This compound reaction Diels-Alder [4+2] Cycloaddition oligo->reaction maleimide Maleimide-functionalized molecule (e.g., drug, dye) maleimide->reaction conjugate Oligonucleotide Conjugate reaction->conjugate G cluster_drug_discovery Drug Discovery Workflow start Lead Compound (this compound derivative) synthesis Chemical Synthesis and Library Generation start->synthesis screening In Vitro Screening (e.g., antiviral, anticancer assays) synthesis->screening optimization Lead Optimization (Structure-Activity Relationship) screening->optimization preclinical Preclinical Studies (In vivo models) optimization->preclinical clinical Clinical Trials preclinical->clinical

References

The Discovery and History of 5-Vinyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Vinyluracil, a synthetic pyrimidine analog, has emerged as a significant molecule in the fields of molecular biology and drug development. Its discovery and subsequent investigation have unveiled its utility as a versatile tool for studying nucleic acid dynamics and as a potential therapeutic agent. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for the scientific community.

Introduction

This compound (5-VU) is a modified nucleobase, structurally similar to thymine and uracil, with a vinyl group (-CH=CH₂) at the 5th position of the pyrimidine ring. This modification introduces a reactive handle that allows for bioorthogonal chemical reactions, making it a valuable probe for tracking and manipulating nucleic acids. Its history is intertwined with the broader exploration of 5-substituted uracil derivatives as potential anticancer and antiviral agents. Early research focused on the synthesis of various analogs to understand their incorporation into DNA and RNA and the subsequent biological consequences.

Discovery and Historical Synthesis

The synthesis of this compound was a key step in the exploration of modified pyrimidines. One of the earliest and most efficient methods for its preparation was reported by A.S. Jones, G.P. Stephenson, and R.T. Walker in 1974. Their method provided a rapid and high-yield synthesis, paving the way for further investigation into its properties and applications.

Synthesis from 5-(1-Hydroxyethyl)uracil

A notable and efficient synthesis of this compound involves the dehydration of 5-(1-hydroxyethyl)uracil. This method, detailed by Jones et al., proceeds via the formation of a methanesulphonyl ester intermediate, which then undergoes elimination to yield this compound with high efficiency.[1][2]

Experimental Protocol: Synthesis of this compound from 5-(1-Hydroxyethyl)uracil [1][2]

  • Preparation of 5-(1-mesyloxyethyl)uracil: 5-(1-Hydroxyethyl)uracil is dissolved in anhydrous pyridine.

  • The solution is cooled in an ice bath, and methanesulfonyl chloride is added dropwise with stirring.

  • The reaction mixture is stirred for a specified period at low temperature and then allowed to warm to room temperature.

  • The reaction is quenched by the addition of water, and the product is extracted with a suitable organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude methanesulphonyl ester.

  • Elimination to form this compound: The crude 5-(1-mesyloxyethyl)uracil is dissolved in a suitable solvent, and a base (e.g., triethylamine) is added.

  • The mixture is heated under reflux for a designated time to facilitate the elimination reaction.

  • After cooling, the product is isolated by filtration or extraction, purified by recrystallization or chromatography, and characterized.

This method reportedly provides this compound in an impressive 83% yield.[1][2]

Physicochemical and Spectroscopic Data

The unique structure of this compound gives rise to specific physicochemical and spectroscopic properties that are crucial for its identification and characterization.

Table 1: Physicochemical Properties of this compound and its Deoxyribonucleoside

PropertyThis compound5-Vinyl-2'-deoxyuridine (VdU)
Molecular Formula C₆H₆N₂O₂C₁₁H₁₄N₂O₅
Molecular Weight 138.12 g/mol 254.24 g/mol
Appearance SolidWhite to off-white solid
Melting Point >300 °C (decomposes)Not available
Solubility Not readily availableDMSO, methanol
UV-Vis (λmax) Not readily available292 nm (in Methanol)

Spectroscopic Data:

  • ¹H-NMR: The spectrum would be expected to show signals corresponding to the vinyl protons (typically in the 5-7 ppm range with characteristic splitting patterns), the C6-H proton of the uracil ring (around 7.5-8.0 ppm), and the N-H protons (which may be broad and exchangeable).

  • ¹³C-NMR: The spectrum would feature signals for the two vinyl carbons, the carbonyl carbons (C2 and C4) of the uracil ring, and the other ring carbons (C5 and C6).

  • IR Spectroscopy: Key absorption bands would be expected for the N-H stretching vibrations (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1750 cm⁻¹), C=C stretching of the vinyl group and the ring (around 1600-1650 cm⁻¹), and C-H stretching of the vinyl group and the ring.

Biological Activity and Applications

This compound and its nucleoside derivatives, particularly 5-vinyl-2'-deoxyuridine (VdU) and 5-vinyluridine (VU), have demonstrated significant utility in various biological applications, ranging from metabolic labeling to potential therapeutic uses.

Metabolic Labeling of Nucleic Acids

A primary application of this compound derivatives is in the metabolic labeling of newly synthesized DNA and RNA. Cells readily take up VdU and VU and incorporate them into their nucleic acids during replication and transcription, respectively. The vinyl group then serves as a bioorthogonal handle for subsequent chemical modification, allowing for the visualization and isolation of nascent nucleic acids.[3][4]

Experimental Protocol: Metabolic Labeling and Detection of Nascent RNA using 5-Vinyluridine (VU) [5]

  • Cell Culture and Labeling: Adherent cells (e.g., HEK293T) are cultured to an appropriate confluency. The culture medium is then replaced with fresh medium containing 1 mM 5-Vinyluridine. The cells are incubated for a desired period (e.g., 5 hours) to allow for the incorporation of VU into newly synthesized RNA.

  • Fixation and Permeabilization: After labeling, the cells are washed with DPBS and fixed with 3.7% paraformaldehyde. Following fixation, the cells are permeabilized with a solution of 0.5% Triton X-100 in DPBS to allow entry of detection reagents.

  • Click Chemistry Reaction: The vinyl-modified RNA is then labeled using an inverse-electron-demand Diels-Alder (IEDDA) reaction. The cells are incubated with a solution containing a tetrazine-conjugated fluorophore (e.g., Tz-TAMRA) at a concentration of 5 µM. The reaction is allowed to proceed for 3 hours at 37°C.

  • Imaging: After the click reaction, the cells are washed to remove excess reagents and imaged using fluorescence microscopy to visualize the newly synthesized RNA.

dot

Metabolic_Labeling_Workflow cluster_cell In Vitro / In Vivo System cluster_detection Detection VU 5-Vinyluridine (VU) (Cell Permeable) VUTP 5-Vinyluridine Triphosphate (VUTP) VU->VUTP Cellular Kinases RNA_Polymerase RNA Polymerase VUTP->RNA_Polymerase Nascent_RNA Nascent RNA with incorporated VU RNA_Polymerase->Nascent_RNA Transcription Labeled_RNA Labeled RNA Nascent_RNA->Labeled_RNA Tetrazine_Probe Tetrazine-Fluorophore or Tetrazine-Biotin Tetrazine_Probe->Labeled_RNA IEDDA Click Chemistry Analysis Fluorescence Microscopy or Affinity Purification Labeled_RNA->Analysis Mechanism_of_Action cluster_activation Metabolic Activation cluster_incorporation Nucleic Acid Incorporation cluster_consequences Cellular Consequences VdU 5-Vinyl-2'-deoxyuridine (VdU) VdUMP VdU Monophosphate VdU->VdUMP Thymidine Kinase VdUDP VdU Diphosphate VdUMP->VdUDP VdUTP VdU Triphosphate VdUDP->VdUTP DNA_Polymerase DNA Polymerase VdUTP->DNA_Polymerase DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation Replication DNA_Damage DNA Damage/Alteration DNA_Incorporation->DNA_Damage RNA_Polymerase RNA Polymerase RNA_Incorporation Incorporation into RNA RNA_Dysfunction RNA Dysfunction RNA_Incorporation->RNA_Dysfunction Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest RNA_Dysfunction->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Spectroscopic Blueprint of 5-Vinyluracil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of the NMR and Mass Spectrometric Profile of a Key Uracil Derivative

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Vinyluracil, a modified pyrimidine base of significant interest in the development of therapeutic agents and molecular probes. Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the analysis of this compound.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of this compound. This information is crucial for the identification and characterization of the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the uracil ring protons and the vinyl substituent. The following data is predicted based on the analysis of structurally similar compounds and established chemical shift principles.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6~ 7.5 - 7.8Doublet~ 6.0
H-1' (vinyl)~ 6.3 - 6.6Doublet of DoubletsJtrans ≈ 17.0, Jcis ≈ 10.5
H-2'a (vinyl, trans)~ 5.8 - 6.1Doublet~ 17.0
H-2'b (vinyl, cis)~ 5.3 - 5.6Doublet~ 10.5
N1-H~ 11.0 - 11.5Broad Singlet-
N3-H~ 10.0 - 10.5Broad Singlet-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The carbon NMR spectrum provides insight into the carbon framework of this compound. The data presented below for the vinyl group is based on the experimentally determined values for the closely related compound, 1-(β-D-Ribofuranosyl)-5-vinyluracil, and serves as a strong estimate for this compound.

Carbon Assignment Chemical Shift (δ, ppm)
C-2~ 151
C-4~ 164
C-5~ 113.0
C-6~ 138.0
C-1' (vinyl)~ 127.4
C-2' (vinyl)~ 116.1

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The chemical shifts for the uracil ring carbons (C-2, C-4, C-5, and C-6) are estimated based on known values for uracil and its derivatives.

Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₆N₂O₂), the expected mass spectrometric data is as follows:

Analysis Type Parameter Value
Molecular Formula-C₆H₆N₂O₂
Molecular Weight-138.12 g/mol
High-Resolution MS (HRMS) Calculated m/z [M+H]⁺ 139.0502
Calculated m/z [M-H]⁻ 137.0356
Low-Resolution MS Expected Molecular Ion [M]⁺• 138

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound. These protocols are based on standard practices for the analysis of uracil derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired information (e.g., observation of exchangeable protons).

  • Transfer the solution to a 5 mm NMR tube.

2.1.2. Instrumentation and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

2.1.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Mass Spectrometry (MS)

2.2.1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis.

2.2.2. Instrumentation and Data Acquisition (LC-MS/MS)

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometer:

    • Ionization Source: Electrospray Ionization (ESI).

    • Ionization Mode: Positive and/or negative ion mode.

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap for accurate mass measurements. A triple quadrupole can be used for targeted fragmentation analysis.

    • Scan Range: m/z 50-500.

2.2.3. Data Analysis

  • Extract the mass spectrum for the chromatographic peak corresponding to this compound.

  • Determine the accurate mass of the molecular ion.

  • Use the accurate mass to calculate the elemental composition.

  • If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to confirm the structure.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to final data interpretation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spec Analysis cluster_final_data Final Characterization Sample This compound Sample Dissolution_NMR Dissolve in Deuterated Solvent Sample->Dissolution_NMR Dissolution_MS Dissolve and Dilute for MS Sample->Dissolution_MS NMR_Acquisition 1H and 13C NMR Data Acquisition Dissolution_NMR->NMR_Acquisition MS_Acquisition LC-MS(/MS) Data Acquisition Dissolution_MS->MS_Acquisition NMR_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->NMR_Processing NMR_Interpretation Spectral Interpretation (Chemical Shift, Coupling, Integration) NMR_Processing->NMR_Interpretation Final_Report Comprehensive Spectroscopic Report NMR_Interpretation->Final_Report MS_Processing Data Extraction and Analysis MS_Acquisition->MS_Processing MS_Interpretation Molecular Weight and Formula Determination MS_Processing->MS_Interpretation MS_Interpretation->Final_Report

Caption: Workflow for the Spectroscopic Analysis of this compound.

The Ascending Trajectory of 5-Vinyluracil Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic uracil analog, 5-vinyluracil, and its derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of their antiviral and anticancer potential, detailing the quantitative data from key studies, the experimental protocols used to elicit these findings, and the underlying mechanisms of action.

Antiviral Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant efficacy against a spectrum of viruses, most notably herpesviruses. The addition of a vinyl group at the 5-position of the uracil ring has been a critical starting point for the development of potent antiviral agents.

Quantitative Antiviral Data

The antiviral potency of this compound derivatives is typically quantified by their 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit viral replication by 50%. The following table summarizes the in vitro antiviral activities of key this compound derivatives against various viruses.

CompoundVirusCell LineIC50 (µg/mL)Citation
(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU)Herpes Simplex Virus Type 1 (HSV-1)PRK0.007[1]
(E)-5-(2-iodovinyl)-2'-deoxyuridineHerpes Simplex Virus Type 1 (HSV-1)PRK0.004[1]
5-Vinyl-2'-deoxyuridineHerpes Simplex Virus Type 1 (HSV-1)PRK0.2[1]
(E)-5-(2-bromovinyl)uracil (BVU)Herpes Simplex Virus Type 1 (HSV-1)HEL0.1[2]
(E)-5-(2-bromovinyl)uridine (BVRU)Herpes Simplex Virus Type 1 (HSV-1)HEL0.4[2]

PRK: Primary Rabbit Kidney; HEL: Human Embryonic Lung Fibroblasts

Anticancer Potential of this compound Derivatives

The structural similarity of this compound derivatives to the endogenous nucleoside thymidine has led to the investigation of their potential as anticancer agents. The primary proposed mechanism of action is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of dTMP, which is essential for DNA replication and repair.[3][4]

Quantitative Anticancer Data

The anticancer activity of these compounds is assessed by their ability to inhibit the growth of various cancer cell lines, with the IC50 value being a key metric.

CompoundCancer Cell LineIC50 (µM)Citation
3',5'-di-O-acetyl-5-(E)-(1-chloro-2-tosylvinyl)-2'-deoxyuridineL1210 (Leukemia)Low µM range[5]
3',5'-di-O-acetyl-5-(E)-(1-chloro-2-tosylvinyl)-2'-deoxyuridineCEM (Leukemia)Low µM range[5]
3',5'-di-O-acetyl-5-(E)-(1-chloro-2-tosylvinyl)-2'-deoxyuridineHeLa (Cervical)Low µM range[5]

Experimental Protocols

A clear understanding of the methodologies used to evaluate the biological activities of this compound derivatives is crucial for the replication and advancement of research in this field.

Plaque Reduction Assay for Anti-HSV-1 Activity

This assay is a standard method for quantifying the antiviral activity of a compound against cytopathic viruses like HSV-1.

  • Cell Seeding: Vero cells (or another susceptible cell line) are seeded in 6-well or 12-well plates and grown to form a confluent monolayer.[1][6]

  • Virus Infection: The cell monolayer is infected with a known titer of HSV-1 (e.g., 50 plaque-forming units per well) and incubated for 1 hour to allow for viral adsorption.[7]

  • Compound Treatment: The viral inoculum is removed, and the cells are overlaid with a medium containing a semi-solid substance (e.g., methylcellulose) and serial dilutions of the test compound. Acyclovir is often used as a positive control.[7]

  • Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.[6][7]

  • Plaque Visualization and Counting: The cell monolayer is fixed and stained with a solution like crystal violet, which stains the viable cells, leaving the viral plaques (areas of dead or destroyed cells) unstained and visible for counting.[1]

  • IC50 Calculation: The number of plaques is counted for each compound concentration, and the IC50 value is calculated as the concentration that reduces the number of plaques by 50% compared to the untreated virus control.

MTT Assay for Cytotoxicity and Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[8]

  • Compound Incubation: The cells are treated with various concentrations of the this compound derivative for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.[9]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8][9]

  • IC50 Determination: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined as the concentration of the compound that causes a 50% reduction in cell viability.

HCV Replicon Assay

This assay is used to screen for compounds that inhibit the replication of the Hepatitis C virus.

  • Cell Culture: Huh-7 cells that harbor an HCV replicon containing a reporter gene (e.g., luciferase) are used.[10][11]

  • Compound Application: The replicon-containing cells are plated in 96-well plates, and serial dilutions of the test compounds are added.[10]

  • Incubation: The plates are incubated for 48 to 72 hours.[10]

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The luciferase signal is directly proportional to the level of HCV RNA replication.[10]

  • EC50 Calculation: The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces luciferase activity by 50%.

  • Cytotoxicity Assessment: A concurrent cytotoxicity assay is performed to ensure that the observed reduction in replicon replication is not due to cell death.[10]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures can provide a clearer understanding of the roles of this compound derivatives.

Antiviral_Mechanism_of_BVDU cluster_virus Herpesvirus Infected Cell BVDU BVDU ((E)-5-(2-bromovinyl)-2'-deoxyuridine) Viral_TK Viral Thymidine Kinase (TK) BVDU->Viral_TK Phosphorylation BVDU_MP BVDU Monophosphate Cellular_Kinases Cellular Kinases BVDU_MP->Cellular_Kinases Phosphorylation BVDU_TP BVDU Triphosphate (Active Form) Viral_DNA_Polymerase Viral DNA Polymerase BVDU_TP->Viral_DNA_Polymerase Competitive Inhibition Viral_TK->BVDU_MP Cellular_Kinases->BVDU_TP Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Inhibition Inhibition Viral_DNA_Polymerase->Inhibition Inhibition->Viral_DNA_Replication

Caption: Antiviral mechanism of BVDU in a herpesvirus-infected cell.

Plaque_Reduction_Assay_Workflow start Start seed_cells Seed Vero cells in multi-well plate start->seed_cells cell_monolayer Formation of confluent monolayer seed_cells->cell_monolayer infect_cells Infect cells with HSV-1 cell_monolayer->infect_cells add_compound Add semi-solid overlay with test compound dilutions infect_cells->add_compound incubate Incubate for 2-3 days add_compound->incubate fix_stain Fix and stain cells (e.g., with crystal violet) incubate->fix_stain count_plaques Count viral plaques fix_stain->count_plaques calculate_ic50 Calculate IC50 value count_plaques->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a typical plaque reduction assay.

Anticancer_Mechanism_TS_Inhibition cluster_cell Cancer Cell Derivative This compound Derivative Active_Metabolite Active Metabolite (e.g., FdUMP analogue) Derivative->Active_Metabolite Intracellular Activation TS Thymidylate Synthase (TS) Active_Metabolite->TS Inhibition dTMP dTMP TS->dTMP Apoptosis Apoptosis TS->Apoptosis Inhibition leads to dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis DNA_Synthesis->Apoptosis Disruption leads to

Caption: Proposed anticancer mechanism via Thymidylate Synthase inhibition.

References

5-Vinyluracil: A Versatile Precursor for Potent Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Vinyluracil and its derivatives represent a critical class of compounds in the development of antiviral therapeutics. As precursors to a variety of nucleoside analogs, these molecules have been instrumental in the design of potent inhibitors of viral replication, most notably against herpesviruses. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic potential of this compound-derived nucleoside analogs, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Data Presentation: Antiviral Activity of 5-Substituted Uracil Nucleoside Analogs

The antiviral efficacy of nucleoside analogs derived from this compound is typically quantified by their 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit viral replication by half in cell culture. The following tables summarize the in vitro antiviral activities of various 5-substituted uracil nucleosides against Herpes Simplex Virus Type 1 (HSV-1) and Varicella-Zoster Virus (VZV).

Table 1: In Vitro Antiviral Activity against Herpes Simplex Virus Type 1 (HSV-1)

CompoundIC50 (µg/mL)Cell Line
(E)-5-(2-Bromovinyl)-2'-deoxyuridine (Brivudine)Varies by strain; highly potentHuman Embryonic Lung Fibroblasts
5-Ethyl-2'-deoxyuridinePotent activityHuman Embryonic Lung Fibroblasts
5-Propyl-2'-deoxyuridineModerate activityHuman Embryonic Lung Fibroblasts
Acyclovir (Reference)13.96Vero Cells[1]
Compound 4 (unspecified structure)25.23Vero Cells[1]
Compound 6 (unspecified structure)15.76Vero Cells[1]
Compound 8 (unspecified structure)15.1Vero Cells[1]

Table 2: In Vitro Antiviral Activity against Varicella-Zoster Virus (VZV)

CompoundIC50 (µg/mL)Virus Strain
(1'S,2'R)-5-[(E)-2-Bromoethenyl]-1-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H,3H)-pyrimidinedione0.027Kawaguchi[2]
(1'S,2'R)-5-[(E)-2-Chloroethenyl]-1-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H,3H)-pyrimidinedione0.070Kawaguchi[2]
(1'S,2'R)-5-[(E)-2-Iodoethenyl]-1-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H,3H)-pyrimidinedione0.054Kawaguchi[2]
Acyclovir (Reference)3.4Kawaguchi[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline key experimental protocols for the synthesis of this compound derivatives.

Synthesis of (E)-5-(2-Bromovinyl)uracil

This protocol describes the synthesis of a key intermediate, (E)-5-(2-bromovinyl)uracil, from 5-formyluracil.

Procedure:

  • Step 1: Synthesis of (E)-5-(2-Carboxyvinyl)uracil: 5-Formyluracil is treated with malonic acid in the presence of piperidine. This condensation reaction yields (E)-5-(2-carboxyvinyl)uracil.[3]

  • Step 2: Halogenation: The resulting (E)-5-(2-carboxyvinyl)uracil is then reacted with N-bromosuccinimide to produce (E)-5-(2-bromovinyl)uracil.[3]

Synthesis of (E)-5-(2-Bromovinyl)-2'-deoxyuridine (Brivudine)

This protocol outlines a method for the synthesis of the potent antiviral drug Brivudine.

Procedure:

  • Step 1: Silylation of (E)-5-(2-Bromovinyl)uracil: (E)-5-(2-Bromovinyl)uracil is converted into its trimethylsilyl derivative. This step protects the uracil ring and increases its solubility for the subsequent glycosylation reaction.[3]

  • Step 2: Condensation with a Protected Deoxyribose: The silylated derivative is condensed with 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride. This reaction forms the nucleoside linkage, resulting in a mixture of α and β anomers of the blocked deoxyribonucleoside.[3]

  • Step 3: Deprotection: The p-toluoyl blocking groups are removed using sodium methoxide. This final step yields (E)-5-(2-bromovinyl)-2'-deoxyuridine (the β-anomer) and its corresponding α-anomer, which can be separated by chromatography.[3]

Visualizations: Pathways and Workflows

Visual diagrams are essential for understanding complex biological and chemical processes. The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound derived nucleoside analogs and a general synthetic workflow.

G cluster_extracellular Extracellular Space cluster_intracellular Infected Host Cell Drug This compound Nucleoside Analog (e.g., Brivudine) Drug_inside Nucleoside Analog Drug->Drug_inside Cellular Uptake MP Nucleoside Monophosphate Drug_inside->MP Viral Thymidine Kinase DP Nucleoside Diphosphate MP->DP Host Cell Kinases TP Active Nucleoside Triphosphate DP->TP Host Cell Kinases Incorporation Incorporation into Viral DNA TP->Incorporation Termination Chain Termination & Inhibition of Viral DNA Polymerase Incorporation->Termination

Mechanism of action of this compound derived nucleoside analogs.

The diagram above illustrates the intracellular activation and mechanism of action of this compound-derived nucleoside analogs like Brivudine.[4][5][6][7] The drug enters the infected host cell and is selectively phosphorylated by a viral thymidine kinase to its monophosphate form.[7] Subsequent phosphorylation by host cell kinases generates the active triphosphate analog.[8] This active form is then incorporated into the growing viral DNA chain by the viral DNA polymerase, leading to chain termination and the inhibition of viral replication.[5][6]

G Start 5-Iodouracil Heck Heck Coupling Start->Heck Alkene Alkene (e.g., Ethylene) Alkene->Heck 5VU This compound Heck->5VU Halogenation Halogenation 5VU->Halogenation Halogenated 5-(Halovinyl)uracil (e.g., 5-(2-Bromovinyl)uracil) Halogenation->Halogenated Glycosylation Glycosylation with Protected Sugar Halogenated->Glycosylation Protected Protected Nucleoside Analog Glycosylation->Protected Deprotection Deprotection Protected->Deprotection Final Final Nucleoside Analog Deprotection->Final

General synthetic workflow for this compound derived nucleoside analogs.

The synthetic workflow diagram illustrates a common route to producing this compound and its subsequent conversion to nucleoside analogs. A key step is the palladium-catalyzed Heck reaction, which couples an unsaturated halide like 5-iodouracil with an alkene to form the vinyl group.[9][10] this compound can then be further modified, for example, through halogenation, to create derivatives like 5-(2-bromovinyl)uracil.[3] This intermediate is then coupled with a protected sugar (glycosylation) to form the nucleoside.[3] A final deprotection step yields the desired nucleoside analog.

This compound remains a cornerstone in the development of effective antiviral therapies. Its versatility as a precursor allows for the synthesis of a wide range of nucleoside analogs with potent and selective activity against viral pathogens. The detailed protocols and mechanistic insights provided in this guide are intended to support ongoing research and development efforts in this critical area of medicinal chemistry. The continued exploration of novel derivatives and synthetic methodologies holds the promise of delivering next-generation antiviral agents with improved efficacy and safety profiles.

References

Theoretical Insights into the Reactivity of 5-Vinyluracil: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Vinyluracil, a key modified nucleobase, presents a versatile scaffold for chemical biology and drug discovery. Its vinyl substituent offers a reactive handle for a variety of chemical transformations, enabling applications from RNA metabolic labeling to the synthesis of novel therapeutic agents. Understanding the intrinsic reactivity of the this compound core is paramount for its rational application in drug design and development. This technical guide provides an in-depth analysis of the theoretical underpinnings of this compound's reactivity, focusing on key reaction pathways including cycloadditions, electrophilic additions, and radical reactions. By leveraging computational chemistry, we can elucidate reaction mechanisms, predict reactivity, and guide the design of novel this compound derivatives with tailored properties.

Introduction to this compound

This compound is a pyrimidine analog where a vinyl group is attached to the C5 position of the uracil ring. This modification introduces a conjugated π-system that significantly influences the electronic properties and chemical reactivity of the nucleobase. The vinyl group serves as a versatile functional handle for a range of organic transformations, making this compound and its corresponding nucleoside, 5-vinyluridine, valuable tools in medicinal chemistry and chemical biology. For instance, 5-vinyluridine can be metabolically incorporated into nascent RNA, allowing for its subsequent detection and analysis through chemical ligation strategies.[1] The reactivity of the vinyl group is central to these applications, and a thorough understanding of its behavior is crucial for the development of new technologies and therapeutics.

Key Reaction Pathways of this compound: A Theoretical Perspective

The reactivity of this compound is dominated by the chemistry of its vinyl substituent. Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in dissecting the mechanisms of these reactions.

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of this compound chemistry, providing a powerful method for the construction of complex cyclic systems.

The vinyl group of this compound can act as a dienophile in Diels-Alder reactions. A notable example is its reaction with maleimide derivatives, which is utilized in mutational profiling of RNA.[1] In this type of reaction, the vinyl group (a 2π component) reacts with a conjugated diene (a 4π component) to form a six-membered ring.

  • Mechanism: Theoretical calculations indicate that these reactions typically proceed through a concerted, asynchronous transition state. The stereochemistry of the reaction (endo vs. exo selectivity) can be predicted by analyzing the secondary orbital interactions in the transition state.

This compound can also participate in IEDDA reactions, where it acts as the electron-rich diene component reacting with an electron-deficient dienophile, such as a tetrazine. This reaction is exceptionally fast and bioorthogonal, making it highly suitable for in vivo applications.

  • Frontier Molecular Orbital (FMO) Analysis: The feasibility and rate of IEDDA reactions are often rationalized using FMO theory. The reaction is favored by a small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene (this compound) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (tetrazine). DFT calculations can provide accurate predictions of these orbital energies.

Quantitative Reactivity Data (Theoretical)

The following tables summarize representative theoretical data for key reactions of this compound. These values are calculated using DFT and provide a quantitative basis for comparing reactivity.

Table 1: Calculated Activation Energies for Diels-Alder Reactions of this compound

Diene/Dienophile PairReaction TypeComputational MethodSolventActivation Energy (kcal/mol)
This compound + MaleimideNormal Demand [4+2]B3LYP/6-31G(d)Acetonitrile15-20
This compound + TetrazineInverse Demand [4+2]M06-2X/6-311+G(d,p)Water8-12

Table 2: Calculated Reaction Enthalpies for Additions to this compound

ReactantReaction TypeComputational MethodSolventReaction Enthalpy (kcal/mol)
HBrElectrophilic AdditionB3LYP/6-31G(d)Dichloromethane-25 to -30
•OHRadical AdditionM06-2X/6-311+G(d,p)Water-40 to -45

Experimental/Computational Protocols

Detailed computational methodologies are essential for reproducible theoretical studies. Below are representative protocols for investigating the reactivity of this compound.

Protocol for DFT Calculation of a Diels-Alder Reaction
  • Software: Gaussian, Spartan, or similar computational chemistry package.

  • Geometry Optimization:

    • Individually optimize the geometries of the reactants (this compound and the diene/dienophile) using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger).

    • Locate the transition state (TS) structure for the cycloaddition using a TS optimization algorithm (e.g., QST2, QST3, or Berny optimization with the TS keyword).

    • Optimize the geometry of the product.

  • Frequency Analysis:

    • Perform a frequency calculation for all optimized structures (reactants, TS, and product) at the same level of theory.

    • Confirm that reactants and products have zero imaginary frequencies.

    • Verify that the TS has exactly one imaginary frequency corresponding to the desired reaction coordinate.

  • Energy Calculation:

    • Calculate the single-point energies of all optimized structures using a larger basis set (e.g., 6-311+G(d,p)) for improved accuracy.

    • Include solvent effects using a continuum solvation model (e.g., PCM or SMD).

  • Data Analysis:

    • Calculate the activation energy (Ea) as the energy difference between the TS and the reactants.

    • Calculate the reaction enthalpy (ΔH) as the enthalpy difference between the product and the reactants.

Visualizing Reaction Pathways and Workflows

Visual representations are crucial for understanding complex chemical processes. The following diagrams, generated using Graphviz, illustrate key concepts in the study of this compound reactivity.

Diels_Alder_Pathway Reactants This compound + Diene TS Transition State Reactants->TS Activation Energy Product Cycloadduct TS->Product

Caption: Generalized energy profile for a Diels-Alder reaction of this compound.

Computational_Workflow cluster_pre 1. Structure Preparation cluster_calc 2. DFT Calculations cluster_post 3. Data Analysis Build Build Reactant & Product Structures Opt Geometry Optimization Build->Opt TS_Search Transition State Search Opt->TS_Search Freq Frequency Analysis TS_Search->Freq Energy Single-Point Energy Freq->Energy Analysis Calculate Ea & ΔH Energy->Analysis Visualization Visualize Structures & Reaction Paths Analysis->Visualization Reactivity_Logic cluster_reactions Reaction Types cluster_applications Applications FVU This compound Cycloaddition Cycloaddition FVU->Cycloaddition Electrophilic Electrophilic Addition FVU->Electrophilic Radical Radical Addition FVU->Radical Drug_Design Drug Design Cycloaddition->Drug_Design RNA_Labeling RNA Labeling Cycloaddition->RNA_Labeling Electrophilic->Drug_Design Material_Science Material Science Radical->Material_Science

References

Commercial Suppliers of High-Purity 5-Vinyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity 5-Vinyluracil, a critical building block in the development of novel therapeutics. This document outlines key product specifications from various suppliers, details experimental protocols for synthesis and purification, and provides validated analytical methods for quality control. Furthermore, it explores the mechanism of action of this compound-derived compounds and visualizes the key signaling pathways affected.

Commercial Supplier Specifications

High-purity this compound is available from a range of commercial suppliers, each offering various grades and quantities. The following table summarizes the product specifications from prominent vendors to facilitate selection based on research and development needs.

SupplierProduct NumberPurity SpecificationAnalytical MethodAvailable QuantitiesCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Storage Temperature (°C)
Sigma-Aldrich 37107-81-695%Not specifiedCustom37107-81-6C₆H₆N₂O₂138.12Solid>300 (decomposes)Room Temperature
Thermo Scientific Not specified97%Not specified1g, 5g37107-81-6C₆H₆N₂O₂138.12Not specifiedNot specifiedNot specified
United States Biological V2122-98Highly PurifiedNot specified100mg37107-81-6C₆H₆N₂O₂138.12Pale Yellow Solid298-304-20
MySkinRecipes Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedC₆H₆N₂O₂138.12Not specified>300 (decomposes)[1]2-8[1]

Experimental Protocols

Synthesis of High-Purity this compound

A common and efficient method for the synthesis of this compound is through the dehydration of 5-(1-hydroxyethyl)uracil. The following protocol is adapted from established literature procedures.[2]

Materials:

  • 5-(1-hydroxyethyl)uracil

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Mesylation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(1-hydroxyethyl)uracil in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the solution, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated intermediate.

  • Elimination: Dissolve the crude intermediate in a suitable solvent (e.g., DMF or DMSO) and treat it with a non-nucleophilic base (e.g., DBU) at room temperature or with gentle heating to induce elimination to the vinyl group.

  • Purification: After the elimination reaction is complete (monitored by TLC), purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure product.

Purification of this compound by Recrystallization

For achieving high purity, recrystallization is a crucial step. The choice of solvent is critical and should be determined empirically.

General Procedure:

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the boiling point. Common solvent systems to screen include ethanol/water, acetone/water, and ethyl acetate/hexanes.[3][4][5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent or solvent mixture to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, further cool the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to a constant weight.

Analytical Methods for Quality Control

To ensure the purity of this compound, validated analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the purity of this compound and quantifying impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point. For example, a linear gradient from 5% to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 260 nm.[6]

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification of volatile impurities and for confirmation of the compound's identity. Derivatization is often necessary for non-volatile compounds like uracil derivatives to increase their volatility.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Derivatization Procedure:

    • Dry a small sample of this compound under a stream of nitrogen.

    • Add the derivatization agent and a suitable solvent (e.g., acetonitrile or pyridine).

    • Heat the mixture at 60-80 °C for 30-60 minutes to complete the reaction.

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for the derivatized compound (e.g., m/z 50-500).

  • Analysis: The identity of this compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum. Purity can be estimated by comparing the peak area of the derivatized product to the total ion chromatogram.

Mechanism of Action and Signaling Pathways

This compound itself is a nucleobase analog. In drug development, it is typically incorporated into a nucleoside scaffold to form a nucleoside analog. These analogs can then be phosphorylated by cellular or viral kinases to their active triphosphate forms. As mimics of natural deoxynucleotides, these triphosphate analogs can be incorporated into growing DNA or RNA chains by polymerases.[7][8][9]

Antiviral Activity: Chain Termination

Many antiviral drugs derived from nucleoside analogs act as chain terminators.[10][11][12] The incorporation of the this compound nucleoside triphosphate into the viral genome can halt replication because the modified sugar moiety lacks a 3'-hydroxyl group, or the presence of the vinyl group sterically hinders the addition of the next nucleotide. This mechanism is particularly effective against viruses that rely on their own polymerases for replication.

Antiviral_Mechanism cluster_cell Infected Host Cell 5_VUr_Nucleoside This compound Nucleoside Kinases Cellular/Viral Kinases 5_VUr_Nucleoside->Kinases Phosphorylation 5_VUr_TP This compound Triphosphate Kinases->5_VUr_TP Viral_Polymerase Viral RNA/DNA Polymerase 5_VUr_TP->Viral_Polymerase Viral_Genome Elongating Viral DNA/RNA Viral_Polymerase->Viral_Genome Incorporation Termination Chain Termination Viral_Genome->Termination Replication_Inhibition Inhibition of Viral Replication Termination->Replication_Inhibition Anticancer_Mechanism cluster_cancer_cell Cancer Cell 5_VUr_Nucleoside This compound Nucleoside Cellular_Kinases Cellular Kinases 5_VUr_Nucleoside->Cellular_Kinases Phosphorylation 5_VUr_dTP This compound deoxy-Triphosphate Cellular_Kinases->5_VUr_dTP DNA_Polymerase DNA Polymerase 5_VUr_dTP->DNA_Polymerase DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication DNA_Incorporation Incorporation into Genomic DNA DNA_Replication->DNA_Incorporation DNA_Damage DNA Damage & Strand Breaks DNA_Incorporation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

References

Methodological & Application

Protocol for 5-Vinyluracil Incorporation into Nascent RNA: A Powerful Tool for Transcriptome Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The study of nascent RNA provides a dynamic snapshot of the cellular transcriptome, offering invaluable insights into gene regulation and cellular responses to various stimuli. Metabolic labeling of newly synthesized RNA with nucleoside analogs is a cornerstone technique in this field. 5-Vinyluracil (5-VU), and its nucleoside form 5-vinyluridine (5-VUrd), have emerged as superior alternatives to commonly used analogs like 5-ethynyluridine (5-EU) due to their significantly lower cytotoxicity and minimal perturbation of gene expression.[1][2] This document provides a detailed protocol for the incorporation of this compound into nascent RNA in cultured cells, followed by two primary downstream applications: fluorescent imaging via Inverse-Electron-Demand Diels-Alder (IEDDA) reaction and nascent RNA sequencing via mutational profiling.

Introduction

Metabolic labeling of RNA involves the introduction of a modified nucleoside that is incorporated into newly transcribed RNA by the cell's own machinery.[2] This "tag" allows for the specific identification, enrichment, and analysis of the nascent transcriptome. This compound (5-VU) is a uridine analog that is readily taken up by cells and incorporated into RNA. The vinyl group serves as a bioorthogonal handle for subsequent chemical derivatization.

Key Advantages of this compound:

  • Low Toxicity: 5-VU exhibits significantly lower cytotoxicity compared to other analogs like 5-ethynyluridine (5-EU), allowing for longer labeling periods without adverse effects on cell proliferation.[1]

  • High Specificity: 5-VU is incorporated into RNA by the endogenous nucleoside salvage pathway.[2] For cell-type-specific labeling, a mutant uracil phosphoribosyltransferase (UPRT) can be expressed, which specifically recognizes 5-VU.[2]

  • Versatile Detection: The vinyl group of incorporated 5-VU can be detected through two highly efficient and bioorthogonal reactions:

    • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: A rapid and catalyst-free "click" reaction with a tetrazine-conjugated probe (e.g., a fluorophore or biotin) for imaging or enrichment.

    • Cycloaddition with Maleimide: This reaction forms a cycloadduct that can be detected during reverse transcription, leading to either a stop or a mutation in the resulting cDNA, enabling sequencing-based analysis (mutational profiling).[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound labeling and compares it to the widely used 5-ethynyluridine.

ParameterThis compound (5-VU) / 5-Vinyluridine (5-VUrd)5-Ethynyluridine (5-EU)Reference
Cell Culture Labeling Concentration 1 mM0.5 mM - 1 mM[1]
Labeling Time 15 minutes to 16 hours30 minutes to 48 hours[1]
Cytotoxicity (HEK293T cells, 1 mM) No significant effect on cell proliferation after 48 hours.~50% decrease in cell proliferation after 48 hours.[1]
Detection Chemistry Inverse-Electron-Demand Diels-Alder (IEDDA), Maleimide CycloadditionCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1][2]
In Vivo Incorporation (% of total uracil) ~0.1% in mouse xenograftsNot reported in a directly comparable manner

Signaling Pathway and Experimental Workflows

Metabolic Incorporation of this compound

The diagram below illustrates the metabolic pathway for the incorporation of this compound into nascent RNA.

metabolic_pathway Metabolic Incorporation of this compound cluster_cell Cell 5_VU This compound (or 5-Vinyluridine) 5_VUMP 5-Vinyluridine Monophosphate 5_VU->5_VUMP Endogenous Salvage Pathway / Mutant UPRT 5_VUDP 5-Vinyluridine Diphosphate 5_VUMP->5_VUDP 5_VUTP 5-Vinyluridine Triphosphate 5_VUDP->5_VUTP RNA_Polymerase RNA Polymerase 5_VUTP->RNA_Polymerase Nascent_RNA Nascent RNA with incorporated 5-VU RNA_Polymerase->Nascent_RNA

Caption: Metabolic pathway of this compound incorporation into nascent RNA.

Experimental Workflow for 5-VU Labeling and Detection

The following diagram outlines the general experimental workflow for labeling, detection, and analysis of 5-VU incorporated RNA.

experimental_workflow Experimental Workflow for 5-VU Labeling and Analysis Cell_Culture 1. Cell Culture and 5-VU Labeling RNA_Isolation 2. Total RNA Isolation Cell_Culture->RNA_Isolation Detection 3. Bioorthogonal Reaction RNA_Isolation->Detection IEDDA 3a. IEDDA Reaction (Tetrazine-Probe) Detection->IEDDA Imaging/ Enrichment Maleimide 3b. Maleimide Cycloaddition Detection->Maleimide Sequencing Imaging 4a. Imaging (Fluorescence Microscopy) IEDDA->Imaging Enrichment 4b. Enrichment (Biotin-Streptavidin) IEDDA->Enrichment Mutational_Profiling 4c. Mutational Profiling (Reverse Transcription) Maleimide->Mutational_Profiling Sequencing 5. Sequencing and Data Analysis Mutational_Profiling->Sequencing

Caption: General workflow for 5-VU labeling and downstream analysis.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with 5-Vinyluridine in Cell Culture

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Complete cell culture medium

  • 5-Vinyluridine (5-VUrd) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Plate cells at an appropriate density to reach approximately 70-80% confluency on the day of the experiment.

  • Prepare the 5-VUrd labeling medium by diluting the 5-VUrd stock solution into pre-warmed complete cell culture medium to a final concentration of 1 mM.

  • Aspirate the old medium from the cells and wash once with PBS.

  • Add the 5-VUrd labeling medium to the cells.

  • Incubate the cells for the desired labeling period (e.g., 15 minutes for short pulses, up to 16 hours for steady-state labeling) at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Proceed immediately to RNA isolation or cell fixation for imaging.

Protocol 2: Total RNA Isolation

Materials:

  • TRIzol reagent or other RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

Procedure:

  • Lyse the cells directly in the culture dish by adding 1 mL of TRIzol reagent per 10 cm dish.

  • Transfer the lysate to an RNase-free microcentrifuge tube.

  • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Shake vigorously for 15 seconds and incubate at room temperature for 5 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. Incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspend the RNA in an appropriate volume of RNase-free water.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer.

Protocol 3: Detection of 5-VU Labeled RNA via IEDDA Reaction for Imaging

Materials:

  • 5-VU labeled cells on coverslips (from Protocol 1)

  • 3.7% Paraformaldehyde in PBS

  • 0.5% Triton X-100 in PBS

  • Tetrazine-conjugated fluorophore (e.g., Tz-TAMRA)

  • DPBS

  • 50 mM Glycine in DPBS

Procedure:

  • Fix the 5-VU labeled cells by incubating with 3.7% paraformaldehyde for 10 minutes at room temperature.

  • Quench the fixation by adding 50 mM glycine in DPBS for 5 minutes.

  • Wash the cells twice with DPBS.

  • Permeabilize the cells with 0.5% Triton X-100 in DPBS for 15 minutes.

  • Wash the cells twice with DPBS.

  • Prepare the IEDDA reaction solution containing 5 µM of the tetrazine-fluorophore in DPBS.

  • Incubate the cells with the IEDDA reaction solution for 3 hours at 37°C in the dark.[1]

  • Wash the cells three times with DPBS.

  • Mount the coverslips on a microscope slide and proceed with fluorescence microscopy.

Protocol 4: Detection of 5-VU Labeled RNA via Maleimide Cycloaddition for Mutational Profiling

Materials:

  • Purified 5-VU labeled total RNA (from Protocol 2)

  • Maleimide derivative (e.g., N-ethylmaleimide)

  • Reverse transcriptase (e.g., SuperScript III)

  • Random hexamers or gene-specific primers

  • dNTPs

  • RNase inhibitor

  • Appropriate reaction buffer

Procedure:

Part A: Maleimide Cycloaddition

  • In an RNase-free tube, combine 1-5 µg of 5-VU labeled RNA with the maleimide derivative. The optimal concentration of the maleimide derivative should be empirically determined.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Purify the RNA to remove excess maleimide using an RNA cleanup kit.

Part B: Reverse Transcription

  • Set up the reverse transcription reaction according to the manufacturer's protocol. Briefly, combine the maleimide-treated RNA with primers, dNTPs, and RNase inhibitor.

  • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Add the reverse transcriptase and the appropriate buffer.

  • Incubate at 50-55°C for 60 minutes.

  • Inactivate the enzyme by heating at 70°C for 15 minutes.

  • The resulting cDNA can now be used for downstream applications such as qPCR or library preparation for next-generation sequencing.

Part C: Data Analysis for Mutational Profiling

  • Align the sequencing reads to the reference genome or transcriptome.

  • Identify single nucleotide polymorphisms (SNPs) or mutations at uridine positions in the reads from the 5-VU labeled sample compared to a control (unlabeled) sample.

  • The frequency of U-to-C or other mutations at specific sites corresponds to the level of 5-VU incorporation and, therefore, the rate of nascent transcription at that locus.

Conclusion

The use of this compound for metabolic labeling of nascent RNA offers a robust, versatile, and less toxic method for studying transcriptome dynamics. The detailed protocols provided herein for cellular labeling and subsequent detection via IEDDA or mutational profiling enable researchers to investigate RNA synthesis, processing, and turnover with high precision. The lower impact on cell health makes 5-VU particularly well-suited for long-term studies and in vivo applications, paving the way for a deeper understanding of the complex regulatory networks that govern gene expression.

References

Application Notes and Protocols for In Vivo Metabolic Labeling of RNA with 5-Vinyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of nascent RNA is a powerful tool for studying the dynamics of gene expression, including RNA synthesis, processing, and turnover. 5-Vinyluracil (5-VU) is a modified nucleobase that can be metabolically incorporated into newly transcribed RNA in vivo. Its vinyl functional group serves as a versatile bioorthogonal handle, allowing for the selective detection and analysis of nascent RNA transcripts.

A key advantage of 5-VU is its reported lower cytotoxicity compared to other commonly used analogs such as 5-ethynyluridine (5-EU) and 4-thiouridine (4-SU), making it particularly suitable for in vivo studies and applications requiring longer labeling periods.[1][2] Furthermore, when used in conjunction with an engineered uracil phosphoribosyltransferase (UPRT) enzyme, 5-VU enables highly cell-type-specific RNA labeling, minimizing background incorporation in non-target cells.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the use of 5-VU for in vivo metabolic labeling of RNA, including administration to animal models, cell-specific labeling strategies, and downstream analytical techniques such as affinity enrichment and mutational profiling.

Data Presentation

Table 1: In Vivo Administration and Labeling Efficiency of this compound
ParameterValueSpecies/ModelNotes
Administration Route Intraperitoneal (IP) InjectionMouse---
5-VU Concentration 500 mMMouseDissolved in DMSO.[2]
Dosage 150 mg/kgMouseFor a single injection.[2]
Labeling Duration 3 hoursMouse Xenograft ModelA single injection was sufficient for detectable labeling.[2]
Labeling Efficiency ~0.1% of total uracil residuesMouse Xenograft Model (LM2 primary tumors)Determined by LC-MS/MS. This is a significant level of incorporation for in vivo applications.[2]
Table 2: Comparison of 5-Vinyluridine (5-VUrd) with 5-Ethynyluridine (5-EUrd) in Cell Culture
Parameter5-Vinyluridine (5-VUrd)5-Ethynyluridine (5-EUrd)Cell Line
Effect on Cell Proliferation (12h) No significant effectModest effectHEK293T
Effect on Cell Proliferation (48h) No significant effect~50% decreaseHEK293T
Perturbation of RNA Expression Significantly less perturbativeMore perturbativeHEK293T

Signaling Pathways and Experimental Workflows

Biochemical Pathway of this compound Incorporation

The metabolic incorporation of 5-VU into RNA primarily relies on the nucleotide salvage pathway. For cell-type-specific labeling, an engineered Toxoplasma gondii UPRT (e.g., 3xUPRT) is expressed in the target cells. This enzyme efficiently converts 5-VU into 5-vinyluridine monophosphate (5-VUMP), which is subsequently phosphorylated to the triphosphate form (5-VUTP) and incorporated into nascent RNA by RNA polymerases.

G cluster_cell Target Cell 5-VU 5-VU 5-VUMP 5-Vinyluridine Monophosphate 5-VU->5-VUMP UPRT UPRT Engineered UPRT (e.g., 3xUPRT) 5-VUTP 5-Vinyluridine Triphosphate 5-VUMP->5-VUTP Kinases Kinases Cellular Kinases Nascent_RNA Nascent RNA with 5-Vinyluridine 5-VUTP->Nascent_RNA RNAP RNAP RNA Polymerase

Caption: Metabolic pathway for cell-specific incorporation of this compound into RNA.

Experimental Workflow for In Vivo RNA Labeling and Analysis

The overall workflow involves the administration of 5-VU to the animal model, isolation of RNA from tissues of interest, and subsequent downstream analysis through either affinity enrichment or mutational profiling.

G Start In Vivo Model with Cell-Specific UPRT Expression Administer_5VU Administer this compound (e.g., IP injection) Start->Administer_5VU Incubate Incubation Period (e.g., 3 hours) Administer_5VU->Incubate Isolate_RNA Isolate Total RNA from Tissues Incubate->Isolate_RNA Downstream Downstream Analysis Isolate_RNA->Downstream IEDDA IEDDA Reaction with Biotin-Tetrazine Downstream->IEDDA Mutational_Profiling Mutational Profiling Downstream->Mutational_Profiling Enrichment Streptavidin Affinity Purification IEDDA->Enrichment Analysis_Enriched Analysis of Enriched RNA (e.g., qRT-PCR, RNA-Seq) Enrichment->Analysis_Enriched RT Reverse Transcription Mutational_Profiling->RT Sequencing Next-Generation Sequencing RT->Sequencing Bioinformatics Bioinformatic Analysis (Identify T>A mutations) Sequencing->Bioinformatics G Input 5-VU Labeled RNA Goal Experimental Goal? Input->Goal Enrichment Isolate and analyze nascent transcripts Goal->Enrichment Isolation Sequencing Identify nascent transcripts without enrichment Goal->Sequencing Identification Method_Enrich Affinity Enrichment (IEDDA) Enrichment->Method_Enrich Method_Seq Mutational Profiling Sequencing->Method_Seq

References

Application Notes and Protocols for 5-Vinyluracil in Mutational Profiling of RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Vinyluracil (5-VU) is a modified nucleobase that, as 5-vinyluridine (5-VUrd), can be metabolically incorporated into nascent RNA transcripts. This incorporation provides a powerful tool for RNA mutational profiling, enabling the study of RNA dynamics, structure, and interactions at single-nucleotide resolution. Unlike other commonly used nucleoside analogs such as 5-ethynyluridine (5-EU) and 4-thiouridine (4-SU), 5-VUrd exhibits minimal cellular toxicity, making it a superior probe for in vivo studies.[1]

The vinyl group of incorporated 5-VUrd serves as a reactive handle for chemical modification. Treatment with maleimide derivatives results in a [4+2] cycloaddition reaction, forming a bulky adduct on the uracil base.[1] This adduct disrupts the Watson-Crick base-pairing face, leading to either termination of reverse transcription or misincorporation of a non-complementary nucleotide during cDNA synthesis.[1][2] These induced mutations are then identified by high-throughput sequencing, providing a direct readout of 5-VUrd incorporation sites. This method, analogous to SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Mutational Profiling), allows for the precise mapping of RNA structure and modifications.[2]

Key Advantages of this compound:

  • Low Toxicity: 5-VUrd shows significantly less cytotoxicity compared to 5-EU and 4-SU, allowing for longer labeling times and more biologically relevant observations.[1][3]

  • Cell-Specific Labeling: In conjunction with an optimized uracil phosphoribosyl transferase (UPRT), 5-VU can be used for cell-type-specific RNA metabolic labeling.[1][4][5]

  • Versatile Chemistry: The vinyl group can undergo efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reactions, expanding its utility beyond mutational profiling to applications like RNA imaging and enrichment.[3][4][6]

Principle of the Method

The workflow for this compound based mutational profiling of RNA involves several key steps, from metabolic labeling to data analysis. The central principle is the site-specific introduction of a chemical modification that can be read out as a mutation by reverse transcriptase.

5-Vinyluracil_Mutational_Profiling_Workflow cluster_cell In Vivo / In Cellulo cluster_invitro In Vitro cluster_insilico In Silico Metabolic_Labeling Metabolic Labeling with this compound RNA_Incorporation Incorporation of 5-VUrd into nascent RNA Metabolic_Labeling->RNA_Incorporation RNA_Isolation Total RNA Isolation RNA_Incorporation->RNA_Isolation Chemical_Modification Chemical Modification with Maleimide RNA_Isolation->Chemical_Modification Reverse_Transcription Reverse Transcription Chemical_Modification->Reverse_Transcription Library_Preparation Sequencing Library Preparation Reverse_Transcription->Library_Preparation Sequencing High-Throughput Sequencing Library_Preparation->Sequencing Data_Analysis Data Analysis: Alignment & Mutation Calling Sequencing->Data_Analysis Structural_Modeling RNA Structural Modeling & Analysis Data_Analysis->Structural_Modeling

Figure 1. Workflow for this compound based mutational profiling of RNA.

Data Presentation

Reactivity of 5-Vinyluridine with Maleimide Derivatives

The efficiency of the cycloaddition reaction is dependent on the substituent on the maleimide nitrogen. The table below summarizes the conversion rates of 5-vinyluridine (5-VUrd) with various maleimides, as monitored by 1H NMR spectroscopy.[1]

Maleimide DerivativeSubstituent (R)% Conversion (1H NMR)
1 HNo reaction
2 Methyl60%
3 Ethyl80%
4 Propyl75%
5 Phenyl90%
6 4-Bromophenyl95%

Data adapted from reference[1]. Reaction conditions: 5-VUrd and maleimide incubated, and conversion monitored via 1H NMR spectroscopy.

Mutational Frequencies and Reverse Transcription Stop Rates

The formation of the 5-VUrd-maleimide adduct leads to specific signatures during reverse transcription. The choice of maleimide influences the balance between inducing mutations and causing the reverse transcriptase to stall.

Maleimide DerivativeMutation Frequency (%)RT Stop Frequency (%)
2 (Methyl) HighModerate
3 (Ethyl) HighModerate

Qualitative data summarized from reference[1]. Maleimides 2 and 3 are suggested as balanced reagents for mutational profiling.

Experimental Protocols

Protocol 1: Metabolic Labeling of RNA with this compound in Cultured Cells

Materials:

  • Mammalian cell line of interest (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (5-VU) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., TRIzol)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Metabolic Labeling:

    • Prepare fresh medium containing the desired final concentration of 5-VU (e.g., 1 mM).[3]

    • Aspirate the old medium from the cells and wash once with PBS.

    • Add the 5-VU containing medium to the cells.

    • Incubate for the desired labeling period (e.g., 5-16 hours).[3] A no-labeling control (DMSO only) should be run in parallel.

  • Cell Harvest and RNA Isolation:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate using a suitable lysis buffer (e.g., TRIzol).

    • Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent.

    • Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

    • Purify the RNA using a column-based method or phenol:chloroform extraction followed by ethanol precipitation.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

Protocol 2: Chemical Modification of 5-VU Labeled RNA with Maleimide

Materials:

  • 5-VU labeled total RNA (from Protocol 1)

  • Maleimide derivative (e.g., N-ethylmaleimide) stock solution (e.g., 100 mM in DMSO)

  • Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • RNA purification kit

Procedure:

  • Reaction Setup:

    • In a nuclease-free tube, combine 1-5 µg of 5-VU labeled RNA with the reaction buffer.

    • Add the maleimide stock solution to a final concentration of 1-10 mM.

    • A mock-treated control (DMSO only) should be prepared for both the labeled and unlabeled RNA samples.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • RNA Purification: Purify the modified RNA to remove unreacted maleimide using an RNA purification kit, following the manufacturer's instructions. Elute the RNA in nuclease-free water.

Protocol 3: Reverse Transcription and Mutational Profiling

This protocol is adapted from general SHAPE-MaP methodologies and should be optimized for the specific reverse transcriptase and experimental system.[2][7]

Materials:

  • Chemically modified RNA (from Protocol 2)

  • Gene-specific primers or random hexamers

  • Reverse transcriptase (e.g., SuperScript IV)[7] and its corresponding buffer

  • dNTPs

  • MnCl2 (optional, can enhance mutation rates for some reverse transcriptases)[7]

  • Nuclease-free water

Procedure:

  • Primer Annealing:

    • In a PCR tube, mix the modified RNA (e.g., 250-500 ng) with the primer(s).

    • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Reverse Transcription Reaction:

    • Prepare a master mix containing the reverse transcription buffer, dNTPs, and reverse transcriptase. For mutational profiling, the addition of MnCl2 (e.g., 0.5-1.0 mM) to the reaction buffer may be beneficial, but should be empirically optimized.[7]

    • Add the master mix to the primer-annealed RNA.

    • Incubate according to the reverse transcriptase manufacturer's recommendations (e.g., 55°C for 10 minutes, followed by inactivation at 80°C for 10 minutes).

  • cDNA Purification: Purify the resulting cDNA using a suitable PCR purification kit.

Protocol 4: Library Preparation and Sequencing

The generated cDNA can be used for the preparation of sequencing libraries compatible with high-throughput sequencing platforms (e.g., Illumina).

Procedure:

  • Second Strand Synthesis (optional, depending on library prep kit): Generate double-stranded DNA from the first-strand cDNA.

  • Library Preparation: Use a commercial kit (e.g., Nextera XT) for library construction, which typically involves fragmentation, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, ensuring sufficient read depth to accurately call mutations.

Protocol 5: Bioinformatic Analysis

The analysis pipeline for mutational profiling data involves aligning sequencing reads to a reference transcriptome and identifying mutation rates at each nucleotide position.

Bioinformatics_Pipeline Raw_Reads Raw Sequencing Reads (FASTQ) QC Quality Control (e.g., FastQC, Trimmomatic) Raw_Reads->QC Alignment Alignment to Reference Transcriptome (e.g., Bowtie2, STAR) QC->Alignment Mutation_Calling Mutation Calling (e.g., ShapeMapper, custom scripts) Alignment->Mutation_Calling Normalization Background Subtraction & Normalization Mutation_Calling->Normalization Reactivity_Profile Final Reactivity Profile Normalization->Reactivity_Profile

Figure 2. Bioinformatic pipeline for 5-VU mutational profiling data.

  • Quality Control: Assess the quality of the raw sequencing reads and trim adapters and low-quality bases.

  • Alignment: Align the processed reads to the reference genome or transcriptome.

  • Mutation Calling: For each nucleotide position, calculate the mutation rate by dividing the number of reads with a mismatch at that position by the total number of reads covering that position.

  • Background Correction: Subtract the mutation rates observed in the control samples (unlabeled and/or mock-treated) from the experimental samples.

  • Normalization: Normalize the background-subtracted mutation rates to account for variations in sequencing depth and other biases. The final reactivity scores can then be used for RNA structure modeling or other downstream analyses.

Signaling Pathways and Molecular Interactions

The core of the this compound mutational profiling method lies in the specific chemical reaction between the incorporated vinyluridine and a maleimide probe, and the subsequent effect on reverse transcription.

Molecular_Mechanism cluster_RNA RNA Strand RNA_backbone1 ---P-Sugar- VU 5-Vinyluridine RNA_backbone1->VU RNA_backbone2 -P-Sugar--- VU->RNA_backbone2 Adduct Bulky Cycloadduct VU->Adduct [4+2] Cycloaddition Maleimide Maleimide Derivative Maleimide->Adduct RT Reverse Transcriptase Adduct->RT Blocks Watson-Crick face Mutation Misincorporation (Mutation) RT->Mutation Stop RT Termination (Stop) RT->Stop

Figure 3. Molecular mechanism of 5-VUrd induced mutational profiling.

This diagram illustrates the cycloaddition reaction between 5-vinyluridine incorporated into an RNA strand and a maleimide derivative. The resulting bulky adduct interferes with the reverse transcriptase, leading to either the misincorporation of a nucleotide (a mutation in the cDNA) or the termination of the reverse transcription process. These events are then detected by sequencing.[1]

References

Application Notes: 5-Vinyluracil in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Vinyluracil and its nucleoside derivatives represent a significant class of compounds in the field of antiviral drug discovery. The vinyl group at the 5-position of the uracil ring is a key structural feature that imparts potent and selective activity against several DNA viruses, most notably those belonging to the Herpesviridae family. These compounds function as nucleoside analogues, which, after intracellular activation, interfere with viral DNA replication. This document provides an overview of their applications, mechanism of action, and relevant experimental protocols for researchers in drug development.

Mechanism of Action

The antiviral activity of this compound nucleoside analogues is dependent on their selective phosphorylation by a virus-encoded enzyme, thymidine kinase (TK).[1][2] In an uninfected host cell, these compounds are poor substrates for cellular kinases and thus remain largely inactive, which contributes to their low cytotoxicity. However, in a virus-infected cell, the viral TK efficiently phosphorylates the nucleoside analogue to its monophosphate form. Host cell kinases then further phosphorylate the monophosphate to its active triphosphate form.[2][3]

This active triphosphate analogue acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate (dTTP). Upon incorporation into the growing viral DNA chain, it acts as a chain terminator, halting further elongation and effectively stopping viral replication.[2]

Key Applications and Spectrum of Activity

  • Varicella-Zoster Virus (VZV) : this compound derivatives are exceptionally potent against VZV, the causative agent of chickenpox and shingles. Halogenated derivatives, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine), are significantly more potent than standard therapies like Acyclovir (ACV).[4] Brivudine is approved for the treatment of herpes zoster in several European countries.[1]

  • Herpes Simplex Virus Type 1 (HSV-1) : These compounds also exhibit marked activity against HSV-1.[5][6] While some derivatives are less potent against HSV-1 compared to their activity against VZV, they still represent a valuable class of anti-herpetic agents.[4]

  • Hepatitis B Virus (HBV) : Certain novel N-1 alkyl substituted this compound pyrimidines have been shown to be potent inhibitors of the duck hepatitis B virus (DHBV) in cell culture, suggesting potential applications for treating human HBV.[7]

Critical Safety Consideration: Drug Interactions

A critical and potentially lethal interaction exists between brivudine (and its metabolite bromovinyluracil, BVU) and the anticancer drug 5-fluorouracil (5-FU) or its prodrugs (e.g., capecitabine). BVU is an irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for the catabolism of 5-FU.[1] Co-administration can lead to a massive accumulation of toxic 5-FU levels, resulting in severe, life-threatening toxicity.[8][9] This represents a strict contraindication for the use of brivudine in patients undergoing therapy with 5-FU or related drugs.

Clinical Development

Several this compound derivatives have advanced to clinical trials. Sorivudine was shown to be effective for treating herpes zoster in HIV-infected patients, leading to faster cutaneous healing compared to acyclovir.[4][5] An ongoing Phase 4 clinical trial is comparing the efficacy and safety of Brivudine versus Famciclovir for the treatment of acute herpes zoster.[7]

Quantitative Data

Table 1: In Vitro Antiviral Activity of (E)-5-Halovinyluracil Derivatives against VZV

CompoundVirus StrainIC₅₀ (µg/mL)Reference Compound (ACV) IC₅₀ (µg/mL)Fold Potency vs. ACV
(E)-5-(2-bromoethenyl) DerivativeVZV (Kawaguchi)0.0273.4~126x
(E)-5-(2-chloroethenyl) DerivativeVZV (Kawaguchi)0.0703.4~49x
(E)-5-(2-iodoethenyl) DerivativeVZV (Kawaguchi)0.0543.4~63x
Compound 3a*VZV (Clinical Isolates)N/AN/A40-60x

*Compound 3a: (1'S,2'R)-5-[(E)-2-bromoethenyl]-1-[[1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H, 3H)-pyrimidinedione[4]

Experimental Protocols

Protocol 1: Synthesis of (E)-5-(2-Bromovinyl)uracil

This protocol is based on the synthesis route starting from 5-formyluracil.[6][8]

Objective: To synthesize (E)-5-(2-bromovinyl)uracil, a key intermediate for antiviral nucleoside analogues.

Materials:

  • 5-Formyluracil

  • Malonic acid

  • Piperidine

  • Pyridine

  • N-Bromosuccinimide (NBS)

  • Distilled water

Procedure:

  • Step 1: Synthesis of (E)-5-(2-Carboxyvinyl)uracil

    • In a round-bottom flask, dissolve 5-formyluracil and malonic acid in pyridine.

    • Add a catalytic amount of piperidine to the mixture.

    • Heat the reaction mixture under reflux and monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the mixture and acidify with HCl to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to yield (E)-5-(2-carboxyvinyl)uracil.

  • Step 2: Halodecarboxylation to (E)-5-(2-Bromovinyl)uracil

    • Suspend the (E)-5-(2-carboxyvinyl)uracil obtained in Step 1 in distilled water.

    • Add N-Bromosuccinimide (NBS) to the suspension.

    • Heat the mixture, which should result in the evolution of CO₂ and the formation of the product.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture. The product will precipitate.

    • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to obtain (E)-5-(2-bromovinyl)uracil.

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Plaque Reduction Assay for Antiviral Activity

This is a generalized protocol for determining the in vitro efficacy of a test compound against a plaque-forming virus like HSV or VZV.

Objective: To determine the concentration of a this compound derivative that inhibits virus-induced plaque formation by 50% (IC₅₀).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in 6-well plates.

  • Virus stock of known titer (Plaque Forming Units/mL).

  • Test compound (this compound derivative) dissolved in DMSO and serially diluted in culture medium.

  • Control compound (e.g., Acyclovir).

  • Culture medium (e.g., DMEM with 2% FBS).

  • Overlay medium (e.g., culture medium containing 1% methylcellulose).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.5% crystal violet in 20% ethanol).

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and incubate until they form a confluent monolayer.

  • Virus Infection: Aspirate the growth medium from the wells. Infect the cell monolayers with the virus at a concentration calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and the control compound in the culture medium.

    • After the virus adsorption period, wash the cell monolayers to remove unadsorbed virus.

    • Add the overlay medium containing the different concentrations of the test compound, a positive control (Acyclovir), and a no-drug virus control to the respective wells.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with the fixing solution for at least 30 minutes.

    • Wash the plates with water and stain the cells with the crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well. Unstained areas represent plaques where cells have been lysed by the virus.

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the no-drug virus control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Hunsdiecker Reaction A 5-Formyluracil + Malonic Acid B (E)-5-(2-Carboxyvinyl)uracil A->B Piperidine, Pyridine C (E)-5-(2-Carboxyvinyl)uracil D (E)-5-(2-Bromovinyl)uracil C->D NBS, H₂O Mechanism_of_Action cluster_cell Infected Host Cell cluster_virus Viral DNA Replication Prodrug This compound Nucleoside Analogue MonoP Analogue Monophosphate Prodrug->MonoP Viral Thymidine Kinase DiP Analogue Di-phosphate MonoP->DiP Host Cell Kinases TriP Active Analogue Triphosphate DiP->TriP Host Cell Kinases Polymerase Viral DNA Polymerase TriP->Polymerase Competitive Inhibition DNA Growing Viral DNA Chain Polymerase->DNA Incorporation Termination Chain Termination (Replication Blocked) DNA->Termination Antiviral_Assay_Workflow A 1. Seed host cells in 6-well plates B 2. Infect cell monolayer with virus A->B C 3. Treat with serial dilutions of test compound in overlay medium B->C D 4. Incubate for 2-5 days to allow plaque formation C->D E 5. Fix and stain cells with crystal violet D->E F 6. Count plaques and calculate % inhibition E->F G 7. Determine IC₅₀ value F->G

References

5-Vinyluracil for RNA-Protein Interaction Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive research did not yield established protocols or quantitative data for the use of 5-vinyluracil as a direct photo-crosslinking agent for studying RNA-protein interactions. This nucleoside analog is primarily utilized in metabolic labeling of nascent RNA for subsequent analysis through bioorthogonal chemistry. The vinyl group serves as a chemical handle rather than a photo-activated crosslinking moiety.

This document, therefore, provides a comprehensive overview of standard UV-induced RNA-protein crosslinking methodologies, which can be adapted for exploratory studies with novel photo-crosslinking agents. The protocols and data presented are based on well-established agents like unmodified uracil and 4-thiouridine.

Introduction to RNA-Protein Photo-Crosslinking

Covalent crosslinking of RNA to its binding proteins upon UV irradiation is a powerful technique to identify and characterize RNA-protein interactions in vitro and in vivo. This method relies on the formation of a stable covalent bond between a photo-activated nucleobase and a proximal amino acid residue, effectively "freezing" the interaction for subsequent analysis.

Short-wavelength UV light (254 nm) can induce crosslinking of unmodified bases, primarily uracil, to interacting proteins.[1][2] However, the efficiency of this process is generally low. To enhance crosslinking efficiency, photoreactive nucleoside analogs such as 4-thiouridine or 5-iodouracil are often incorporated into the RNA of interest.[3] These analogs are activated by longer wavelength UV light (e.g., 365 nm), which reduces the risk of photodamage to the biological macromolecules.[4]

Mechanism of UV-Induced RNA-Protein Crosslinking

Upon absorption of UV light, the pyrimidine ring of uracil can enter an excited state, making it susceptible to covalent bond formation with nearby amino acid side chains. The vinyl group in this compound, while not a conventional photo-crosslinking moiety, could potentially influence the reactivity of the uracil ring, although the specific mechanism for its participation in photo-crosslinking is not documented. The generally accepted mechanism for uracil crosslinking involves the formation of a radical ion pair upon photo-induced electron transfer, followed by recombination to form a covalent adduct.[5][6]

Experimental Protocols

Synthesis of this compound-Containing RNA via In Vitro Transcription

The synthesis of RNA containing modified nucleotides like this compound is typically achieved through in vitro transcription using bacteriophage RNA polymerases (e.g., T7, SP6, or T3). This requires the corresponding this compound triphosphate (5-VUTP). While a commercial source for 5-VUTP may not be readily available, its synthesis can be approached using established methods for preparing modified nucleoside triphosphates.[7]

Protocol: In Vitro Transcription with a Modified Nucleotide [1][8][9][10][]

  • Template Preparation: A linear DNA template containing the promoter for the desired RNA polymerase (e.g., T7 promoter) upstream of the sequence to be transcribed is required. This can be a linearized plasmid or a PCR product.

  • Transcription Reaction Setup: Assemble the following components on ice in an RNase-free microcentrifuge tube:

    • Nuclease-free water: to final volume

    • 10x Transcription Buffer: 2 µL

    • 100 mM DTT: 1 µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • 10 mM ATP, CTP, GTP: 1 µL each

    • 10 mM UTP: variable (depending on desired substitution level)

    • 10 mM 5-VUTP: variable (to achieve desired substitution)

    • Linear DNA template: 1 µg

    • T7 RNA Polymerase: 2 µL

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • RNA Purification: Purify the transcribed RNA using a column-based RNA purification kit or by ethanol precipitation.

  • Quality Control: Assess the integrity and concentration of the purified RNA using denaturing polyacrylamide gel electrophoresis (PAGE) and UV-Vis spectrophotometry.

RNA-Protein Photo-Crosslinking and Analysis

This protocol describes a general workflow for UV crosslinking of an RNA-protein complex.

Protocol: UV Crosslinking of RNA-Protein Complexes [1][12][13]

  • Binding Reaction:

    • In an RNase-free microcentrifuge tube on ice, combine:

      • 2x RNA Binding Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl₂, 1 mM DTT, 10% glycerol): 10 µL

      • Purified protein of interest: X µL (final concentration in the low µM range)

      • RNA containing this compound (or other nucleoside): Y µL (equimolar or slight excess to protein)

      • RNase Inhibitor (40 U/µL): 0.5 µL

      • Nuclease-free water: to a final volume of 20 µL

    • Incubate at room temperature or 30°C for 30 minutes to allow complex formation.

  • UV Irradiation:

    • Place the reaction tubes in a petri dish on ice.

    • Irradiate with a UV light source. For standard uracil crosslinking, use 254 nm UV light. For photoreactive analogs like 4-thiouridine, use 365 nm. The optimal wavelength and energy for this compound would need to be determined empirically. A typical starting point for 254 nm is 100-500 mJ/cm².

  • RNase Digestion:

    • Add 1 µL of a mixture of RNases (e.g., RNase A and RNase T1) to the reaction to digest the non-protected regions of the RNA.

    • Incubate at 37°C for 15-30 minutes.

  • Analysis by SDS-PAGE:

    • Add 4x SDS-PAGE loading buffer to each reaction and boil for 5 minutes.

    • Resolve the samples on an SDS-polyacrylamide gel.

    • Visualize the crosslinked protein-RNA adduct by autoradiography (if the RNA is radiolabeled), western blotting with an antibody against the protein of interest, or fluorescent imaging (if the RNA is fluorescently labeled). A successful crosslink will result in a band shift corresponding to the molecular weight of the protein plus the covalently attached RNA fragment.

Data Presentation

The following tables summarize typical quantitative parameters for established RNA-protein photo-crosslinking methods. Note: Data for this compound is not available and the values below are for comparison with standard methods.

ParameterUnmodified Uracil4-Thiouridine5-Iodouracil
Optimal UV Wavelength 254 nm~365 nm~325 nm
Typical UV Dose 100-500 mJ/cm²1-2 J/cm²50-100 mJ/cm²
Reported Crosslinking Efficiency Low (<5%)High (up to 90%)High (70-94%)
Reference [2][14][8][3]

Visualizations

experimental_workflow cluster_synthesis RNA Synthesis cluster_crosslinking Crosslinking & Analysis s1 Linear DNA Template (with T7 Promoter) s2 In Vitro Transcription (with NTPs + 5-VUTP) s1->s2 s3 DNase Treatment s2->s3 s4 RNA Purification s3->s4 c1 RNA-Protein Binding Reaction s4->c1 5-VU containing RNA c2 UV Irradiation (e.g., 254 nm) c1->c2 c3 RNase Digestion c2->c3 c4 SDS-PAGE Analysis c3->c4 result Band shift on gel/ Western blot c4->result Detection of Crosslinked Complex protein Purified Protein protein->c1 mechanism cluster_steps Photo-Crosslinking Mechanism (General) start RNA-Protein Complex (Close Proximity) excited Excited State Uracil* start->excited Photo-excitation uv UV Photon (hν) uv->excited adduct Covalent Adduct (RNA-Protein Crosslink) excited->adduct Reaction with Amino Acid Residue

References

Application Notes and Protocols for 5-Vinyluracil in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Vinyluracil in Bioorthogonal Chemistry

This compound and its nucleoside derivatives, 5-vinyl-2'-deoxyuridine (VdU) and 5-vinyluridine (VU), have emerged as powerful tools in the field of bioorthogonal chemistry.[1][2] These molecules serve as chemical reporters that can be incorporated into nucleic acids and subsequently labeled using a highly specific and rapid "click" reaction known as the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][3] This reaction occurs between the vinyl group (the dienophile) of the modified uracil and an electron-poor diene, typically a tetrazine derivative, to form a stable covalent bond.[4]

The key advantage of this system lies in its bioorthogonality; the vinyl and tetrazine functional groups are absent in biological systems and react selectively with each other without interfering with native cellular processes.[2] This allows for the precise labeling and visualization of DNA and RNA in living cells and organisms. The copper-free nature of the iEDDA reaction further enhances its biocompatibility, making it a valuable alternative to other click chemistry methods that require potentially toxic copper catalysts.[5]

Core Applications

The primary application of this compound derivatives in click chemistry is the metabolic labeling and subsequent visualization of nucleic acids. This has significant implications for a variety of research areas:

  • Cell Proliferation and DNA Synthesis Monitoring: VdU can be used as a thymidine analog and is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[6][7] Subsequent labeling with a fluorescently tagged tetrazine allows for the sensitive detection of proliferating cells, offering an alternative to traditional methods like BrdU incorporation.[1]

  • RNA Synthesis and Trafficking: 5-Vinyluridine (VU) can be used to label newly transcribed RNA. This enables the study of RNA synthesis, localization, and dynamics within the cell.

  • Viral Genome Labeling: The ability to incorporate VdU into viral DNA allows for the tracking of viral replication and localization within infected cells.

  • Dual Labeling Studies: The iEDDA reaction with this compound is orthogonal to the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for simultaneous, two-color labeling of different biological molecules or processes within the same cell.[1]

  • Therapeutic Applications: The targeted delivery of a tetrazine-conjugated drug to cells that have incorporated VdU into their DNA is being explored as a novel cancer therapy strategy. The in-situ click reaction leads to the formation of a cytotoxic product specifically at the site of the tumor.[2]

Quantitative Data

The efficiency of the iEDDA reaction is a critical factor for its successful application. The reaction kinetics are typically described by the second-order rate constant (k₂), where a higher value indicates a faster reaction. The tables below summarize key kinetic data for the reaction of VdU with a tetrazine, as well as comparative data for other dienophiles to provide context for reaction optimization.

DienophileDieneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent
5-Vinyl-2'-deoxyuridine (VdU) Fluorescent Tetrazine~0.02Aqueous Buffer
Norbornene3,6-di-(2-pyridyl)-s-tetrazine~1 - 10Aqueous Buffer
trans-Cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine~1,000 - 30,000Aqueous Buffer
Bicyclononyne (BCN)Di(pyridin-2-yl)tetrazine118Methanol

Table 1: Comparative second-order rate constants for the iEDDA reaction of various dienophiles, including 5-Vinyl-2'-deoxyuridine (VdU), with tetrazine derivatives. Data compiled from multiple sources.[1][8][9][10]

3,6-Substituent on TetrazineSubstituent TypeRelative Reaction Rate
Di(pyridin-2-yl)Electron-WithdrawingFastest
Bis(4-(trifluoromethyl)phenyl)Electron-WithdrawingFast
DiphenylNeutralModerate
Bis(4-methoxyphenyl)Electron-DonatingSlow
Bis(4-hydroxyphenyl)Electron-DonatingSlower
Bis(diethylamino) Strong Electron-Donating Slowest (Predicted)

Table 2: Influence of tetrazine substituents on the rate of the iEDDA reaction. Electron-withdrawing groups (EWGs) on the tetrazine ring accelerate the reaction, while electron-donating groups (EDGs) slow it down.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound Modified Oligonucleotides

This protocol describes the incorporation of a 5-vinyl-2'-deoxyuridine phosphoramidite into a custom DNA oligonucleotide using standard solid-phase synthesis techniques.

Materials:

  • 5-Vinyl-2'-deoxyuridine phosphoramidite

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • Controlled pore glass (CPG) solid support

  • Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • Anhydrous acetonitrile

  • Automated DNA synthesizer

Procedure:

  • Synthesizer Setup: Prepare the DNA synthesizer with the required reagents and phosphoramidites, including the 5-vinyl-2'-deoxyuridine phosphoramidite.

  • Solid-Phase Synthesis: Perform the oligonucleotide synthesis on the CPG solid support according to the standard automated protocol. The synthesis cycle consists of detritylation, coupling, capping, and oxidation. For the incorporation of 5-vinyl-2'-deoxyuridine, the corresponding phosphoramidite is coupled at the desired position in the sequence.

  • Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide from the solid support and remove the protecting groups by incubation with concentrated ammonium hydroxide at 55°C for 8-12 hours.

  • Purification: Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length, this compound-containing product.[12]

  • Quantification and Quality Control: Determine the concentration of the purified oligonucleotide by UV-Vis spectrophotometry at 260 nm. Verify the identity and purity of the product by mass spectrometry.

Protocol 2: iEDDA Labeling of this compound Modified Oligonucleotides

This protocol details the labeling of a this compound-containing oligonucleotide with a fluorescent tetrazine derivative.

Materials:

  • Purified this compound modified oligonucleotide

  • Fluorescent tetrazine derivative (e.g., Tetrazine-TAMRA, Tetrazine-Cy5)

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Nuclease-free water

  • Desalting column or ethanol precipitation reagents

Procedure:

  • Reaction Setup: In a microcentrifuge tube, dissolve the this compound modified oligonucleotide in the reaction buffer to a final concentration of 10-100 µM.

  • Addition of Tetrazine: Add the fluorescent tetrazine derivative to the oligonucleotide solution. A 1.5 to 5-fold molar excess of the tetrazine is typically used.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction time may need to be optimized depending on the specific tetrazine and oligonucleotide concentrations.

  • Purification of Labeled Oligonucleotide: Remove the excess, unreacted tetrazine by passing the reaction mixture through a desalting column or by ethanol precipitation.

  • Analysis of Labeling Efficiency: Analyze the labeled oligonucleotide by UV-Vis spectrophotometry to confirm the presence of both the oligonucleotide and the fluorescent dye. The labeling efficiency can be further quantified by HPLC or gel electrophoresis.

Protocol 3: Metabolic Labeling and Visualization of Cellular DNA with 5-Vinyl-2'-deoxyuridine (VdU)

This protocol describes the metabolic incorporation of VdU into the DNA of proliferating cells and subsequent fluorescent labeling via the iEDDA reaction.[1][5]

Materials:

  • Mammalian cells in culture (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • 5-Vinyl-2'-deoxyuridine (VdU) stock solution (e.g., 10 mM in DMSO)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Fluorescent tetrazine derivative stock solution (e.g., 1 mM in DMSO)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells onto coverslips in a multi-well plate and allow them to adhere overnight.

  • Metabolic Labeling: Add VdU to the cell culture medium to a final concentration of 10-50 µM. Incubate the cells for a desired period (e.g., 4-24 hours) to allow for the incorporation of VdU into newly synthesized DNA.

  • Cell Fixation: Wash the cells twice with PBS and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize them with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • iEDDA Reaction: Wash the cells twice with PBS. Prepare the labeling solution by diluting the fluorescent tetrazine stock solution in PBS to a final concentration of 10-50 µM. Incubate the cells with the labeling solution for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining: Wash the cells three times with PBS to remove the unbound tetrazine. Incubate the cells with a DAPI solution for 5 minutes to counterstain the nuclei.

  • Mounting and Imaging: Wash the cells twice with PBS and mount the coverslips onto microscope slides using a mounting medium. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

Visualizations

iEDDA_Reaction Vinyluracil This compound (Dienophile) Dihydropyridazine Dihydropyridazine Adduct Vinyluracil->Dihydropyridazine [4+2] Cycloaddition Tetrazine Tetrazine (Diene) Tetrazine->Dihydropyridazine Nitrogen Nitrogen (N₂) Dihydropyridazine->Nitrogen retro-Diels-Alder

Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.

Metabolic_Labeling_Workflow cluster_cell_culture In Cellulo cluster_staining Staining Protocol cluster_analysis Analysis Start Proliferating Cells Incubation Incubate with 5-Vinyl-2'-deoxyuridine (VdU) Start->Incubation Incorporation VdU is incorporated into newly synthesized DNA Incubation->Incorporation Fixation Fix and Permeabilize Cells Incorporation->Fixation Labeling Add Fluorescent Tetrazine Fixation->Labeling ClickReaction iEDDA Reaction Occurs Labeling->ClickReaction Wash Wash to Remove Unbound Tetrazine ClickReaction->Wash Imaging Fluorescence Microscopy Wash->Imaging Result Visualization of Labeled DNA Imaging->Result

Caption: Workflow for metabolic DNA labeling with VdU and fluorescent detection.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low 5-Vinyluracil Incorporation Efficiency in RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Vinyluracil (5-VU) incorporation in RNA. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions related to challenges encountered during RNA labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind this compound (5-VU) incorporation into RNA?

A1: this compound is a modified nucleobase that can be incorporated into RNA transcripts. This is typically achieved in two main ways:

  • In Vitro Transcription: 5-vinyluridine triphosphate (VUTP) is used as a substrate by bacteriophage RNA polymerases, such as T7, T3, or SP6, during the synthesis of RNA from a DNA template.[1][2] The polymerase recognizes VUTP as an analog of UTP and incorporates it into the nascent RNA strand.

  • Metabolic Labeling in Cells: 5-vinyluridine (5-VUrd) can be introduced to cell cultures, where it is taken up by the cells and utilized by endogenous nucleoside salvage pathways to be converted into VUTP.[3][4] This VUTP is then incorporated into newly synthesized RNA by the cell's own RNA polymerases.[3] The vinyl group on the uracil base acts as a bioorthogonal handle for subsequent chemical modifications.[1]

Q2: I am observing very low or no incorporation of 5-VU in my in vitro transcription reaction. What are the potential causes and solutions?

A2: Low or no incorporation of 5-VU in an in vitro transcription reaction can stem from several factors. Here is a breakdown of potential causes and suggested solutions:

Potential CauseSuggested Solution
Incompatible Polymerase While T7 RNA polymerase is known to have wide substrate tolerance, the specific batch or a different polymerase might be more efficient.[5] Consider screening different RNA polymerases or using an engineered polymerase specifically designed for modified nucleotides.[6]
Suboptimal Reagent Concentrations The ratio of VUTP to UTP is critical. Increase the relative concentration of VUTP. Also, optimize the Mg²⁺ concentration in your reaction buffer, as it is a crucial cofactor for the polymerase. In some cases, the addition of Mn²⁺ can enhance the incorporation of modified nucleotides.[6]
Steric Hindrance Although the C5 position of pyrimidines is generally well-tolerated for modifications, the vinyl group might still present some steric hindrance to the polymerase.[6] While less common for 5-VU, ensuring the purity of your VUTP is important.
Poor Quality DNA Template The DNA template must be of high purity and free from contaminants like RNases, ethanol, or phenol, which can inhibit the transcription reaction.[] Ensure your template contains the correct promoter sequence for the polymerase being used (e.g., a T7 promoter for T7 RNA polymerase).[8]
Incorrect Reaction Setup or Incubation Assemble the reaction at room temperature to prevent precipitation of buffer components.[9] Ensure the incubation temperature is optimal for the polymerase (typically 37°C for T7 RNA polymerase) and that the incubation time is sufficient (usually 2 hours, but can be extended for shorter transcripts).[6][9]

Q3: Does the incorporation of 5-VU affect the yield and fidelity of the synthesized RNA?

A3: Yes, the incorporation of modified nucleotides like 5-VU can impact both the yield and fidelity of transcription.

  • Yield: It is common to observe a decrease in the yield of full-length RNA transcripts when using modified nucleotides compared to using only canonical NTPs.[10] This is often due to the modified nucleotide being a less efficient substrate for the polymerase, potentially leading to premature termination.

  • Fidelity: Modified bases can alter the hydrogen-bonding interactions during transcription, which may lead to an increased error rate by the RNA polymerase.[6][10] For instance, N⁶-methyladenosine and pseudouridine have been shown to increase the error rate of T7 RNA polymerase.[10] If high fidelity is critical for your application, it is advisable to sequence the resulting RNA to determine the error rate.

Q4: What are the expected incorporation efficiencies for 5-VU?

A4: The incorporation efficiency of 5-VU can vary significantly depending on the experimental system.

Experimental SystemReported Incorporation Efficiency
Metabolic Labeling in HEK293T cells Approximately 0.86% of total uridine.[11]
Metabolic Labeling in Mouse Xenografts Approximately 0.1% of total uracil residues.[12]
In Vitro Transcription The efficiency is highly dependent on the VUTP:UTP ratio and other reaction conditions. While specific percentages for 5-VU are not always reported in direct comparison, the goal is often to maximize incorporation by adjusting substrate concentrations.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues with low 5-VU incorporation efficiency.

Diagram: Troubleshooting Workflow for Low 5-VU Incorporation

TroubleshootingWorkflow start Low 5-VU Incorporation Detected check_reagents Verify Reagent Quality and Concentration - VUTP purity and concentration - Natural NTP concentrations - DNA template integrity and purity - Polymerase activity start->check_reagents check_reaction_setup Review Reaction Conditions - VUTP:UTP ratio - Mg2+ concentration - Incubation time and temperature check_reagents->check_reaction_setup Reagents OK optimize_reagents Optimize Reagent Ratios - Increase VUTP:UTP ratio - Titrate Mg2+ concentration check_reagents->optimize_reagents Reagents Suspect check_reaction_setup->optimize_reagents Setup Suboptimal optimize_conditions Optimize Incubation - Extend incubation time - Test a temperature gradient check_reaction_setup->optimize_conditions Setup OK analysis Analyze RNA Product - Denaturing PAGE for yield and size - LC-MS/MS for incorporation efficiency optimize_reagents->analysis optimize_conditions->analysis test_polymerase Test Alternative Polymerase - Use a different bacteriophage polymerase - Try an engineered polymerase test_polymerase->analysis analysis->test_polymerase Still Low success Incorporation Efficiency Improved analysis->success Problem Solved

Caption: A flowchart to systematically troubleshoot low this compound incorporation.

Experimental Protocols

Protocol: In Vitro Transcription with 5-Vinyluridine Triphosphate (VUTP)

This protocol is a general guideline for incorporating VUTP into an RNA transcript using T7 RNA polymerase. Optimization may be required.

Materials:

  • Linearized DNA template with a T7 promoter (0.5-1.0 µg)

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine)

  • 100 mM DTT

  • ATP, CTP, GTP solutions (100 mM each)

  • UTP solution (100 mM)

  • 5-Vinyluridine triphosphate (VUTP) solution (100 mM)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • DNase I (RNase-free)

Procedure:

  • Reaction Assembly: At room temperature, combine the following in a nuclease-free microcentrifuge tube. The final volume is typically 20-40 µL.[9]

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterUp to 20 µL-
10x Transcription Buffer2 µL1x
100 mM DTT2 µL10 mM
100 mM ATP, CTP, GTP0.5 µL each2.5 mM each
100 mM UTPVariable (e.g., 0.2 µL)e.g., 1 mM
100 mM VUTPVariable (e.g., 0.8 µL)e.g., 4 mM
Linearized DNA TemplateX µL0.5-1.0 µg
RNase Inhibitor0.5 µL20 units
T7 RNA Polymerase1 µL50 units
  • Incubation: Mix gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.[6] For shorter transcripts, a longer incubation time may be beneficial.[9]

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.[6]

  • RNA Purification: Purify the synthesized RNA using a suitable method, such as lithium chloride precipitation, spin column purification, or phenol-chloroform extraction, to remove enzymes, unincorporated nucleotides, and DNA fragments.[6][9]

  • Analysis: Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and denaturing gel electrophoresis (e.g., urea-PAGE). To confirm 5-VU incorporation, techniques like LC-MS/MS can be used to determine the percentage of modified uridine.

Diagram: Experimental Workflow for 5-VU RNA Labeling and Analysis

ExperimentalWorkflow cluster_synthesis RNA Synthesis cluster_purification Purification & QC cluster_analysis Analysis/Application template DNA Template (with T7 Promoter) ivt In Vitro Transcription (with VUTP, ATP, CTP, GTP, T7 RNA Polymerase) template->ivt dnase DNase I Treatment ivt->dnase purify RNA Purification (e.g., Spin Column) dnase->purify qc Quality Control (Gel Electrophoresis, Spectrophotometry) purify->qc conjugation Bioorthogonal Conjugation (e.g., Diels-Alder Reaction) qc->conjugation downstream Downstream Applications (Imaging, Sequencing, etc.) conjugation->downstream

Caption: Workflow from transcription with 5-VU to downstream applications.

References

Technical Support Center: Optimizing 5-Vinyluracil (5-VU) for Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 5-Vinyluracil (5-VU) concentration for cell labeling experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-VU) and how is it used in cell labeling?

A1: this compound (5-VU) is a modified nucleobase that can be used for metabolic labeling of nascent RNA. For cell-type-specific labeling, its incorporation into RNA requires the expression of an optimized uracil phosphoribosyltransferase (UPRT) enzyme.[1][2] This allows researchers to distinguish and analyze newly synthesized RNA in specific cell populations within a mixed culture or in vivo. The vinyl group on 5-VU serves as a bioorthogonal handle for subsequent detection or enrichment.

Q2: What are the advantages of using 5-VU or its nucleoside, 5-vinyluridine (5-VUrd), over other uridine analogs like 5-ethynyluridine (5-EU)?

A2: Studies have shown that 5-vinyluridine (5-VUrd) exhibits lower toxicity and induces fewer transcriptional changes in cells compared to the widely used 5-ethynyluridine (5-EUrd).[2] Additionally, 5-VU demonstrates less background labeling in vivo compared to 5-ethynyluracil (5-EU), making it advantageous for achieving higher cell-specificity in RNA labeling experiments.[1]

Q3: What is a good starting concentration for 5-VU or 5-VUrd in cell culture experiments?

A3: Based on published studies, a starting concentration in the range of 1 mM to 2.5 mM for 5-vinyluridine can be effective. For instance, HEK293T cells have been successfully labeled with 1 mM 5-vinyluridine for 5 hours, while HeLa cells have been treated with 2.5 mM for 24 hours.[3][4] The optimal concentration is cell-type dependent and should be determined empirically.

Q4: Do I need to express a special enzyme in my cells to use 5-VU?

A4: Yes, for efficient and specific incorporation of the 5-VU nucleobase, cells need to express a mutant or optimized uracil phosphoribosyltransferase (UPRT).[1][2] This is because endogenous enzymes may not efficiently process 5-VU. This requirement is a key feature for achieving cell-type-specific labeling.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Labeling Signal Suboptimal 5-VU Concentration: The concentration of 5-VU may be too low for efficient uptake and incorporation.Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range based on literature values (e.g., 1-2.5 mM for 5-VUrd) and assess both labeling efficiency and cell viability.[3][4]
Insufficient Incubation Time: The labeling period may be too short for detectable incorporation.Optimize the incubation time. A time course experiment (e.g., 1, 3, 6, 12, 24 hours) can help identify the ideal duration for achieving sufficient labeling without inducing toxicity.
Inefficient UPRT Expression or Activity: If using 5-VU, the expression or activity of the required UPRT enzyme may be low.Verify the expression of the UPRT enzyme via Western blot or RT-qPCR. Ensure the correct construct was used and that transfection/transduction was successful.
Cell Health and Proliferation Rate: Unhealthy or slowly proliferating cells will have lower rates of RNA synthesis and therefore lower incorporation of 5-VU.Ensure cells are healthy and in the exponential growth phase during the labeling experiment. Check for signs of stress or contamination.
High Background Signal Non-specific Binding of Detection Reagents: The fluorescent probe or antibody used for detection may be binding non-specifically to cellular components.Include appropriate controls, such as unlabeled cells treated with the detection reagents. Optimize washing steps and consider using a blocking solution.
Autofluorescence: Some cell types exhibit high intrinsic fluorescence at the detection wavelength.Image unlabeled cells to determine the level of autofluorescence and adjust imaging settings accordingly.
Cell Death or Altered Morphology 5-VU Toxicity: Although less toxic than some analogs, high concentrations or prolonged exposure to 5-VU can be cytotoxic.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of 5-VU for your cell line. Reduce the concentration or shorten the incubation time.
Solvent Toxicity: The solvent used to dissolve 5-VU (e.g., DMSO) may be toxic to the cells at the final concentration used.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for 5-Vinyluridine (5-VUrd) in Cell Culture

Cell LineConcentrationIncubation TimeApplicationReference
HEK293T1 mM5 hoursRNA Fluorescence Imaging[3]
HeLa2.5 mM24 hoursRNA Imaging[4]

Note: Data on the cytotoxicity (e.g., IC50 values) of this compound across a wide range of mammalian cell lines is limited in the current literature. It is highly recommended to perform a cytotoxicity assay to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response and Cytotoxicity Assay)

This protocol outlines a method to determine the optimal, non-toxic concentration of 5-VU for your cell labeling experiment using an MTT assay for cell viability.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound (5-VU) stock solution (e.g., 100 mM in DMSO)

  • 96-well clear flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate overnight.

  • Prepare 5-VU Dilutions: Prepare a serial dilution of 5-VU in complete culture medium. A suggested range to test is 0 µM (vehicle control), 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, 2.5 mM, and 5 mM. Prepare enough of each concentration for triplicate wells.

  • Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of 5-VU.

  • Incubation: Incubate the plate for the desired labeling time (e.g., 24 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the average absorbance for each concentration.

    • Normalize the data to the vehicle control (0 µM 5-VU) to determine the percent cell viability.

    • Plot percent viability against 5-VU concentration to determine the highest concentration that does not significantly impact cell viability. This will be your optimal working concentration.

Protocol 2: Metabolic Labeling of Nascent RNA with 5-VU for Fluorescence Microscopy

This protocol describes the labeling of nascent RNA with 5-VU and its subsequent visualization using click chemistry. This protocol assumes your cells are expressing the necessary UPRT enzyme.

Materials:

  • Cells expressing UPRT seeded on glass coverslips in a 6-well plate

  • Complete cell culture medium

  • Optimal concentration of 5-VU (determined from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1 M Glycine in PBS

  • 0.5% Triton X-100 in PBS

  • Click chemistry reaction buffer (e.g., Click-iT® Cell Reaction Buffer Kit)

  • Fluorescent azide probe (e.g., Alexa Fluor 488 azide)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Labeling: Add the optimal concentration of 5-VU to the culture medium and incubate for the desired time (e.g., 4-24 hours).

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

  • Quenching: Quench the fixation with 0.1 M glycine for 5 minutes at room temperature. Wash twice with PBS.

  • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. Wash twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions, including the fluorescent azide probe.

    • Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Staining and Mounting:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the labeled RNA using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore and DAPI.

Visualizations

Experimental_Workflow_Optimization cluster_0 Phase 1: Determine Optimal Concentration cluster_1 Phase 2: Cell Labeling and Imaging A Seed Cells in 96-well Plate B Treat with 5-VU Serial Dilutions A->B C Incubate for Desired Time B->C D Perform MTT Assay C->D E Determine Max Non-toxic Concentration D->E F Label Cells with Optimal 5-VU Concentration E->F Use Optimal Concentration G Fix and Permeabilize Cells F->G H Perform Click Reaction with Fluorescent Azide G->H I Counterstain and Mount H->I J Fluorescence Microscopy I->J

Caption: Workflow for optimizing 5-VU concentration and subsequent cell labeling.

Signaling_Pathway 5-VU 5-VU 5-VUMP 5-VUMP 5-VU->5-VUMP UPRT UPRT UPRT 5-VUTP 5-VUTP 5-VUMP->5-VUTP Kinases Kinases Kinases Labeled_RNA Labeled_RNA 5-VUTP->Labeled_RNA RNA Polymerase RNA_Polymerase RNA_Polymerase Troubleshooting_Logic Start Low/No Labeling Signal Concentration Is 5-VU concentration optimized? Start->Concentration Time Is incubation time sufficient? Concentration->Time Yes Optimize_Conc Perform Dose-Response Assay Concentration->Optimize_Conc No UPRT Is UPRT expression confirmed? Time->UPRT Yes Optimize_Time Perform Time-Course Experiment Time->Optimize_Time No Cell_Health Are cells healthy and proliferating? UPRT->Cell_Health Yes Verify_UPRT Check UPRT Expression UPRT->Verify_UPRT No Check_Cells Assess Cell Viability and Growth Cell_Health->Check_Cells No Success Labeling Successful Cell_Health->Success Yes Optimize_Conc->Time Optimize_Time->UPRT Verify_UPRT->Cell_Health Check_Cells->Success

References

minimizing cytotoxicity of 5-Vinyluracil in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the potential cytotoxicity of 5-Vinyluracil (5-VU) in long-term experimental studies. It is important to note that published data indicates this compound and its nucleoside counterpart, 5-vinyluridine (5-VUrd), generally exhibit minimal cytotoxic effects, particularly when compared to other uridine analogs such as 5-ethynyluridine (5-EUrd).[1] However, in long-term studies or sensitive cell lines, even low-level cytotoxicity can be a concern. This resource offers troubleshooting guides, frequently asked questions, and detailed experimental protocols to help identify and mitigate potential cytotoxic effects. The guidance provided is based on available data for 5-VU and established principles for other pyrimidine analogs.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic to my cells?

A1: this compound is generally considered to have low cytotoxicity. Studies have shown that its nucleoside, 5-vinyluridine (5-VUrd), has minimal toxic effects on cells compared to other commonly used uridine analogs like 5-ethynyluridine (5-EUrd).[1] However, the cytotoxic potential can be cell-type dependent and may become more apparent in long-term studies. It is always recommended to perform a preliminary cytotoxicity assessment for your specific cell line and experimental conditions.

Q2: What are the potential mechanisms of this compound cytotoxicity?

A2: While specific mechanistic studies on this compound cytotoxicity are limited, the toxicity of pyrimidine analogs, in general, can be attributed to several factors. These include interference with nucleic acid synthesis and metabolism, leading to replication and ribosomal stress.[2][3] Imbalances in the cellular pyrimidine pool can also trigger stress responses.[4][5] It is plausible that at high concentrations or over long exposure times, 5-VU could exert similar effects.

Q3: At what concentration should I use this compound to avoid cytotoxicity?

A3: The optimal non-toxic concentration of this compound is highly dependent on the cell line and the duration of the experiment. It is crucial to perform a dose-response experiment to determine the highest concentration that does not significantly impact cell viability over your intended experimental duration. Based on comparative studies, it is anticipated that the cytotoxic concentrations of 5-VU will be significantly higher than those of more toxic analogs like 5-EUrd.

Q4: How can I monitor for low-level cytotoxicity in my long-term study?

A4: For long-term studies, it is advisable to use a combination of sensitive cytotoxicity assays. A metabolic activity assay, such as the MTT or MTS assay, can be performed at regular intervals. Additionally, a membrane integrity assay, like the LDH release assay, can detect early signs of cell death. For a more in-depth analysis, apoptosis assays (e.g., Annexin V/PI staining) can identify cells undergoing programmed cell death.

Q5: Are there any known agents that can mitigate this compound cytotoxicity?

A5: There is no specific information on agents to mitigate this compound cytotoxicity. However, for pyrimidine analogs in general, ensuring a balanced nucleoside pool in the culture medium can sometimes alleviate stress. If cytotoxicity is observed, consider reducing the concentration of 5-VU or the duration of exposure.

Troubleshooting Guides

Issue 1: Unexpected decrease in cell viability after treatment with this compound.

Possible Cause Suggested Solution
Concentration of 5-VU is too high for the specific cell line. Perform a dose-response curve to determine the IC50 and a non-toxic working concentration.
Long-term exposure is leading to cumulative toxicity. Reduce the duration of exposure or use intermittent dosing if experimentally feasible.
Cell line is particularly sensitive to pyrimidine analogs. Consider using a more resistant cell line if appropriate for the study.
Solvent used to dissolve 5-VU is causing cytotoxicity. Run a vehicle control (solvent only) to rule out solvent-induced toxicity. Ensure the final solvent concentration is well below known toxic levels.

Issue 2: Inconsistent results in cytotoxicity assays.

Possible Cause Suggested Solution
Variability in cell seeding density. Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
Incomplete dissolution or precipitation of 5-VU. Visually inspect the stock solution and final culture medium for any precipitates. Prepare fresh solutions for each experiment.
Edge effects in multi-well plates. Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Assay timing is critical and inconsistent. Standardize the incubation times for drug treatment and assay development.

Quantitative Data Summary

Direct quantitative data for this compound cytotoxicity is limited in the literature. However, comparative studies provide some context.

Table 1: Comparative Cytotoxicity of Uridine Analogs

CompoundCell Line(s)ObservationReference
5-Vinyluridine (5-VUrd) Not specifiedShowed minimal toxic effects and transcriptional changes compared to 5-EUrd.[1]
5-Ethynyluridine (5-EUrd) VariousKnown to have cytotoxicity issues.[1]
5-Bromodeoxyuridine (BrdU) CHO cellsExhibits cytotoxic and mutagenic properties.[6]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound (5-VU) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 5-VU in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the 5-VU dilutions. Include untreated and vehicle-only controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised membrane integrity.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound (5-VU) stock solution

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of 5-VU and include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Incubate the plate for the desired time period.

  • Centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Follow the manufacturer's instructions to add the LDH reaction mixture and measure the absorbance.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Visualizations

Experimental_Workflow Experimental Workflow for Assessing 5-VU Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate prep_5vu Prepare serial dilutions of 5-VU start->prep_5vu treat Treat cells with 5-VU prep_5vu->treat incubate Incubate for desired time (e.g., 24, 48, 72h) treat->incubate assay_choice Select Cytotoxicity Assay incubate->assay_choice mtt MTT Assay (Viability) assay_choice->mtt Metabolic Activity ldh LDH Assay (Cytotoxicity) assay_choice->ldh Membrane Integrity apop Apoptosis Assay (e.g., Annexin V) assay_choice->apop Programmed Cell Death readout Measure absorbance/fluorescence mtt->readout ldh->readout apop->readout calculate Calculate % Viability/Cytotoxicity readout->calculate end Determine Non-Toxic Concentration calculate->end

Caption: Workflow for assessing this compound cytotoxicity.

Signaling_Pathway Hypothetical Signaling Pathway for Pyrimidine Analog-Induced Stress cluster_input Input cluster_cellular_effects Cellular Effects cluster_stress_response Stress Response Pathways cluster_outcome Cellular Outcome pyrimidine_analog This compound (or other pyrimidine analog) pyrimidine_imbalance Pyrimidine Pool Imbalance pyrimidine_analog->pyrimidine_imbalance rna_dna_stress Replication/Ribosomal Stress pyrimidine_analog->rna_dna_stress p53 p53 Activation pyrimidine_imbalance->p53 atr_chk1 ATR/Chk1 Pathway Activation rna_dna_stress->atr_chk1 isr Integrated Stress Response (ISR) rna_dna_stress->isr cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis atr_chk1->cell_cycle_arrest isr->apoptosis

Caption: Hypothetical pyrimidine analog-induced stress pathway.

Troubleshooting_Guide Troubleshooting Unexpected 5-VU Cytotoxicity start Unexpected Cytotoxicity Observed q1 Is the vehicle control also toxic? start->q1 a1_yes Solvent is likely the issue. q1->a1_yes Yes a1_no 5-VU is the likely cause. q1->a1_no No sol1 Reduce solvent concentration or switch to a less toxic solvent. a1_yes->sol1 q2 Is this a long-term experiment? a1_no->q2 end Problem Resolved sol1->end a2_yes Cumulative toxicity may be occurring. q2->a2_yes Yes a2_no Cell line may be highly sensitive. q2->a2_no No sol2 Reduce exposure duration or use intermittent dosing. a2_yes->sol2 sol3 Perform a dose-response study to find a lower, non-toxic concentration. a2_no->sol3 sol2->end sol3->end

Caption: Troubleshooting guide for unexpected 5-VU cytotoxicity.

References

Technical Support Center: 5-Vinyluracil Cross-Linking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Vinyluracil cross-linking reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield and efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound cross-linking?

A1: this compound (5-VU) is a photo-activatable nucleoside analog. When incorporated into an oligonucleotide, the vinyl group can be excited by UV light of a specific wavelength. This excitation leads to the formation of a covalent bond, typically with a nearby pyrimidine base (like thymine or cytosine) on the complementary strand or a proximal amino acid residue in a protein. The most probable mechanism is a [2+2] photocycloaddition reaction.

Q2: What is the optimal wavelength for this compound photo-cross-linking?

A2: While the optimal wavelength can be system-dependent, long-wavelength UV light (typically in the range of 310-366 nm) is generally preferred. This is because shorter wavelengths (e.g., 254 nm) can cause damage to the nucleic acids themselves, such as the formation of thymine dimers, which would be a competing and undesirable side reaction. It is advisable to determine the optimal wavelength empirically for your specific application.

Q3: Can this compound cross-linking be reversed?

A3: The cross-linking of this compound via a [2+2] cycloaddition is generally considered irreversible under standard laboratory conditions. Some specialized photo-cross-linkers, like cyanovinylcarbazole (CNVK), have been designed for reversible cross-linking, but this is not a typical feature of this compound.[1]

Q4: What are the primary applications of this compound cross-linking?

A4: this compound cross-linking is a valuable tool for studying nucleic acid-protein interactions, mapping the binding sites of DNA or RNA binding proteins, and stabilizing nucleic acid duplexes. It allows for the "freezing" of transient interactions for subsequent analysis.

Troubleshooting Guide

Issue 1: Low or No Cross-Linking Yield
Possible Cause Suggested Solution
Inadequate UV Exposure Optimize the irradiation time and the intensity of the UV source. Ensure the sample is sufficiently close to the light source for uniform illumination.
Incorrect UV Wavelength Verify that the wavelength of your UV source is appropriate for activating this compound without damaging the oligonucleotide. A wavelength range of 310-366 nm is a good starting point.
Suboptimal Buffer Conditions The pH and salt concentration of the reaction buffer can influence the conformation of the oligonucleotide and/or protein, affecting the proximity of the cross-linking partners. Screen a range of buffer conditions.
Oxygen Inhibition Dissolved oxygen can quench the excited state of the vinyl group, preventing the cross-linking reaction. Degas your buffer and sample prior to irradiation.
Steric Hindrance The local environment around the this compound residue may be sterically hindered, preventing a close enough approach for the reaction to occur. Consider redesigning your oligonucleotide to place the 5-VU at a more accessible position.
Issue 2: Non-Specific Cross-Linking or Aggregation
Possible Cause Suggested Solution
Excessive UV Exposure Over-irradiation can lead to non-specific reactions and sample degradation. Perform a time-course experiment to find the optimal irradiation duration that maximizes specific cross-linking while minimizing non-specific products.
High Concentration of Reactants High concentrations of oligonucleotides or proteins can lead to intermolecular cross-linking and aggregation. Optimize the concentrations of your reactants.
Incorrect UV Wavelength Using a UV wavelength that is absorbed by the protein or native nucleic acid bases can lead to non-specific cross-linking. Ensure you are using a wavelength that preferentially excites the this compound.

Quantitative Data Summary

The following tables provide illustrative data on how different experimental parameters can affect the yield of this compound cross-linking reactions. The exact values will vary depending on the specific system under investigation.

Table 1: Effect of UV Irradiation Time on Cross-Linking Yield

Irradiation Time (minutes) Cross-Linking Yield (%)
115
545
1070
2085
3080 (slight decrease due to potential photodamage)

Table 2: Effect of UV Wavelength on Cross-Linking Yield

Wavelength (nm) Cross-Linking Yield (%) Notes
25420High potential for DNA/RNA damage
31275Good balance of efficiency and sample integrity
36665Lower energy, may require longer irradiation times

Table 3: Effect of Reactant Concentration on Cross-Linking Yield

Oligonucleotide Concentration (µM) Protein Concentration (µM) Cross-Linking Yield (%)
1150
5575
101060 (potential for aggregation)

Key Experimental Protocols

Protocol 1: Photo-Cross-Linking of a this compound Containing Oligonucleotide to a Target Protein
  • Sample Preparation:

    • Prepare a reaction buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.4).

    • Dissolve the this compound containing oligonucleotide and the target protein in the reaction buffer to their optimal concentrations (determined empirically, see Table 3).

    • Incubate the mixture at the desired temperature (e.g., room temperature or 37°C) for 30 minutes to allow for complex formation.

  • Degassing (Optional but Recommended):

    • Degas the sample by bubbling with nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen.

  • UV Irradiation:

    • Place the sample in a suitable container (e.g., a quartz cuvette or a microcentrifuge tube with the lid open) on a cold block or in a temperature-controlled chamber.

    • Irradiate the sample with a UV lamp at the optimized wavelength (e.g., 312 nm) for the predetermined optimal time. Ensure the distance from the lamp to the sample is consistent between experiments.

  • Quenching the Reaction:

    • After irradiation, the reaction is effectively stopped. No specific quenching step is typically required for photo-cross-linking.

  • Analysis:

    • Analyze the cross-linking products by SDS-PAGE followed by autoradiography (if the oligonucleotide is radiolabeled) or Western blotting (using an antibody against the protein or a tag). The cross-linked product will appear as a higher molecular weight band.

    • For more detailed analysis of the cross-linking site, techniques such as mass spectrometry can be employed.

Visualizations

experimental_workflow Experimental Workflow for this compound Cross-Linking cluster_prep 1. Sample Preparation cluster_reaction 2. Cross-Linking Reaction cluster_analysis 3. Analysis prep_buffer Prepare Reaction Buffer dissolve_reactants Dissolve Oligo and Protein prep_buffer->dissolve_reactants incubate Incubate for Complex Formation dissolve_reactants->incubate degas Degas Sample (Optional) incubate->degas irradiate UV Irradiation (e.g., 312 nm) degas->irradiate sds_page SDS-PAGE irradiate->sds_page detection Autoradiography or Western Blot sds_page->detection ms_analysis Mass Spectrometry (Optional) sds_page->ms_analysis

Caption: Workflow for this compound cross-linking experiments.

troubleshooting_logic Troubleshooting Logic for Low Cross-Linking Yield cluster_uv UV Parameters cluster_conditions Reaction Conditions cluster_design Experimental Design start Low/No Cross-Linking Yield check_uv_time Irradiation Time Sufficient? start->check_uv_time check_uv_wavelength Wavelength Correct? check_uv_time->check_uv_wavelength No solution Yield Improved check_uv_time->solution Yes check_buffer Buffer pH/Salt Optimal? check_uv_wavelength->check_buffer No check_uv_wavelength->solution Yes check_oxygen Oxygen Removed? check_buffer->check_oxygen No check_buffer->solution Yes check_sterics Steric Hindrance an Issue? check_oxygen->check_sterics No check_oxygen->solution Yes check_sterics->solution Yes

Caption: Troubleshooting logic for low cross-linking yield.

References

Technical Support Center: 5-Vinyluracil (5-VU) Labeling Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome high background signals in 5-Vinyluracil (5-VU) labeling assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-VU) and what is it used for?

A1: this compound (5-VU) is a modified nucleobase used in metabolic labeling of newly synthesized RNA. It is incorporated into RNA transcripts by cellular enzymes, allowing for the subsequent detection and analysis of nascent RNA. 5-VU is often favored due to its relatively low toxicity compared to other uridine analogs like 5-ethynyluridine (5-EU).[1][2]

Q2: What are the main causes of high background signal in 5-VU labeling assays?

A2: High background signal in 5-VU assays can stem from several sources:

  • Non-specific enzymatic incorporation: The enzyme uridine monophosphate synthase (UMPS) has been identified as a key player in the non-specific incorporation of modified uracil nucleobases into RNA, leading to background signal.[3]

  • Suboptimal reagent concentrations: Using too high a concentration of 5-VU or the detection reagents (e.g., fluorescent probes) can lead to non-specific binding and increased background.

  • Inadequate washing: Insufficient washing steps after labeling and detection can leave residual unbound reagents, contributing to high background.

  • Issues with click chemistry: Inefficient or non-specific click chemistry reactions for attaching reporter molecules can also be a source of background.

  • Cell health and density: Unhealthy or overly dense cell cultures can lead to artifacts and increased background fluorescence.[4]

Q3: How can I minimize non-specific incorporation of 5-VU?

A3: To minimize non-specific incorporation, one effective strategy is to use a cell-specific labeling system. This involves expressing a mutant uracil phosphoribosyltransferase (UPRT) enzyme that specifically recognizes 5-VU, thereby ensuring that only the cells expressing this enzyme will incorporate the label.[3][5][6] This approach significantly reduces background labeling in non-target cells.

Q4: What are the advantages of using 5-VU over other metabolic labels like 5-EU or 4-SU?

A4: 5-VU offers several advantages:

  • Lower toxicity: Studies have shown that 5-vinyluridine (5-VUrd) exhibits minimal toxic effects and causes fewer transcriptional changes in cells compared to the widely used 5-ethynyluridine (5-EUrd).[1]

  • Cell-type specificity: 5-VU can be used for cell-type-specific labeling when paired with an optimized UPRT enzyme, which is a significant advantage for in vivo studies.[1][5]

  • Versatile detection: The vinyl group of incorporated 5-VU can be detected via inverse-electron-demand Diels-Alder (IEDDA) reactions, which are bioorthogonal and can be performed under mild conditions.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background across the entire sample 1. 5-VU concentration is too high. 2. Non-specific incorporation by endogenous enzymes (e.g., UMPS). 3. Insufficient washing. 4. Detection reagent (e.g., fluorescent dye) concentration is too high.1. Titrate the 5-VU concentration to find the optimal balance between signal and background. Start with a lower concentration and incrementally increase it. 2. If possible, use a cell line expressing a mutant UPRT for cell-specific labeling.[3] 3. Increase the number and duration of wash steps after 5-VU incubation and after the click chemistry reaction. Consider adding a mild detergent like Tween-20 to the wash buffer.[7] 4. Titrate the concentration of the detection reagent to determine the lowest concentration that still provides a robust signal.
Punctate or speckled background 1. Aggregation of detection reagents. 2. Cell debris or precipitates.1. Centrifuge the detection reagent solution before use to pellet any aggregates. 2. Ensure proper cell culture maintenance and wash cells thoroughly before fixation and labeling.
Weak or no signal 1. 5-VU concentration is too low. 2. Insufficient incubation time with 5-VU. 3. Inefficient click chemistry reaction. 4. Low transcriptional activity in cells.1. Increase the concentration of 5-VU. 2. Increase the incubation time to allow for more incorporation into nascent RNA. 3. Optimize the click chemistry reaction conditions (e.g., catalyst concentration, reaction time, pH). Some studies suggest that a lower pH can improve IEDDA reaction efficiency.[2] 4. Use a positive control with high transcriptional activity to confirm the assay is working.
High signal in negative control (no 5-VU) 1. Non-specific binding of the detection reagent to cellular components. 2. Autofluorescence of the cells or sample holder.1. Include a blocking step before adding the detection reagent. 2. Image an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, consider using a different fluorescent dye with a longer wavelength.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for this compound (5-VU) Labeling

Cell Type5-VU ConcentrationIncubation TimeReference
HEK293T1 mM5 hours[2]
In vivo (mice)500 mM (in DMSO for IP injection)24 hours[5]

Table 2: Comparison of Uridine Analogs

AnalogToxicityBackground LabelingKey FeaturesReference
5-Vinyluridine (5-VUrd) LowLower than 5-EU, can be minimized with mutant UPRTAmenable to cell-specific labeling, detected via IEDDA reaction.[1][3][5]
5-Ethynyluridine (5-EUrd) Higher than 5-VUrdCan be significant due to UMPS activityWidely used, detected via click chemistry.[1][2]
4-Thiouridine (4-SUrd) Can be cytotoxic-Used in methods like SLAM-seq and TUC-seq.[1]

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with 5-VU in Cultured Cells

This protocol provides a general workflow for labeling nascent RNA in cultured cells with 5-VU followed by fluorescent detection.

1. Cell Culture and Labeling: a. Plate cells on a suitable culture vessel (e.g., coverslips in a 6-well plate for microscopy). b. Allow cells to reach the desired confluency (typically 50-70%). c. Add 5-VU to the cell culture medium to the desired final concentration (e.g., 1 mM for HEK293T cells). d. Incubate for the desired labeling period (e.g., 5 hours).

2. Cell Fixation and Permeabilization: a. After incubation, wash the cells twice with DPBS. b. Fix the cells with 3.7% paraformaldehyde in DPBS for 10 minutes at room temperature. c. Quench the fixation with 50 mM glycine in DPBS for 5 minutes. d. Wash the cells twice with DPBS. e. Permeabilize the cells with 0.5% Triton X-100 in DPBS for 15 minutes at room temperature. f. Wash the cells twice with DPBS.

3. IEDDA Click Chemistry Reaction: a. Prepare the click reaction cocktail containing a tetrazine-conjugated fluorophore (e.g., Tz-TAMRA). The optimal concentration of the fluorophore should be determined empirically. b. Incubate the cells with the click reaction cocktail for 1-2 hours at room temperature, protected from light. c. Wash the cells three times with DPBS containing a mild detergent (e.g., 0.1% Tween-20). d. Perform a final wash with DPBS.

4. Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium. b. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_processing Sample Processing cluster_detection Detection cluster_analysis Analysis cell_culture 1. Cell Culture vu_labeling 2. 5-VU Labeling cell_culture->vu_labeling fixation 3. Fixation vu_labeling->fixation permeabilization 4. Permeabilization fixation->permeabilization click_reaction 5. IEDDA Click Reaction permeabilization->click_reaction washing 6. Washing click_reaction->washing imaging 7. Fluorescence Imaging washing->imaging

Caption: Experimental workflow for 5-VU labeling and detection in cultured cells.

background_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions high_background High Background Signal cause1 High 5-VU Concentration high_background->cause1 cause2 Non-specific Incorporation (e.g., UMPS) high_background->cause2 cause3 Insufficient Washing high_background->cause3 cause4 High Detection Reagent Concentration high_background->cause4 solution1 Titrate 5-VU cause1->solution1 solution2 Use Mutant UPRT cause2->solution2 solution3 Increase Washes cause3->solution3 solution4 Titrate Reagent cause4->solution4

Caption: Troubleshooting logic for high background signal in 5-VU assays.

signaling_pathway cluster_specific Specific Pathway cluster_nonspecific Non-Specific Pathway (Background) vu_specific This compound uprt Mutant UPRT vu_specific->uprt vump 5-Vinyl-UMP uprt->vump rna_pol_specific RNA Polymerase vump->rna_pol_specific labeled_rna_specific Specifically Labeled RNA rna_pol_specific->labeled_rna_specific vu_nonspecific This compound umps UMPS vu_nonspecific->umps vump_bg 5-Vinyl-UMP umps->vump_bg rna_pol_bg RNA Polymerase vump_bg->rna_pol_bg labeled_rna_bg Background Labeled RNA rna_pol_bg->labeled_rna_bg

Caption: Enzymatic pathways for specific and non-specific incorporation of 5-VU.

References

protocol for reducing non-specific binding of 5-Vinyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Vinyluracil (5-VU) for metabolic labeling of nascent RNA. The following resources address common issues related to non-specific binding and background signal to help optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-VU) and what is its primary application?

A1: this compound (5-VU) is a modified nucleobase used for the metabolic labeling of newly synthesized RNA.[1] Its vinyl group serves as a bioorthogonal handle, allowing for the subsequent detection and analysis of nascent RNA transcripts.[1] A key advantage of 5-VU and its corresponding nucleoside, 5-vinyluridine (5-VUrd), is their low toxicity in cells compared to other widely used analogues like 5-ethynyluridine (5-EUrd).[2] This makes 5-VU a valuable tool for studying RNA synthesis and turnover in living systems.[1][2]

Q2: What are the main causes of non-specific binding or high background signal in 5-VU labeling experiments?

A2: High background can arise from several sources:

  • Endogenous Enzyme Activity: In cell-type-specific labeling experiments, the enzyme uridine monophosphate synthase (UMPS) can be responsible for non-specific incorporation of modified uracil nucleobases in control cells.[1]

  • Suboptimal Labeling Conditions: For in vivo studies, prolonged exposure and multiple injections of 5-VU can lead to increased background labeling across various tissues.[3]

  • Ineffective Blocking: During downstream detection steps (e.g., dot blots, imaging), non-specific binding sites on membranes or slides may not be adequately blocked, allowing the detection probe to bind indiscriminately.[4][5]

  • Insufficient Washing: Failure to thoroughly wash away unbound labeling reagents or detection probes is a common cause of high background.[4][6]

  • Excessive Probe Concentration: Using too high a concentration of the fluorescent or biotinylated detection probe can increase non-specific binding.[4][7]

Q3: How can the cell-specificity of 5-VU labeling be improved?

A3: To achieve highly specific labeling in a targeted cell population, a mutant uracil phosphoribosyl transferase (UPRT) enzyme should be expressed only in those cells.[1] This specialized enzyme demonstrates highly specific metabolic labeling with 5-VU, overcoming the background labeling caused by endogenous enzymes like UMPS.[1][3] This enzyme-nucleobase pair approach is crucial for improving cell-type-specific RNA labeling in complex environments like animal models.[3]

Q4: What is the recommended detection chemistry for 5-VU labeled RNA?

A4: 5-VU labeled RNA is typically detected using an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1] This "click chemistry" reaction involves a highly specific and rapid cycloaddition between the vinyl group on the RNA and a tetrazine-conjugated probe (e.g., a fluorescent dye or biotin).[8] This method is preferred for its high efficiency and biocompatibility, allowing for covalent conjugation to RNA without causing transcript degradation.[1]

Troubleshooting Guide

Issue: High background signal is observed in my negative controls or on my detection membrane/slide.

This guide provides a systematic approach to identifying and resolving the source of non-specific binding.

G start High Background Signal q1 Where is the background observed? start->q1 cause1 In Negative Control Cells (without mutant UPRT) q1->cause1  Control Cells cause2 On Membrane / Slide (During Detection Step) q1->cause2  Detection Membrane/Slide reason1 Potential Cause: Non-specific incorporation by endogenous enzymes (e.g., UMPS) cause1->reason1 solution1 Solution: 1. Reduce 5-VU incubation time and/or concentration. 2. Confirm specificity of the mutant UPRT enzyme system. reason1->solution1 q2 Potential Cause? cause2->q2 reason2a Insufficient Blocking q2->reason2a reason2b Insufficient Washing q2->reason2b reason2c Probe Concentration Too High q2->reason2c solution2a Solution: Increase blocking time/concentration. Test alternative blocking agents (see Table 2). reason2a->solution2a solution2b Solution: Increase number and duration of washes. Add a non-ionic detergent (e.g., Tween-20) to wash buffers. reason2b->solution2b solution2c Solution: Titrate the detection probe to find the lowest effective concentration. reason2c->solution2c

Caption: Troubleshooting workflow for diagnosing and resolving high background signals in this compound experiments.

Data Presentation

Table 1: Recommended Parameters for Reducing Background in In Vivo 5-VU Labeling

Based on studies in wild-type mice to determine baseline non-specific labeling.

ParameterConditionObservationReference
Number of Injections Single Injection vs. >2 InjectionsSingle-injection treatments result in significantly reduced background labeling.[3]
Incubation Time 1-3 Hours vs. >5 HoursShorter time points (e.g., 3 hours) are recommended to minimize background.[3]
5-VU Dose 150 mg/kgThis dose was used for testing cell-specificity in mouse tumor xenografts.[3]
Solvent/Concentration 500 mM in DMSOThis concentration was determined to maximize solubility for intraperitoneal injections.[3]
Table 2: Comparison of Common Blocking Agents for Downstream Detection
Blocking AgentTypeTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) Protein1-5% (w/v)[6]Effective at blocking many non-specific sites; well-characterized.[4][5]Can have lot-to-lot variability; contains phosphoproteins that may interfere with phospho-specific antibody detection.[6]
Non-Fat Dry Milk Protein1-5% (w/v)[6]Inexpensive and widely effective.[6]Contains casein (a phosphoprotein) and biotin, which can interfere with certain assays.[6]
Normal Serum Protein5-10% (v/v)Highly effective due to component diversity; use serum from the same species as the secondary antibody host.[5]Can cross-react with Protein A/G and anti-IgG antibodies.[5]
Tween-20 Non-ionic Detergent0.05-0.1% (v/v)[5]Inexpensive; useful for reducing background during wash steps.[5]Must be present in all solutions as it can be washed away, leaving sites unblocked.[5]
Protein-Free Blockers Commercial FormulationsVaries by manufacturerChemically defined; free of proteins that can cause cross-reactivity.[9]Can be more expensive; may require optimization for specific sample types.[9]

Experimental Protocols & Workflows

The following diagram illustrates a typical workflow for a 5-VU labeling and detection experiment.

G cluster_labeling Metabolic Labeling cluster_detection Dot-Blot Detection A Seed Cells (with or without mutant UPRT) B Incubate with this compound (5-VU) A->B C Harvest Cells & Isolate Total RNA B->C D Spot RNA onto Membrane & UV-Crosslink C->D E Block Membrane (e.g., 5% BSA) D->E F Incubate with Tetrazine-Biotin Probe (IEDDA Reaction) E->F G Wash to Remove Excess Probe F->G H Incubate with Streptavidin-HRP G->H I Wash Extensively H->I J Add Chemiluminescent Substrate & Image I->J

Caption: General experimental workflow for nascent RNA labeling with 5-VU and subsequent dot-blot detection.

Protocol 1: Cell-Specific Metabolic Labeling of Nascent RNA with 5-VU
  • Cell Culture: Plate cells (e.g., HEK293T) that are either wild-type (negative control) or stably expressing the mutant UPRT enzyme. Allow cells to reach the desired confluency.

  • Labeling: Prepare a stock solution of 5-VU. Dilute the 5-VU in fresh culture medium to a final concentration of 1 mM.[8]

  • Incubation: Remove the old medium from the cells and replace it with the 5-VU-containing medium. Incubate the cells for the desired period (e.g., 5 hours for imaging or 16 hours for sequencing applications).[8]

  • Harvesting: After incubation, wash the cells with cold 1X PBS to remove any remaining 5-VU.

  • RNA Isolation: Proceed with total RNA isolation using a standard method (e.g., TRIzol extraction or a column-based kit). Ensure all steps are performed under RNase-free conditions.

Protocol 2: Dot-Blot Analysis of 5-VU Labeled RNA
  • RNA Preparation: Quantify the isolated total RNA. Prepare serial dilutions of the RNA in nuclease-free water.

  • Membrane Spotting: Spot 1-2 µL of each RNA dilution directly onto a nylon or nitrocellulose membrane. Allow the spots to air dry completely.[8]

  • Immobilization: UV-crosslink the RNA to the membrane according to the crosslinker manufacturer's instructions.[8]

  • Blocking: Incubate the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in PBST) for 1 hour at room temperature with gentle agitation.[6]

  • IEDDA Reaction: Prepare a solution of a tetrazine-biotin conjugate (e.g., Tz-biotin) in a suitable buffer. Incubate the blocked membrane in the tetrazine-biotin solution for 1-2 hours at room temperature.[8]

  • Washing: Wash the membrane thoroughly to remove the excess, unbound probe. Perform three washes of 10 minutes each in wash buffer (e.g., PBST).[10]

  • HRP Incubation: Incubate the membrane with a streptavidin-conjugated Horseradish Peroxidase (HRP) solution, diluted in blocking buffer, for 1 hour at room temperature.[8]

  • Final Washes: Repeat the washing step (Step 6) to remove unbound streptavidin-HRP.

  • Detection: Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's protocol. Image the resulting signal using a chemiluminescence detector.[8]

References

impact of 5-Vinyluracil on transcription and cell viability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 5-Vinyluracil in their experiments. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

General

  • What is this compound and what are its primary applications? this compound is a modified uracil base. Its primary application is as a precursor for the metabolic labeling of nascent RNA. The nucleobase can be utilized to incorporate 5-Vinyluridine (5-VUrd) into RNA in a cell-type-specific manner, particularly in cells expressing an optimized uracil phosphoribosyl transferase.[1] 5-VUrd is considered a non-toxic alternative for in-vivo RNA metabolic labeling and nascent RNA sequencing compared to other uridine analogs like 5-ethynyluridine (5-EUrd).[1][2]

  • What is the mechanism of action of this compound? The primary mechanism of action for its downstream product, 5-Vinyluridine, is its incorporation into newly synthesized RNA.[1][2] This allows for the subsequent detection and analysis of these nascent transcripts. While the direct effects of this compound on cellular processes are not extensively documented, the related compound 5-Fluorouracil (5-FU) is known to exert its cytotoxic effects through the inhibition of thymidylate synthase and its incorporation into both RNA and DNA.[3][4]

Impact on Transcription

  • Does this compound affect transcription? Studies on 5-Vinyluridine (5-VU), the nucleoside form of this compound, indicate that it is less disruptive to transcription than other commonly used analogs like 5-ethynyluridine (5-EU).[2] In one study, RNA sequencing of HEK293T cells treated with 1 mM 5-VU for 16 hours showed differential expression of only 18 genes, whereas 5-EU treatment resulted in the differential expression of nearly 200 genes.[2] Imaging studies have shown robust labeling of RNA in the nucleolus, the primary site of ribosomal RNA (rRNA) biosynthesis.[2]

  • Can poly(1-vinyluracil) inhibit RNA polymerase? A study on the effects of poly(1-vinyluracil) on viral RNA-directed DNA polymerase (reverse transcriptase) from murine leukemia virus showed that it can act as an inhibitor when a complementary polynucleotide (polyriboadenylic acid) is used as a template.[5] However, the vinyl polymer itself does not act as a template for the polymerase.[5]

Impact on Cell Viability

  • Is this compound cytotoxic? 5-Vinyluridine (5-VU) has been shown to have minimal toxic effects on cells compared to 5-ethynyluridine (5-EU).[1] An MTT assay on HEK293T cells demonstrated that 5-VU at a concentration of 1 mM did not inhibit cell growth for up to 48 hours, while 5-EU showed significant growth inhibition under the same conditions.[2] It is important to note that the cytotoxicity of this compound itself has not been as extensively characterized and may vary depending on the cell line and experimental conditions.

  • Are there any known IC50 values for this compound? Currently, there is a lack of published IC50 values for this compound across different cancer cell lines. Researchers should perform their own dose-response experiments to determine the optimal non-toxic concentration for their specific cell line and application.

Troubleshooting Guides

RNA Labeling Experiments

Problem Possible Cause Troubleshooting Steps
Low or no incorporation of 5-Vinyluridine into RNA. Insufficient expression of uracil phosphoribosyl transferase (UPRT) in the cell line.- Confirm that your cell line expresses a compatible and optimized UPRT.[1]- Consider transfecting the cells with a vector expressing an optimized UPRT.
Inefficient conversion of this compound to 5-Vinyluridine triphosphate.- Ensure optimal cell health and metabolic activity.- Increase the incubation time with this compound.
Degradation of this compound in the culture medium.- Prepare fresh solutions of this compound for each experiment.- Minimize exposure of the stock solution to light and repeated freeze-thaw cycles.
Unexpected changes in gene expression. Off-target effects of this compound or its metabolites.- Although 5-VU is less perturbative than 5-EU, it's crucial to include a vehicle-only control in all experiments.[2]- Perform RNA sequencing on treated and untreated cells to identify any off-target transcriptional changes.[2]- Use the lowest effective concentration of this compound.

Cell Viability Assays

Problem Possible Cause Troubleshooting Steps
High background signal in MTT/MTS assay. Contamination of the cell culture with bacteria or yeast.- Visually inspect cultures for any signs of contamination.- Use sterile techniques and regularly test for mycoplasma.
The culture medium contains reducing agents that can react with the tetrazolium salt.- Use a medium that does not contain reducing agents like ascorbic acid for the duration of the assay.
Inconsistent results between replicates. Uneven cell seeding density.- Ensure a single-cell suspension before plating.- Mix the cell suspension thoroughly between plating each replicate.
Edge effects in the 96-well plate.- Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or media to maintain humidity.
Unexpected cytotoxicity. Cell line is particularly sensitive to this compound.- Perform a dose-response curve to determine the optimal non-toxic concentration.- Reduce the incubation time.
The solvent used to dissolve this compound is toxic to the cells.- Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%).- Include a solvent-only control.

Quantitative Data Summary

Table 1: Impact of 5-Vinyluridine (5-VU) on Cell Viability and Gene Expression in HEK293T Cells

CompoundConcentrationIncubation TimeEffect on Cell Growth (MTT Assay)Number of Differentially Expressed Genes (>2-fold)
5-Vinyluridine (5-VU)1 mM12, 24, 48 hoursNo significant effect on cell growth.[2]18[2]
5-Ethynyluridine (5-EU)1 mM12, 24, 48 hoursSignificant growth inhibition.[2]~200[2]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle-only control.

    • Incubate for the desired period (e.g., 24, 48, 72 hours).[6]

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7]

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[8]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7]

    • Incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.[8]

    • Measure the absorbance at 570 nm using a microplate reader.[9]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol provides a general framework for assessing apoptosis by flow cytometry.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include positive and negative controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

    • Wash the cells twice with ice-cold PBS.[10]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[11]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.[11]

    • Analyze the samples by flow cytometry within one hour.[11]

    • Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Experimental_Workflow_for_5_Vinyluracil_Evaluation cluster_treatment Cell Treatment cluster_analysis Downstream Analysis start Seed Cells (e.g., 96-well or 6-well plates) treat Treat with this compound (various concentrations and times) start->treat control Vehicle Control (e.g., DMSO) start->control viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis rna RNA Analysis (RNA-Seq for gene expression) treat->rna control->viability control->apoptosis control->rna ic50_calc Calculate IC50 viability->ic50_calc flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry diff_exp Differential Gene Expression Analysis rna->diff_exp

Caption: Experimental workflow for evaluating the impact of this compound.

Troubleshooting_Logic_Tree cluster_viability Cell Viability Issues cluster_rna RNA Labeling Issues start Unexpected Experimental Outcome high_cytotoxicity High Cytotoxicity start->high_cytotoxicity low_effect No Effect on Viability start->low_effect no_label No RNA Labeling start->no_label off_target Off-Target Gene Expression start->off_target check_conc Check Concentration (Dose-Response) high_cytotoxicity->check_conc check_solvent Check Solvent Toxicity high_cytotoxicity->check_solvent confirm_compound Confirm Compound Integrity low_effect->confirm_compound check_cell_line Cell Line Resistance? low_effect->check_cell_line check_uprt Check UPRT Expression no_label->check_uprt check_incubation Optimize Incubation Time no_label->check_incubation run_control Run Vehicle Control off_target->run_control use_min_conc Use Lowest Effective Concentration off_target->use_min_conc

Caption: Troubleshooting logic for this compound experiments.

References

troubleshooting guide for 5-Vinyluracil click chemistry reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Vinyluracil and its derivatives (e.g., 5-vinyl-2'-deoxyuridine or VdU) in click chemistry reactions. The primary focus is on the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, the most common click chemistry application for this compound.

Frequently Asked Questions (FAQs)

Q1: My IEDDA reaction with this compound has a very low yield. What are the common causes?

A1: Low yields in this compound IEDDA reactions are often attributed to the inherently slow reaction kinetics of the vinyl group, which is a relatively unreactive dienophile.[1][2] Several factors can contribute to this:

  • Suboptimal Reactant Concentrations: Insufficient concentration of either the this compound derivative or the tetrazine partner will slow down the reaction rate.

  • Tetrazine Instability: Some tetrazine derivatives can be unstable under experimental conditions, leading to their degradation before they can react.

  • Steric Hindrance: If the this compound is incorporated into a larger molecule, such as DNA or a protein, the vinyl group may be sterically hindered and less accessible to the tetrazine.

  • Incorrect Stoichiometry: An inappropriate ratio of dienophile to diene can result in unreacted starting material.

Q2: I am observing side products in my reaction mixture. What could they be?

A2: The vinyl group of this compound can participate in side reactions, especially under non-optimal conditions. Potential side products include:

  • Dimerization: Under acidic conditions, this compound can dimerize to form (E)-1,3-bis(uracil-5-yl)but-1-ene.[3]

  • Adducts with Nucleophiles: In the presence of strong nucleophiles, such as thiols (e.g., L-cysteine), the vinyl group can undergo Michael addition.[3]

  • Hydration: Aqueous acidic conditions can lead to the hydration of the vinyl group to form 5-(1-hydroxyethyl)uracil.[3]

It is crucial to maintain optimal pH and avoid harsh acidic conditions to minimize these side reactions.

Q3: How can I improve the efficiency of my this compound IEDDA reaction?

A3: To overcome the slow kinetics of this compound as a dienophile, several strategies can be employed:

  • Increase Reactant Concentration: Increasing the concentration of one or both reactants can significantly enhance the reaction rate.

  • Use a More Reactive Tetrazine: Tetrazines with electron-withdrawing groups are more reactive in IEDDA reactions.[4] However, be mindful that higher reactivity can sometimes correlate with lower stability.[4]

  • Employ Templated Reactions: For reactions involving 5-vinyl-2'-deoxyuridine (VdU) incorporated into DNA, using a DNA-intercalating tetrazine-dye conjugate can dramatically increase the reaction rate by bringing the reactants into close proximity.[2][5]

  • Optimize Reaction Time and Temperature: While IEDDA reactions are often performed at room temperature, gentle heating may improve yields for slow reactions, provided the reactants are stable at elevated temperatures. Extending the reaction time is also a straightforward approach to increase product formation.

Q4: Is copper catalysis required for this compound click chemistry?

A4: No, copper catalysis is generally not used for click chemistry with this compound. The vinyl group acts as a dienophile in an Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, which is a type of copper-free click chemistry.[5][6] This is advantageous for biological applications as copper catalysts can be toxic to living cells.[7]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common problems encountered during this compound IEDDA reactions.

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution
Slow Reaction Kinetics Increase the concentration of the limiting reagent. Extend the reaction time (e.g., overnight). Gently heat the reaction mixture (e.g., 37-50 °C), checking for reactant stability first.
Poorly Reactive Tetrazine Switch to a more reactive tetrazine derivative (e.g., one with electron-withdrawing substituents).
Degraded Tetrazine Use fresh, high-purity tetrazine. Store tetrazine solutions protected from light and at the recommended temperature.
Incorrect Stoichiometry Optimize the ratio of this compound to tetrazine. A common starting point is a slight excess of the tetrazine (e.g., 1.1 to 2 equivalents).
Steric Hindrance If this compound is part of a larger biomolecule, consider using a longer linker to attach the tetrazine probe to improve accessibility.
Problem 2: Presence of Multiple Unidentified Products
Potential Cause Suggested Solution
Dimerization of this compound Ensure the reaction is not performed under acidic conditions. Maintain a neutral or slightly basic pH.[3]
Reaction with Nucleophiles If the reaction buffer contains nucleophiles (e.g., thiols from DTT or BME), consider removing them prior to the click reaction or using a purification step that separates the desired product from nucleophile adducts.
Tetrazine Decomposition Analyze the purity of the tetrazine before use. Impurities or degradation products can lead to side reactions.

Experimental Protocols

General Protocol for a Small-Scale IEDDA Reaction with this compound

This protocol is a starting point and may require optimization.

  • Prepare Stock Solutions:

    • Dissolve the this compound derivative in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer) to a stock concentration of 10 mM.

    • Dissolve the tetrazine derivative in a compatible solvent to a stock concentration of 20 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound derivative to the desired final concentration (e.g., 1 mM).

    • Add the reaction buffer (e.g., PBS, pH 7.4).

    • Initiate the reaction by adding the tetrazine stock solution to a final concentration of 1.1-2.0 mM.

  • Incubation:

    • Incubate the reaction at room temperature or 37 °C. Protect from light if using a fluorescent tetrazine.

    • Allow the reaction to proceed for 1-24 hours, depending on the reactivity of the substrates.

  • Analysis:

    • Monitor the reaction progress by a suitable analytical method, such as LC-MS, HPLC, or fluorescence imaging if a fluorogenic tetrazine is used.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

low_yield_troubleshooting start Low or No Product check_kinetics Slow Kinetics Suspected? start->check_kinetics increase_conc Increase Reactant Concentrations check_kinetics->increase_conc Yes check_reagents Reagent Integrity Issue? check_kinetics->check_reagents No extend_time Extend Reaction Time increase_conc->extend_time increase_temp Increase Temperature (check stability) extend_time->increase_temp end_success Yield Improved increase_temp->end_success end_fail Still Low Yield increase_temp->end_fail new_tetrazine Use Fresh/More Reactive Tetrazine check_reagents->new_tetrazine Yes check_conditions Suboptimal Conditions? check_reagents->check_conditions No check_purity Verify Purity of This compound new_tetrazine->check_purity check_purity->end_success check_purity->end_fail optimize_ratio Optimize Stoichiometric Ratio check_conditions->optimize_ratio Yes change_buffer Change Buffer/pH optimize_ratio->change_buffer change_buffer->end_success change_buffer->end_fail side_reactions vinyluracil This compound dimer Dimerization Product vinyluracil->dimer Acidic Conditions nucleophile_adduct Nucleophile Adduct vinyluracil->nucleophile_adduct Presence of Nucleophiles (e.g., Thiols) hydrated_product Hydrated Product vinyluracil->hydrated_product Aqueous Acid

References

Validation & Comparative

A Head-to-Head Comparison: 5-Vinyluracil vs. 5-Ethynyluridine for Nascent RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers in molecular biology and drug development on the performance, protocols, and cellular impact of two key uracil analogs for tracking newly synthesized RNA.

The ability to specifically label and isolate newly transcribed RNA is crucial for understanding the dynamics of gene expression. Metabolic labeling with nucleoside analogs that can be subsequently detected through bioorthogonal chemistry has become a cornerstone of transcriptomics research. For years, 5-ethynyluridine (5-EU) has been a widely adopted tool for this purpose. However, recent studies have highlighted the emergence of 5-Vinyluracil (5-VU) as a viable, and in many aspects, superior alternative. This guide provides an objective comparison of these two molecules, supported by experimental data, to help researchers make an informed choice for their specific applications.

Performance Comparison: A Focus on Cellular Perturbation

A primary concern in metabolic labeling is the potential for the analog to induce unintended cellular effects, which could confound experimental results. Studies directly comparing 5-VU and 5-EU have revealed significant differences in their impact on cell health and gene expression.

Cytotoxicity and Cell Proliferation

Long-term exposure to 5-EU has been shown to inhibit cell proliferation. In contrast, 5-VU exhibits minimal to no effect on cell growth, even at prolonged incubation times. This makes 5-VU a more suitable reagent for studies requiring longer labeling periods or in sensitive cell systems.[1]

ParameterThis compound (5-VU)5-Ethynyluridine (5-EU)Reference
Effect on Cell Proliferation (HEK293T cells, 1 mM) No significant change in cell proliferation after 48 hours.Nearly 50% decrease in cell proliferation after 48 hours.[1]
Observed Cellular Morphology No significant changes.Cell detachment and aggregation, consistent with cellular stress and toxicity.[1]
Impact on Gene Expression

The introduction of a modified nucleoside can potentially alter the transcriptional landscape of the cell. RNA sequencing data has shown that 5-EU labeling leads to a significant differential expression of nearly 200 genes compared to control cells. In stark contrast, 5-VU treatment resulted in the differential expression of only 18 genes, indicating that it is a much less perturbative probe for studying nascent RNA.[1]

ParameterThis compound (5-VU)5-Ethynyluridine (5-EU)Reference
Differentially Expressed Genes (HEK293T cells, 16h treatment) 18 genes~200 genes[1]

Chemical Detection and Orthogonality

The key to the utility of these analogs lies in the ability to specifically tag them after their incorporation into RNA. Both 5-VU and 5-EU employ highly efficient bioorthogonal reactions for this purpose.

  • This compound (5-VU) is detected via an Inverse Electron-Demand Diels-Alder (IEDDA) reaction with a tetrazine-conjugated probe (e.g., a fluorophore or biotin).[1][2] This reaction is known for its fast kinetics and biocompatibility.

  • 5-Ethynyluridine (5-EU) is detected using a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , commonly known as "Click chemistry," with an azide-conjugated probe.[3][4] While highly efficient, the requirement for a copper catalyst can be a concern due to its potential cytotoxicity and ability to damage nucleic acids.[5]

A significant advantage of the IEDDA chemistry used for 5-VU is its orthogonality to the CuAAC reaction. This allows for dual labeling experiments where, for instance, nascent RNA can be labeled with 5-VU and another biomolecule with an alkyne-containing analog, and each can be detected independently without cross-reactivity.[1]

Experimental Protocols

Below are generalized protocols for the metabolic labeling and detection of nascent RNA using 5-VU and 5-EU in cultured cells.

This compound (5-VU) Labeling and IEDDA Detection

1. Metabolic Labeling:

  • Culture cells to the desired confluency.

  • Add 5-VU to the culture medium at a final concentration of 1 mM from a stock solution in DMSO.

  • Incubate for the desired labeling period (e.g., 5 hours).[1]

2. Cell Fixation and Permeabilization (for imaging):

  • Wash cells twice with DPBS.

  • Fix cells with 3.7% paraformaldehyde in DPBS for 10 minutes at room temperature.

  • Quench the fixation with 50 mM glycine in DPBS for 5 minutes.

  • Wash cells twice with DPBS.

  • Permeabilize cells with 0.5% Triton X-100 in DPBS for 15 minutes at room temperature.[1]

  • Wash cells twice with DPBS.

3. IEDDA Reaction (for imaging):

  • Prepare a solution of a tetrazine-conjugated fluorophore (e.g., Tz-TAMRA) in DPBS.

  • Incubate the permeabilized cells with the tetrazine solution for the required time to achieve sufficient signal.

  • Wash cells to remove excess probe and proceed with imaging.

5-Ethynyluridine (5-EU) Labeling and CuAAC (Click Chemistry) Detection

1. Metabolic Labeling:

  • Culture cells to the desired confluency.

  • Add 5-EU to the culture medium at a final concentration typically ranging from 0.5 mM to 5 mM.[3]

  • Incubate for the desired labeling period (e.g., 0.5 to 24 hours).[3]

2. RNA Isolation (for capture):

  • Harvest the cells and isolate total RNA using a standard method such as TRIzol reagent.[6]

3. CuAAC (Click) Reaction (for capture):

  • Prepare a reaction mixture containing the isolated RNA, an azide-biotin conjugate, a copper(II) sulfate solution, and a reducing agent like sodium ascorbate to generate Cu(I) in situ.[6][7]

  • Incubate the reaction to allow for the cycloaddition to occur.

  • The biotinylated RNA can then be captured using streptavidin-coated magnetic beads.[6]

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the key steps.

G cluster_0 This compound (5-VU) Workflow A Metabolic Labeling (Add 5-VU to cells) B Incorporation into Nascent RNA A->B C Cell Fixation & Permeabilization B->C D IEDDA Reaction (Add Tetrazine-Probe) C->D E Detection (Fluorescence Imaging or Capture) D->E

Caption: Experimental workflow for this compound labeling and detection.

G cluster_1 5-Ethynyluridine (5-EU) Workflow F Metabolic Labeling (Add 5-EU to cells) G Incorporation into Nascent RNA F->G H RNA Isolation G->H I CuAAC (Click) Reaction (Add Azide-Probe + Cu(I)) H->I J Detection (Capture or Imaging) I->J

Caption: Experimental workflow for 5-Ethynyluridine labeling and detection.

Conclusion: Choosing the Right Tool for the Job

Both this compound and 5-ethynyluridine are powerful tools for studying nascent RNA. However, the evidence suggests that 5-VU is a significantly less perturbative and toxic alternative to 5-EU .[1] This makes it particularly advantageous for:

  • Long-term labeling studies: Where the toxicity of 5-EU could be a limiting factor.

  • Sensitive cellular systems: Where minimizing cellular stress is paramount.

  • In vivo applications: Where the lower toxicity of 5-VU is a critical safety consideration.[1]

  • Dual-labeling experiments: Taking advantage of the orthogonal IEDDA chemistry.

For researchers whose primary goal is to study the dynamics of RNA transcription with minimal off-target effects, this compound represents a clear advancement in the field of metabolic RNA labeling. While 5-EU remains a widely used and effective reagent, careful consideration of its potential to alter cellular physiology is warranted when interpreting experimental results.

References

A Comparative Guide to the Cytotoxicity of 5-Vinyluracil and 5-Ethynyluridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two uracil analogs: 5-Vinyluracil and 5-Ethynyluridine. While both compounds are of interest in various research contexts, particularly in the labeling and study of nucleic acids, their effects on cell viability differ significantly. This comparison is based on available experimental data to inform researchers in their selection and application of these molecules.

Executive Summary

5-Ethynyluridine and its derivatives are well-characterized for their cytotoxic effects, which are a known complication in their use for metabolic labeling of RNA. In contrast, there is a notable lack of quantitative cytotoxic data for this compound in publicly available literature. Qualitative statements suggest that the nucleoside form of this compound, 5-vinyluridine, exhibits minimal toxic effects compared to 5-ethynyluridine.[1] However, without direct comparative studies and quantitative data for this compound, this remains to be definitively established. This guide summarizes the available quantitative data for 5-ethynyluridine and outlines the necessary experimental protocols for a direct comparative evaluation.

Quantitative Cytotoxicity Data

A direct quantitative comparison is hampered by the absence of published IC50 values for this compound. The following table summarizes the available data for the closely related and more extensively studied 5-ethynyl-2'-deoxyuridine (EdU), which shares the same cytotoxicophore (the 5-ethynyluracil moiety).

CompoundCell LineIC50 ValueMedia Conditions
5-Ethynyl-2'-deoxyuridine (EdU) Chinese Hamster Ovary (CHO)75 µMNucleotide/nucleoside-supplemented
0.05 µMNucleotide/nucleoside-deficient
DNA repair-deficient CHO~0.30–0.63 µMNot specified
This compound VariousData not availableNot applicable

Note: IC50 values for EdU are highly dependent on the presence of competing natural nucleosides in the culture medium.

Mechanisms of Cytotoxicity

5-Ethynyluridine: The cytotoxic effects of 5-ethynyluridine and its deoxy- form (EdU) are attributed to two primary mechanisms:

  • Incorporation into DNA and RNA: Once metabolized into its triphosphate form, 5-ethynyluridine can be incorporated into newly synthesized nucleic acids. This incorporation can disrupt normal cellular processes. The presence of the ethynyl group in the DNA strand can lead to interstrand cross-links.[2]

  • Inhibition of Thymidylate Synthase: The monophosphate form of EdU (EdUMP) is a known inhibitor of thymidylate synthase. This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. Inhibition of thymidylate synthase leads to an imbalance in the nucleotide pool, further promoting the incorporation of the analog into DNA and ultimately triggering cell death.[2]

This compound: The precise mechanism of cytotoxicity for this compound has not been elucidated due to a lack of dedicated studies. It is plausible that, like other uracil analogs, it could be metabolized and incorporated into nucleic acids. However, the reactivity of the vinyl group is generally lower than that of the ethynyl group, which may account for the reported lower toxicity of its nucleoside.[1] Without experimental data, this remains speculative.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known cytotoxic pathway for 5-ethynyluridine and a general experimental workflow for assessing the cytotoxicity of uracil analogs.

cytotoxicity_pathway cluster_cell Cell EU 5-Ethynyluridine EUTP 5-Ethynyluridine Triphosphate EU->EUTP Phosphorylation EUMP 5-Ethynyluridine Monophosphate EU->EUMP Phosphorylation DNA_RNA Incorporation into DNA/RNA EUTP->DNA_RNA TS Thymidylate Synthase EUMP->TS Inhibition Apoptosis Apoptosis DNA_RNA->Apoptosis dNTP_pool dNTP Pool Imbalance TS->dNTP_pool Synthesis of dTMP dNTP_pool->Apoptosis experimental_workflow start Start cell_seeding Seed cells in 96-well plates start->cell_seeding compound_treatment Treat cells with serial dilutions of This compound and 5-Ethynyluridine cell_seeding->compound_treatment incubation Incubate for 24, 48, 72 hours compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure absorbance and calculate IC50 values mtt_assay->data_analysis end End data_analysis->end

References

5-Vinyluracil vs. BrdU: A Comparative Guide to DNA Synthesis and Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of DNA synthesis is a cornerstone of cell biology, enabling the quantification of cell proliferation, the assessment of drug cytotoxicity, and the elucidation of mechanisms governing cell cycle control. For decades, 5-Bromo-2'-deoxyuridine (BrdU) has been the gold-standard for labeling newly synthesized DNA. However, the advent of click chemistry has introduced novel thymidine analogs, such as 5-Vinyluracil (5-VU), offering alternative approaches with distinct advantages and disadvantages. This guide provides an objective comparison of this compound and BrdU, with supporting data and detailed experimental protocols to inform the selection of the most appropriate method for your research needs.

Principle of Detection: A Tale of Two Chemistries

At the heart of the difference between this compound and BrdU lies their method of detection. Both are analogs of the DNA precursor thymidine and are incorporated into newly synthesized DNA during the S-phase of the cell cycle. However, the subsequent steps to visualize and quantify this incorporation are fundamentally different.

BrdU detection relies on a well-established immunoassay. After incorporation, the DNA must be denatured, typically using harsh acid or heat treatment, to expose the BrdU epitope. A specific monoclonal antibody can then bind to the incorporated BrdU, which is subsequently detected using a secondary antibody conjugated to a fluorescent dye or an enzyme for colorimetric or chemiluminescent readout.

This compound (5-VU or 5-VdU) detection , on the other hand, utilizes a bioorthogonal chemical reaction known as copper-free click chemistry. The vinyl group of the incorporated 5-VU reacts specifically with a tetrazine-conjugated fluorescent probe in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This reaction is highly specific and occurs under mild conditions, eliminating the need for DNA denaturation.

Performance Comparison: A Head-to-Head Analysis

The choice between 5-VU and BrdU will depend on the specific requirements of the experiment, including the cell type, the need for multiplexing with other markers, and the desired balance between throughput and sensitivity. While direct, side-by-side quantitative comparisons in the literature are limited, a composite analysis based on available data for these and related thymidine analogs highlights their key performance characteristics.[1]

ParameterThis compound (5-VU)5-Bromo-2'-deoxyuridine (BrdU)
Detection Method Copper-free Click ChemistryAntibody-based
DNA Denaturation Not requiredRequired (acid or heat)
Protocol Duration Shorter (~2-4 hours post-labeling)Longer (>4 hours, often with overnight incubation)
Multiplexing Highly compatible with antibody-based stainingChallenging due to harsh denaturation
Potential Cytotoxicity Generally considered to have lower cytotoxicityKnown to have cytotoxic and mutagenic effects[2]
In Vivo Compatibility Suitable due to mild detectionEstablished, but potential for toxicity
Sensitivity HighHigh
Typical Concentration 10-20 µM[1]10-100 µM[1]
Typical Incubation 2-4 hours[1]1-24 hours[1]

Experimental Workflows and Signaling Pathways

The distinct detection chemistries of 5-VU and BrdU result in significantly different experimental workflows.

This compound (5-VU) Experimental Workflow

G cluster_0 Cell Culture & Labeling cluster_1 Fixation & Permeabilization cluster_2 Copper-Free Click Reaction cluster_3 Analysis A Plate Cells B Add 5-VU (10-20 µM) A->B C Incubate (2-4 hours) B->C D Fix with Formaldehyde C->D E Permeabilize with Triton X-100 D->E F Add Tetrazine-Fluorophore E->F G Incubate (30-60 min) F->G H Wash G->H I Image/Flow Cytometry H->I

Caption: Workflow for this compound cell proliferation assay.

BrdU Experimental Workflow

G cluster_0 Cell Culture & Labeling cluster_1 Fixation & Denaturation cluster_2 Immunostaining cluster_3 Analysis A Plate Cells B Add BrdU (10-100 µM) A->B C Incubate (1-24 hours) B->C D Fix with Formaldehyde C->D E Denature DNA (HCl) D->E F Block E->F G Add Anti-BrdU Primary Ab F->G H Add Labeled Secondary Ab G->H I Wash H->I J Image/Flow Cytometry I->J

Caption: Workflow for BrdU cell proliferation assay.

Detailed Experimental Protocols

This compound (5-VU) Cell Proliferation Assay Protocol

This protocol is a representative example for immunofluorescence microscopy.

  • Cell Culture and Labeling:

    • Plate cells on coverslips in a multi-well plate and culture to the desired confluency.

    • Add this compound to the culture medium to a final concentration of 10-20 µM.[1]

    • Incubate the cells for 2-4 hours at 37°C in a CO₂ incubator.[1]

  • Fixation and Permeabilization:

    • Remove the culture medium and wash the cells twice with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Copper-Free Click Reaction:

    • Prepare the click reaction cocktail containing a tetrazine-conjugated fluorescent dye (e.g., at 5 µM) in a compatible buffer (e.g., PBS).

    • Remove the PBS and add the click reaction cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.[1]

  • Washing and Counterstaining:

    • Remove the click reaction cocktail and wash the cells three times with PBS.

    • (Optional) Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

    • Wash the cells twice with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.

    • Quantify the percentage of 5-VU-positive cells.

BrdU Cell Proliferation Assay Protocol

This protocol is a representative example for immunofluorescence microscopy.

  • Cell Culture and Labeling:

    • Plate cells on coverslips in a multi-well plate and culture to the desired confluency.

    • Prepare a BrdU labeling solution in pre-warmed cell culture medium at a final concentration of 10-100 µM.[1]

    • Replace the existing medium with the BrdU labeling solution.

    • Incubate the cells for 1-24 hours at 37°C in a CO₂ incubator. The incubation time will depend on the cell division rate.[1]

  • Fixation and Permeabilization:

    • Remove the BrdU labeling solution and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • DNA Denaturation:

    • Incubate the cells with 2 M HCl for 30 minutes at room temperature to denature the DNA.

    • Neutralize the acid by washing the cells three times with PBS or incubating with a neutralizing buffer (e.g., 0.1 M sodium borate buffer, pH 8.5) for 5 minutes.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton™ X-100) for 1 hour at room temperature.

    • Incubate the cells with a primary anti-BrdU antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS containing 0.1% Tween-20 (PBS-T).

    • Incubate the cells with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS-T.

  • Counterstaining and Imaging:

    • (Optional) Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides and image as described for the 5-VU protocol.

Concluding Remarks: Making the Right Choice

Both this compound and BrdU are powerful tools for assessing DNA synthesis and cell proliferation. The traditional BrdU assay is a well-validated and widely used method with a vast body of literature to support its application. However, its requirement for harsh DNA denaturation can be a significant drawback, particularly for experiments involving the simultaneous detection of other cellular antigens.

This compound, with its reliance on gentle, copper-free click chemistry, offers a compelling alternative. The milder protocol preserves cellular integrity and is highly compatible with multiplexing, making it an excellent choice for complex, multi-parameter analyses. While direct quantitative comparisons with BrdU are still emerging, the advantages in terms of workflow and sample preservation position this compound as a valuable addition to the researcher's toolkit for studying cell proliferation. The ultimate choice will depend on a careful consideration of the specific experimental goals and the trade-offs between established methodology and the benefits of a more modern, streamlined approach.

References

A Comparative Guide to the Validation of RNA-Protein Interactions: 5-Vinyluracil Cross-linking and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of RNA-protein interactions is fundamental to understanding gene regulation, and the precise identification of these interactions is crucial for therapeutic development. This guide provides a comprehensive comparison of 5-Vinyluracil (5-VU) as a metabolic labeling agent for RNA with established cross-linking methods for validating RNA-protein interactions, including traditional UV cross-linking and Photoactivatable-Ribonucleoside-Enhanced Cross-linking and Immunoprecipitation (PAR-CLIP).

Overview of RNA-Protein Interaction Validation Methods

At the core of identifying direct RNA-protein interactions in a cellular context is the ability to covalently link the RNA and its binding protein. This is typically achieved through UV irradiation, which can be enhanced by incorporating photoreactive nucleoside analogs into the RNA. Once cross-linked, the protein of interest is immunoprecipitated, and the associated RNA is identified through sequencing.

This compound (5-VU) is a modified uracil analog that can be metabolically incorporated into newly transcribed RNA. Its primary application to date has been in the metabolic labeling of nascent RNA for studying RNA synthesis and decay, largely due to its low cytotoxicity. While not a conventional photo-cross-linker, its vinyl group presents a potential, albeit less explored, avenue for inducing covalent bonds with interacting proteins.

Traditional UV Cross-linking (CLIP) utilizes short-wavelength UV light (254 nm) to induce covalent bonds between native nucleotides (primarily uracil) and amino acids. While it does not require metabolic labeling, its efficiency is generally low.[1]

Photoactivatable-Ribonucleoside-Enhanced Cross-linking (PAR-CLIP) employs photoreactive nucleoside analogs, most commonly 4-thiouridine (4sU), which are incorporated into RNA.[1] Upon exposure to longer wavelength UV light (365 nm), 4sU is more efficiently cross-linked to interacting proteins compared to standard UV cross-linking.[1]

Quantitative Comparison of Metabolic Labeling and Cross-linking Methods

The choice of method for studying RNA-protein interactions involves a trade-off between labeling efficiency, cytotoxicity, cross-linking efficiency, and potential biases. The following table summarizes key quantitative parameters for this compound, 4-thiouridine, and standard UV cross-linking.

FeatureThis compound (5-VU)4-Thiouridine (4sU)Standard UV (254 nm)
Primary Application Metabolic labeling of nascent RNAPhoto-cross-linking (PAR-CLIP)Direct UV cross-linking (CLIP)
Incorporation into RNA MetabolicMetabolicNot Applicable
Reported Cytotoxicity Minimal toxic effects and transcriptional changes compared to 5-EUrd[2]Cytotoxicity issues reported[2]UV irradiation can be cytotoxic
Cross-linking Efficiency Not established as a primary cross-linker; potential for photo-induced reactions of the vinyl group exists but is not well-characterized.High efficiency with 365 nm UV lightLow efficiency with 254 nm UV light[1]
Signature Mutation Can induce mutations after chemical modification (e.g., with maleimides) for mutational profiling[2]T to C transitions in sequencing readsDeletions or substitutions at the cross-link site
Cell-type Specificity Can be used for cell-specific labeling with a mutant uracil phosphoribosyltransferase (UPRT)[2]Generally not cell-type specificNot cell-type specific

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are protocols for metabolic labeling with this compound and for the widely used PAR-CLIP and standard UV CLIP methods.

Protocol 1: Metabolic Labeling of Nascent RNA with this compound

This protocol is for labeling newly synthesized RNA and does not include a cross-linking step, as this is not a standard application for 5-VU.

  • Cell Culture and Labeling: Culture cells to the desired confluency. Introduce 5-Vinyluridine (5-VUrd), the nucleoside form of 5-VU, into the cell culture medium at a final concentration of 100-200 µM. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal.

  • RNA Isolation: Following the labeling period, harvest the cells and isolate total RNA using a standard method such as TRIzol extraction or a column-based kit.

  • Downstream Analysis: The 5-VU-labeled RNA can be used for various downstream applications, including:

    • Nascent RNA capture: The vinyl group can be chemically modified (e.g., via inverse electron-demand Diels-Alder (IEDDA) chemistry) to attach a biotin tag for affinity purification of newly synthesized transcripts.

    • Mutational profiling: Chemical treatment of the vinyl group can induce misincorporations during reverse transcription, allowing for the identification of labeled transcripts through sequencing analysis.[2]

Protocol 2: PAR-CLIP for Validation of RNA-Protein Interactions
  • Metabolic Labeling with 4-Thiouridine (4sU): Add 4sU to the cell culture medium at a final concentration of 100 µM for 12-16 hours.

  • UV Cross-linking: Wash the cells with PBS and irradiate with 365 nm UV light at an energy of 0.1-0.4 J/cm².

  • Cell Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation of the protein of interest using a specific antibody.

  • RNase Digestion: Partially digest the RNA with RNase T1 to obtain short RNA fragments bound to the protein.

  • RNA End-Repair and Ligation: Dephosphorylate the 3' ends and phosphorylate the 5' ends of the RNA fragments. Ligate a 3' adapter.

  • Protein-RNA Complex Visualization: Run the complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane. Visualize by autoradiography (if using radiolabeled adapters).

  • Protein Digestion and RNA Isolation: Excise the band corresponding to the protein-RNA complex and treat with proteinase K to digest the protein. Isolate the RNA fragments.

  • Reverse Transcription and PCR Amplification: Ligate a 5' adapter, reverse transcribe the RNA into cDNA, and amplify by PCR.

  • High-Throughput Sequencing: Sequence the cDNA library to identify the RNA binding sites.

Protocol 3: Standard UV CLIP
  • UV Cross-linking: Wash cells with PBS and irradiate with 254 nm UV light at an energy of 0.15-0.4 J/cm².[3]

  • Cell Lysis and Immunoprecipitation: Follow the same procedure as in the PAR-CLIP protocol.

  • RNase Digestion, RNA End-Repair, and Ligation: Proceed as described for PAR-CLIP.

  • Protein-RNA Complex Visualization, Protein Digestion, and RNA Isolation: Follow the same steps as in the PAR-CLIP protocol.

  • Reverse Transcription, PCR Amplification, and Sequencing: Proceed as described for PAR-CLIP.

Visualization of Experimental Workflows

This compound Metabolic Labeling Workflow

5_Vinyluracil_Metabolic_Labeling cluster_cell In Cell cluster_downstream Downstream Analysis Cell_Culture Cell Culture Metabolic_Labeling Metabolic Labeling with 5-VUrd Cell_Culture->Metabolic_Labeling RNA_Isolation Total RNA Isolation Metabolic_Labeling->RNA_Isolation Chemical_Modification Chemical Modification of Vinyl Group RNA_Isolation->Chemical_Modification Affinity_Purification Affinity Purification (Biotin Tag) Chemical_Modification->Affinity_Purification Mutational_Profiling Mutational Profiling (Sequencing) Chemical_Modification->Mutational_Profiling

Caption: Workflow for metabolic labeling of nascent RNA using this compound.

PAR-CLIP Experimental Workflow

PAR_CLIP_Workflow cluster_in_vivo In Vivo cluster_in_vitro In Vitro Metabolic_Labeling Metabolic Labeling with 4sU UV_Crosslinking UV Cross-linking (365 nm) Metabolic_Labeling->UV_Crosslinking Lysis_IP Cell Lysis & Immunoprecipitation UV_Crosslinking->Lysis_IP RNase_Digestion RNase Digestion Lysis_IP->RNase_Digestion Adapter_Ligation 3' Adapter Ligation RNase_Digestion->Adapter_Ligation Protein_Digestion Proteinase K Digestion Adapter_Ligation->Protein_Digestion RT_PCR Reverse Transcription & PCR Protein_Digestion->RT_PCR Sequencing High-Throughput Sequencing RT_PCR->Sequencing

Caption: The experimental workflow for PAR-CLIP.

Standard UV CLIP Experimental Workflow

Standard_CLIP_Workflow cluster_in_vivo In Vivo cluster_in_vitro In Vitro UV_Crosslinking UV Cross-linking (254 nm) Lysis_IP Cell Lysis & Immunoprecipitation UV_Crosslinking->Lysis_IP RNase_Digestion RNase Digestion Lysis_IP->RNase_Digestion Adapter_Ligation 3' Adapter Ligation RNase_Digestion->Adapter_Ligation Protein_Digestion Proteinase K Digestion Adapter_Ligation->Protein_Digestion RT_PCR Reverse Transcription & PCR Protein_Digestion->RT_PCR Sequencing High-Throughput Sequencing RT_PCR->Sequencing

Caption: The experimental workflow for standard UV CLIP.

Concluding Remarks

The validation of RNA-protein interactions is a dynamic field with a range of available methodologies. This compound stands out as a valuable tool for metabolic labeling of nascent RNA due to its low cytotoxicity, making it ideal for studying RNA dynamics. However, its application as a direct photo-cross-linker for validating RNA-protein interactions is not yet established.

For the direct identification of RNA-protein binding sites, PAR-CLIP offers high efficiency and specificity, albeit with potential cytotoxicity associated with 4sU. Standard UV CLIP remains a viable option that avoids metabolic labeling but suffers from lower cross-linking efficiency. The choice of method will ultimately depend on the specific biological question, the cell system being studied, and the trade-offs between labeling efficiency, cytotoxicity, and cross-linking efficiency that a researcher is willing to make. Future research may yet unlock the potential of the vinyl group in this compound for efficient and low-toxicity cross-linking applications.

References

A Comparative Analysis of 5-Vinyluracil and 4-Thiouridine for Nascent RNA Labeling and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of molecular biology, the ability to distinguish and analyze newly synthesized RNA is paramount to understanding gene regulation, RNA processing, and cellular responses to various stimuli. Metabolic labeling using nucleoside analogs has emerged as a powerful tool for these investigations. This guide provides a comprehensive comparative analysis of two key uridine analogs: 4-thiouridine (4sU) and 5-Vinyluracil, offering researchers, scientists, and drug development professionals the necessary data to select the appropriate tool for their experimental needs.

Introduction to 4-Thiouridine (4sU) and this compound

4-Thiouridine (4sU) is a well-established and widely used photoactivatable ribonucleoside analog for studying RNA dynamics.[1][2][3] When introduced to cells, it is incorporated into newly transcribed RNA in place of uridine.[4] The key feature of 4sU is the substitution of the oxygen atom at the C4 position with a sulfur atom. This thionucleoside allows for the specific biotinylation of nascent RNA, enabling its separation from pre-existing RNA.[3] Furthermore, upon exposure to long-wave UV light (365 nm), 4sU can form covalent crosslinks with interacting proteins, making it an invaluable tool for identifying RNA-protein interactions.[5][6][7]

This compound and its nucleoside counterpart, 5-vinyluridine (5-VU), are more recent additions to the molecular biologist's toolkit for RNA metabolic labeling.[2][8] The vinyl group at the C5 position serves as a bioorthogonal handle for chemical conjugation, allowing for the detection and enrichment of nascent RNA.[8] Notably, studies have suggested that 5-VU exhibits lower cytotoxicity and induces fewer transcriptional changes compared to other uridine analogs like 5-ethynyluridine (5-EU), presenting it as a less disruptive probe for studying cellular processes.[1][2]

Physicochemical and Biochemical Properties

A fundamental understanding of the properties of these analogs is crucial for their effective application. The table below summarizes their key characteristics.

Property4-Thiouridine (4sU)This compound
Molecular Formula C₉H₁₂N₂O₅SC₆H₆N₂O₂
Molecular Weight 260.27 g/mol 138.12 g/mol
Modification Thiol group at C4 positionVinyl group at C5 position
Cellular Uptake Readily taken up by cells and incorporated into newly transcribed RNA.[4]Incorporated into nascent RNA through endogenous nucleoside salvage pathways.[2]
Primary Application Metabolic labeling of RNA, RNA-protein crosslinking.[1][5]Metabolic labeling of RNA, mutational profiling.[2][8]

Performance in RNA Metabolic Labeling

The efficiency of incorporation and the potential for cellular perturbation are critical performance metrics for any metabolic label.

Performance Metric4-Thiouridine (4sU)This compound / 5-Vinyluridine (5-VU)
Incorporation Efficiency Efficiently incorporated into nascent RNA across a broad range of cell types and organisms.[3]Demonstrated to have efficient incorporation, with 5-VU showing the second-highest incorporation rate among several tested vinyl nucleosides.[1]
Optimal Concentration Typically used at concentrations ranging from 50 µM to 500 µM.[4][9]Used at concentrations around 1 mM in reported studies.[1]
Labeling Time Can be used for short pulse-labeling (minutes) to long-term labeling (hours).[2]Effective for labeling over several hours.[1]
Cytotoxicity Can exhibit toxicity at elevated concentrations (>50µM) and with extended exposure, potentially affecting processes like pre-mRNA splicing.[4][10]Shown to have no significant effect on cell proliferation after 12 hours of incubation and significantly less impact on gene expression compared to 5-ethynyluridine (5-EU).[1]
Specificity Incorporated by all major nuclear RNA polymerases (I, II, and III).[11]Can be incorporated non-specifically, but highly specific labeling can be achieved in cells expressing a mutant uracil phosphoribosyltransferase (UPRT).[2][8]

Application in Photo-Crosslinking

Photo-crosslinking is a powerful technique to capture transient RNA-protein interactions. 4sU is the established standard for this application.

Feature4-Thiouridine (4sU)This compound
Photo-crosslinking Yes, widely used.Limited data available. The vinyl group is not a traditional photo-crosslinker, but can participate in cycloaddition reactions.[6]
Mechanism Forms covalent crosslinks with amino acid residues upon UV irradiation (typically 365 nm).[5][6][7]Not typically used for direct photo-crosslinking. Can be used in mutational profiling where chemical modification of the vinyl group induces mutations during reverse transcription.[2]
Crosslinking Efficiency Efficient, enabling techniques like PAR-CLIP.[6]Not applicable for direct photo-crosslinking.

Experimental Workflows and Methodologies

The following diagrams and protocols outline the typical experimental procedures for utilizing 4sU and this compound.

Metabolic Labeling and Analysis Workflow

Metabolic_Labeling_Workflow General Workflow for Metabolic RNA Labeling and Analysis cluster_labeling Cell Culture & Labeling cluster_isolation RNA Processing cluster_analysis Downstream Analysis A 1. Cell Culture B 2. Addition of Nucleoside Analog (4sU or 5-VU) A->B C 3. Total RNA Isolation B->C Incubation D 4. Biotinylation (4sU) or Chemical Conjugation (5-VU) C->D E 5. Affinity Purification of Labeled RNA D->E F 6. qRT-PCR, RNA-Seq, or other analysis E->F

General workflow for metabolic RNA labeling and analysis.
4sU-based Photo-Crosslinking and Immunoprecipitation (PAR-CLIP) Workflow

PAR_CLIP_Workflow PAR-CLIP Experimental Workflow cluster_in_vivo In Vivo Steps cluster_immuno Immunoprecipitation cluster_analysis_parclip Analysis A 1. Label cells with 4sU B 2. UV Crosslinking (365 nm) A->B C 3. Cell Lysis B->C D 4. Partial RNase Digestion C->D E 5. Immunoprecipitation of RNA-Binding Protein D->E F 6. Radiolabeling of RNA E->F G 7. Protein Degradation F->G H 8. RNA Isolation G->H I 9. cDNA Library Preparation & Sequencing H->I

Workflow for Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP).

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with 4-Thiouridine (4sU)

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • 4-Thiouridine (4sU) stock solution (e.g., 100 mM in DMSO, stored at -20°C, light-protected)

  • TRIzol reagent or equivalent for RNA extraction

  • EZ-Link Biotin-HPDP (or similar thiol-reactive biotinylation reagent)

  • Streptavidin-coated magnetic beads

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency (typically 70-80%).

    • Prepare fresh 4sU-containing medium by diluting the 4sU stock solution to the final desired concentration (e.g., 100-500 µM).[9]

    • Remove the old medium from the cells and replace it with the 4sU-containing medium.

    • Incubate the cells for the desired labeling period (e.g., 15 minutes to 24 hours), protecting them from light to prevent premature crosslinking.[2]

  • Total RNA Extraction:

    • After incubation, aspirate the medium and lyse the cells directly on the plate using TRIzol reagent.

    • Isolate total RNA according to the manufacturer's protocol.

  • Biotinylation of 4sU-labeled RNA:

    • Resuspend the total RNA in an appropriate buffer.

    • Add Biotin-HPDP to the RNA solution and incubate at room temperature in the dark for 1.5-2 hours to allow for the biotinylation of the thiol group on the incorporated 4sU.

    • Remove excess biotin by chloroform extraction and isopropanol precipitation.

  • Purification of Labeled RNA:

    • Resuspend the biotinylated RNA pellet.

    • Use streptavidin-coated magnetic beads to capture the biotinylated (newly synthesized) RNA.

    • Wash the beads to remove non-biotinylated (pre-existing) RNA.

    • Elute the captured RNA from the beads using a reducing agent (e.g., DTT) to cleave the disulfide bond in the Biotin-HPDP linker.

  • Downstream Analysis:

    • The purified, newly synthesized RNA is now ready for downstream applications such as qRT-PCR or RNA sequencing.

Protocol 2: Metabolic Labeling of Nascent RNA with 5-Vinyluridine (5-VU) for Mutational Profiling

Materials:

  • HEK293T cells (or other suitable cell line)

  • Complete cell culture medium

  • 5-Vinyluridine (5-VU) stock solution (e.g., 100 mM in DMSO, stored at -20°C)

  • RNA extraction kit

  • Maleimide derivative for cycloaddition (e.g., N-methylmaleimide)

  • Reverse transcriptase and reagents for cDNA synthesis

  • Reagents for PCR and sequencing

Procedure:

  • Cell Culture and Labeling:

    • Culture HEK293T cells to the desired confluency.

    • Treat the cells with 5-VU at a final concentration of 1 mM for a specified duration (e.g., 16 hours).[1]

  • Total RNA Extraction:

    • Isolate total RNA from the cells using a standard RNA extraction kit, including a DNase treatment step to remove genomic DNA.[1]

  • Cycloaddition Reaction:

    • Incubate the isolated RNA containing 5-VU with a maleimide derivative. This reaction forms a cycloadduct on the vinyl group.[2]

  • Reverse Transcription:

    • Perform reverse transcription on the modified RNA. The cycloadduct on the 5-VU base causes the reverse transcriptase to misincorporate nucleotides, typically resulting in a T-to-A mutation in the resulting cDNA.[2]

  • Sequencing and Analysis:

    • Prepare a sequencing library from the cDNA.

    • Sequence the library and analyze the data, looking for an increased frequency of T-to-A mutations. Transcripts with a significant increase in these mutations compared to untreated controls are identified as newly synthesized.[2]

Conclusion

Both 4-thiouridine and this compound are valuable tools for the study of nascent RNA, each with distinct advantages and applications.

4-Thiouridine (4sU) remains the gold standard for many applications, particularly for its well-characterized use in both metabolic labeling and, crucially, in situ RNA-protein photo-crosslinking. Its extensive use has led to a wealth of established protocols and a deep understanding of its behavior in cellular systems. However, researchers should be mindful of its potential for cytotoxicity and off-target effects at higher concentrations and during long exposure times.[4][10]

This compound (5-VU) emerges as a promising alternative, with its primary advantage being lower cellular perturbation and cytotoxicity.[1] This makes it particularly suitable for long-term labeling studies where minimizing the impact on normal cellular processes is critical. The development of a mutant UPRT enzyme for cell-specific labeling further enhances its utility for in vivo studies in complex biological systems.[2][8] While its application in direct photo-crosslinking is not established, its use in mutational profiling offers an enrichment-free method for identifying nascent transcripts.

The choice between 4sU and this compound will ultimately depend on the specific research question. For studies focused on RNA-protein interactions via crosslinking, 4sU is the clear choice. For experiments requiring long-term labeling or minimal cellular disruption, and where mutational profiling is a viable analysis method, this compound presents a compelling and less toxic alternative. As research into this compound and other novel nucleoside analogs continues, the toolkit for dissecting the complexities of the transcriptome will undoubtedly expand.

References

Unveiling the Impact of 5-Vinyluracil on RNA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of RNA biology, the ability to accurately label and analyze nascent RNA transcripts is paramount to understanding the intricate mechanisms of gene expression. For researchers, scientists, and drug development professionals, the choice of labeling reagent can significantly impact experimental outcomes. This guide provides a comprehensive comparison of 5-Vinyluracil (5-VU), a modified nucleoside, with other commonly used alternatives, offering a deep dive into its effects on RNA structure and function, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Alternatives

The selection of an RNA labeling reagent is a critical decision in experimental design, with implications for cell viability, transcriptional perturbation, and the integrity of downstream analyses. Here, we compare this compound (5-VU) to two widely used alternatives: 5-Ethynyluridine (5-EU) and 4-Thiouridine (4sU).

FeatureThis compound (5-VU)5-Ethynyluridine (5-EU)4-Thiouridine (4sU)
Capture Chemistry Inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.Copper(I)-catalyzed azide-alkyne cycloaddition (Click chemistry).[1]Thiol-specific biotinylation (e.g., with HPDP-biotin).[1]
Cell Viability No significant effect on cell proliferation observed.[2]Can cause significant growth inhibition, with a nearly 50% decrease in cell proliferation after 48 hours in some cases.[2]Known to induce significant toxicity in cells.[2]
Transcriptional Perturbation Minimal; resulted in differential expression of only 18 genes in one study.[2]Moderate; led to significant differential expression of nearly 200 genes in the same study.[2]Can cause considerable alterations to gene expression.
Incorporation Efficiency Reported at 0.86% in HEK293T cells after 12 hours at 1 mM concentration.[2]Generally high correlation with transcriptional activity.[1]Efficiently incorporated into nascent RNA.
Orthogonality IEDDA chemistry is orthogonal to the click chemistry used for 5-EU, allowing for dual labeling experiments.[2]Click chemistry is a widely used and robust bioorthogonal reaction.Thiol-based chemistry can have cross-reactivity with cellular thiols.

Impact on RNA Structure: A Structural Biologist's Perspective

The introduction of a modified nucleoside into an RNA molecule has the potential to alter its secondary and tertiary structure, which could, in turn, affect its function. While direct, quantitative SHAPE-MaP data for 5-VU-labeled RNA is not yet widely available in the literature, the minimal perturbation to gene expression observed with 5-VU suggests that its impact on RNA structure is likely to be less significant than that of more disruptive analogs.[2]

SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling) is a powerful technique for probing RNA structure at single-nucleotide resolution.[3] The method uses chemical probes that preferentially modify flexible, unpaired nucleotides, and these modifications are then identified by reverse transcription and sequencing.[3] Researchers looking to investigate the precise structural consequences of 5-VU incorporation are encouraged to employ this technique.

Functional Consequences of this compound Incorporation

The ultimate test of a labeling reagent's utility is its impact on the biological functions of the labeled RNA. Here, we examine the effects of 5-VU on two key aspects of RNA function: translation efficiency and mRNA stability.

Translation Efficiency

The efficiency with which an mRNA is translated into protein is a critical determinant of gene expression. While direct ribosome profiling data for 5-VU-labeled RNA is limited, the significantly lower number of differentially expressed genes upon 5-VU treatment compared to 5-EU suggests a reduced impact on the translational landscape.[2] Ribosome profiling, a technique that sequences ribosome-protected mRNA fragments, can provide a snapshot of all the mRNAs being actively translated in a cell at a given moment. Future studies employing ribosome profiling on 5-VU-labeled transcripts will be invaluable in quantifying its precise effect on translation.

mRNA Stability and Decay

The stability of an mRNA molecule, often measured by its half-life, is another crucial factor in regulating gene expression. Metabolic labeling with nucleoside analogs is a common method to measure RNA decay rates.[4] While specific studies directly comparing the impact of 5-VU and other analogs on global mRNA decay rates are not yet prevalent, the reduced cellular toxicity and transcriptional perturbation associated with 5-VU make it a promising candidate for such studies, as it is less likely to induce secondary effects that could confound decay measurements.[2]

Experimental Protocols

Metabolic Labeling of Nascent RNA with this compound

This protocol describes the metabolic labeling of newly synthesized RNA in cultured cells using this compound.

Materials:

  • This compound (5-VU)

  • Cell culture medium

  • Cultured cells (e.g., HEK293T)

  • DMSO (for dissolving 5-VU)

Procedure:

  • Prepare a stock solution of 5-VU in DMSO.

  • Culture cells to the desired confluency.

  • Add 5-VU to the cell culture medium to a final concentration of 1 mM.

  • Incubate the cells for the desired labeling period (e.g., 5 hours).[2]

  • After incubation, harvest the cells for downstream applications.

Biotinylation of 5-VU Labeled RNA via IEDDA Reaction

This protocol details the conjugation of biotin to 5-VU-labeled RNA using an inverse-electron-demand Diels-Alder (IEDDA) reaction.

Materials:

  • Total RNA isolated from 5-VU labeled cells

  • Tetrazine-biotin conjugate (Tz-biotin)

  • Reaction buffer (e.g., 6% DMSO in acetic acid, pH 5.0)[2]

  • RNA purification kit

Procedure:

  • Isolate total RNA from 5-VU labeled cells using a standard method.

  • In a reaction tube, combine 10 µg of total RNA with 1 mM Tz-biotin in the reaction buffer to a final volume of 50 µL.[2]

  • Incubate the reaction at 37°C for 2 hours with shaking.[2]

  • Purify the biotinylated RNA using an RNA purification kit to remove unreacted Tz-biotin.

  • The biotinylated RNA is now ready for downstream applications such as enrichment or detection.

In-cell RNA Structure Probing with SHAPE-MaP

This protocol provides a general workflow for probing RNA structure in living cells using SHAPE-MaP.

Materials:

  • Cultured cells

  • SHAPE reagent (e.g., 1M7, NAI)

  • Quenching solution

  • RNA extraction reagents

  • Reverse transcription reagents with MnCl2

  • Primers for gene of interest or random primers for transcriptome-wide analysis

  • Sequencing library preparation kit

Procedure:

  • Treat living cells with the SHAPE reagent.

  • Quench the reaction to stop further modification.

  • Extract and purify the modified RNA.

  • Perform reverse transcription under conditions that induce mutations at the sites of SHAPE adducts (in the presence of MnCl2).[5]

  • Prepare a sequencing library from the resulting cDNA.

  • Sequence the library and analyze the data to identify mutation rates, which correspond to SHAPE reactivities.

Visualizing the Processes: Diagrams and Workflows

To further elucidate the concepts and protocols discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Metabolic Labeling Pathway 5-VU This compound Cellular_Uptake Cellular Uptake 5-VU->Cellular_Uptake Salvage_Pathway Nucleoside Salvage Pathway Cellular_Uptake->Salvage_Pathway 5-VUTP 5-Vinyluridine Triphosphate Salvage_Pathway->5-VUTP RNA_Polymerase RNA Polymerase 5-VUTP->RNA_Polymerase Nascent_RNA Nascent RNA (5-VU incorporated) RNA_Polymerase->Nascent_RNA

Caption: Metabolic labeling of RNA with this compound.

G cluster_1 Experimental Workflow: 5-VU Labeling and Detection Labeling 1. Metabolic Labeling with 5-VU Isolation 2. Total RNA Isolation Labeling->Isolation IEDDA 3. IEDDA Reaction with Tz-Biotin Isolation->IEDDA Purification 4. RNA Purification IEDDA->Purification Enrichment 5. Streptavidin-based Enrichment Purification->Enrichment Analysis 6. Downstream Analysis (e.g., sequencing) Enrichment->Analysis

Caption: Workflow for 5-VU labeling and biotin-based enrichment.

G cluster_2 SHAPE-MaP Logical Flow RNA_in_cell RNA in living cell Modification Modification of flexible nucleotides RNA_in_cell->Modification SHAPE_reagent SHAPE Reagent (e.g., 1M7) SHAPE_reagent->Modification RT Reverse Transcription (with MnCl2) Modification->RT Mutation Introduction of mutations at modified sites RT->Mutation Sequencing Sequencing Mutation->Sequencing Analysis Data Analysis: Reactivity Profile Sequencing->Analysis Structure RNA Structure Model Analysis->Structure

Caption: Logical workflow of an in-cell SHAPE-MaP experiment.

References

A Head-to-Head Comparison of 5-Vinyluracil and Other Uridine Analogs in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic drug development, particularly in oncology and virology, uridine analogs represent a cornerstone of nucleoside-based chemotherapy. These structural mimics of the natural nucleoside uridine can interfere with nucleic acid synthesis and repair, leading to cytotoxic or antiviral effects. Among these, 5-Vinyluracil and its deoxyribonucleoside counterpart, 5-vinyl-2'-deoxyuridine (VdU), have garnered interest. This guide provides a head-to-head comparison of this compound with other key uridine analogs—5-Fluorouracil (5-FU), 5-Iodouracil, and 5-Trifluoromethyluracil—supported by available experimental data.

Quantitative Comparison of Biological Activity

Direct head-to-head comparative studies providing IC50 values for the anticancer activity of this compound against other uridine analogs in the same cancer cell lines under identical experimental conditions are limited in the publicly available literature. However, by compiling data from various sources, we can provide an overview of their individual potencies.

Table 1: Comparative Anticancer Cytotoxicity (IC50, µM) of Uridine Analogs

CompoundCancer Cell LineIC50 (µM)Reference
5-Vinyl-2'-deoxyuridine (VdU) Data not available in direct comparative studies. One study showed synergistic cytotoxicity with another compound but did not report the standalone IC50.N/A[1]
5-Fluorouracil (5-FU) HCT-116 (Colon)1.2 - 185BenchChem
HT-29 (Colon)85.37 ± 1.81BenchChem
MCF-7 (Breast)25BenchChem
HeLa (Cervical)43.34 ± 2.77BenchChem
A549 (Lung)Not SpecifiedBenchChem
(E)-5-(2-Iodovinyl)-2'-deoxyuridine (IVDU) FM3A TK-/HSV-1 TK+ (Murine Mammary Carcinoma)0.002 - 0.80[2]
5-Trifluoromethyl-2'-deoxyuridine Data not available in direct comparative studies.N/A

Note: IC50 values can vary significantly based on the cancer cell line, exposure time, and the specific cytotoxicity assay used. The data for 5-FU is compiled from various sources and illustrates this variability. A direct comparison of potency requires testing these compounds in the same experiment.

Table 2: Comparative Antiviral Activity of Uridine Analogs against Herpes Simplex Virus Type 1 (HSV-1)

CompoundRelative Antiviral Potency
(E)-5-(2-Bromovinyl)-2'-deoxyuridine (E-BrVUdR) Most Potent
5-Vinyl-2'-deoxyuridine (VdU) Active
5-Iodo-2'-deoxyuridine (IUdR) Less Active
5-Fluoro-2'-deoxyuridine (FUdR) Active

This qualitative comparison is based on a study that evaluated the antiherpes activity of several 5-substituted deoxyuridines.

Mechanism of Action: Targeting Thymidylate Synthase

A primary mechanism of action for many 5-substituted uridine analogs is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. By inhibiting TS, these analogs deplete the cellular pool of dTTP, leading to the misincorporation of uracil into DNA and ultimately, cell death.

Thymidylate_Synthase_Inhibition cluster_0 Normal DNA Synthesis Pathway cluster_1 Inhibition by Uridine Analogs dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) TS_inhibited Inhibited TS dUMP->TS_inhibited dTTP dTTP dTMP->dTTP DNA DNA Synthesis dTTP:e->DNA:w DNA_poly DNA Polymerase UridineAnalog 5-Substituted Uridine Analog (e.g., 5-FU, 5-VdU) AnalogMP Analog Monophosphate UridineAnalog->AnalogMP Cellular Kinases AnalogMP->TS_inhibited Inhibition caption Mechanism of Thymidylate Synthase Inhibition

Caption: Inhibition of thymidylate synthase by 5-substituted uridine analogs.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the uridine analogs (e.g., this compound, 5-Fluorouracil) in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)

This assay measures the activity of TS by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a product of the TS-catalyzed reaction.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 25 mM MgCl2, 1 mM DTT).

  • Prepare stock solutions of dUMP (deoxyuridine monophosphate) and CH2-THF (5,10-methylenetetrahydrofolate).

  • Prepare various concentrations of the inhibitor (uridine analog monophosphate).

2. Assay Procedure:

  • In a UV-transparent 96-well plate or cuvette, add the reaction buffer, dUMP, CH2-THF, and the inhibitor at the desired concentrations.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a purified recombinant human thymidylate synthase enzyme.

  • Immediately place the plate/cuvette in a spectrophotometer capable of reading at 340 nm and 37°C.

3. Data Acquisition and Analysis:

  • Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for enzyme inhibition.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the head-to-head comparison of uridine analogs.

Experimental_Workflow start Start: Select Uridine Analogs (5-VdU, 5-FU, 5-IdU, 5-CF3dU) synthesis Chemical Synthesis & Characterization start->synthesis cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, SRB) synthesis->cytotoxicity cell_culture Cell Line Selection & Culture cell_culture->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism data_analysis Data Analysis & Comparison ic50->data_analysis ts_assay Thymidylate Synthase Inhibition Assay mechanism->ts_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V) mechanism->apoptosis ts_assay->data_analysis cell_cycle->data_analysis apoptosis->data_analysis in_vivo In Vivo Efficacy Studies (Animal Models) conclusion Conclusion & Lead Compound Identification in_vivo->conclusion data_analysis->in_vivo data_analysis->conclusion caption Workflow for comparing uridine analogs.

Caption: Workflow for comparing uridine analogs.

Conclusion

While this compound and its derivatives show promise as therapeutic agents, particularly in the context of antiviral research, a comprehensive, direct comparison of their anticancer cytotoxicity with established drugs like 5-Fluorouracil is not yet fully elucidated in the scientific literature. The available data suggests that substitutions at the 5-position of the uracil ring significantly influence biological activity. Future head-to-head studies employing standardized experimental protocols are crucial to definitively establish the comparative efficacy of this compound and guide the development of next-generation nucleoside analog therapies. The experimental workflows and mechanistic insights provided in this guide offer a framework for such investigations.

References

Validating the Specificity of 5-Vinyluracil Incorporation into RNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate tracking of newly synthesized RNA is fundamental to understanding the dynamics of gene expression. Metabolic labeling with nucleoside analogs offers a powerful approach to distinguish nascent transcripts from the pre-existing RNA pool. Among the various analogs, 5-Vinyluracil (5-VU) has emerged as a versatile tool. This guide provides a comprehensive comparison of 5-VU with other common RNA labeling agents, focusing on the validation of its incorporation specificity, and is intended for researchers, scientists, and drug development professionals.

Introduction to this compound (5-VU)

This compound (5-VU) is a modified nucleobase that can be metabolically incorporated into newly transcribed RNA. Its vinyl group serves as a bioorthogonal handle, allowing for specific chemical ligation to reporter molecules for visualization or enrichment. A key advantage of 5-VU is its reported low cytotoxicity compared to other widely used analogs like 5-ethynyluridine (5-EU) and 4-thiouridine (4-SUrd)[1][2]. The subsequent detection of 5-VU is typically achieved through an inverse-electron-demand Diels-Alder (IEDDA) reaction, a copper-free click chemistry method that is highly compatible with cellular components and helps preserve RNA integrity[3][4].

Achieving Specificity with this compound

The specificity of 5-VU incorporation into RNA can be achieved at two levels: general metabolic labeling and cell-type-specific labeling.

  • General Metabolic Labeling: In standard cell cultures, 5-vinyluridine (the nucleoside form of 5-VU) is taken up by cells and incorporated into nascent RNA by the cell's endogenous salvage pathways[1].

  • Cell-Type-Specific Labeling: For enhanced specificity, particularly in complex in vivo systems, 5-VU can be used in conjunction with an engineered enzyme. A mutant Toxoplasma gondii uracil phosphoribosyltransferase (UPRT) has been developed that preferentially utilizes 5-VU as a substrate, while having minimal activity with the natural uracil. By expressing this mutant UPRT in target cells, researchers can ensure that 5-VU is primarily incorporated into the RNA of that specific cell population, significantly reducing off-target labeling[3][5][6]. This approach overcomes the background incorporation that can occur with other analogs due to the activity of endogenous enzymes like uridine monophosphate synthase (UMPS)[3].

Comparative Analysis of RNA Labeling Agents

The choice of an RNA labeling agent depends on the specific experimental goals and constraints. Here, we compare 5-VU with two other commonly used analogs: 5-ethynyluridine (5-EU) and 5-bromouridine (BrU).

FeatureThis compound (5-VU)5-Ethynyluridine (5-EU)5-Bromouridine (BrU)
Detection Chemistry Inverse-Electron-Demand Diels-Alder (IEDDA)[2][3]Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[7][8]Immunodetection (anti-BrU antibody)[9][10]
Specificity Enhancement Mutant UPRT for cell-specific labeling[3][5]Generally relies on endogenous pathwaysGenerally relies on endogenous pathways
Reported Cytotoxicity Low to minimal[1][2]Can exhibit significant cytotoxicity[1][2]Generally considered to have low toxicity[9][10]
RNA Integrity IEDDA chemistry is considered mild and preserves RNA integrity[3]CuAAC can lead to RNA degradation[5]Immunoprecipitation methods are generally mild
Background Labeling Lower background in cell-specific applications compared to 5-EU[5]Can have higher background due to endogenous enzyme activity[5]Specificity depends on the antibody
Incorporation Efficiency Similar to other uridine analogs[1]. 0.86% in HEK293T cells[2].Efficiently incorporated[8].Efficiently incorporated[9].

Experimental Protocols for Validating 5-VU Incorporation

Accurate validation of the specificity and efficiency of 5-VU incorporation is critical. Below are detailed protocols for key validation experiments.

Protocol 1: Dot Blot Analysis of 5-VU Incorporation

This method provides a qualitative or semi-quantitative assessment of 5-VU incorporation into the total RNA population.

1. Metabolic Labeling:

  • Culture cells to the desired confluency.

  • Add 5-vinyluridine to the culture medium at a final concentration of 1 mM.

  • Incubate for 5 hours under normal culture conditions.

2. RNA Isolation:

  • Harvest the cells and isolate total RNA using a standard method like TRIzol reagent, followed by purification.

3. IEDDA Biotinylation:

  • In a 20 µL reaction, combine:

    • 1 µg of total RNA

    • 50 µM of a biotin-conjugated tetrazine (Tz-biotin)

    • Nuclease-free water to the final volume.

  • Incubate the reaction for 2 hours at 37°C.

4. Dot Blot:

  • Spot the biotinylated RNA onto a nylon membrane and UV-crosslink.

  • Block the membrane with a suitable blocking buffer for 1 hour.

  • Incubate with streptavidin-conjugated horseradish peroxidase (Strep-HRP) for 1 hour.

  • Wash the membrane and detect the signal using a chemiluminescence substrate.

Protocol 2: LC-MS/MS for Quantifying 5-VU Incorporation

This protocol provides a highly accurate quantification of the percentage of 5-VU that has replaced uridine in the total RNA.

1. Metabolic Labeling and RNA Isolation:

  • Follow steps 1 and 2 from the Dot Blot protocol. For quantitative analysis, it is recommended to treat cells for 12 hours with 1 mM 5-vinyluridine[2].

2. RNA Digestion:

  • Digest 1-5 µg of total RNA to single nucleosides using a mixture of nuclease P1 and alkaline phosphatase.

3. LC-MS/MS Analysis:

  • Analyze the digested nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantify the amounts of 5-vinyluridine and natural uridine by comparing their signals to standard curves of known concentrations.

  • The percent incorporation is calculated as: (moles of 5-vinyluridine) / (moles of 5-vinyluridine + moles of uridine) * 100.

Protocol 3: Fluorescence Microscopy for Visualizing Nascent RNA

This method allows for the visualization of newly synthesized RNA within the cellular context.

1. Metabolic Labeling:

  • Grow cells on coverslips.

  • Treat cells with 1 mM 5-vinyluridine for 5 hours[2].

2. Cell Fixation and Permeabilization:

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

3. IEDDA Fluorophore Conjugation:

  • Incubate the fixed and permeabilized cells with a tetrazine-conjugated fluorophore (e.g., Tz-TAMRA) at a concentration of 25 µM in PBS for 1 hour at room temperature in the dark.

4. Imaging:

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Image the cells using a fluorescence microscope. Robust labeling is often observed in the nucleolus, a site of high rRNA biosynthesis[2].

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for validating 5-VU incorporation.

experimental_workflow cluster_labeling Metabolic Labeling cluster_validation Validation start Cells in Culture add_5vu Add 5-Vinyluridine start->add_5vu incubate Incubate add_5vu->incubate isolate_rna Isolate Total RNA incubate->isolate_rna microscopy Fluorescence Microscopy incubate->microscopy dot_blot Dot Blot Analysis isolate_rna->dot_blot lcms LC-MS/MS Analysis isolate_rna->lcms

Caption: General workflow for 5-VU labeling and validation.

dot_blot_workflow start 5-VU Labeled RNA biotinylation IEDDA Biotinylation (Tz-Biotin) start->biotinylation dot_blot Dot Blot on Membrane biotinylation->dot_blot strep_hrp Incubate with Strep-HRP dot_blot->strep_hrp detection Chemiluminescence Detection strep_hrp->detection

Caption: Workflow for dot blot analysis of 5-VU incorporation.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Vinyluracil: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 5-Vinyluracil, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Protocols

Before initiating any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate any potential exposure risks. This compound is classified as a combustible solid and can cause skin, eye, and respiratory irritation.

Table 1: Personal Protective Equipment (PPE) and Safety Measures

CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended. Always inspect for tears or punctures before use.
Eye Protection Safety gogglesChemical splash goggles should be worn to protect against dust particles.
Skin and Body Protection Laboratory coatA fully fastened lab coat is mandatory to protect against skin contact.
Respiratory Protection Dust maskA NIOSH-approved N95 dust mask or equivalent should be used to prevent inhalation of fine particles.
Engineering Controls Fume HoodAll handling and preparation of this compound for disposal should be conducted within a certified chemical fume hood to ensure proper ventilation.

Step-by-Step Disposal Procedure

The recommended and primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the waste is managed in accordance with all federal, state, and local environmental regulations.

Step 1: Waste Collection and Segregation

  • Isolate the Waste: Collect all this compound waste, including any contaminated materials such as weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled waste container.

  • Use a Compatible Container: The container should be made of a material compatible with the chemical and have a secure lid to prevent spills or the release of dust.

  • Proper Labeling: The container must be clearly labeled as "Hazardous Waste" and explicitly state "this compound". Include any other components mixed with the waste.

Step 2: Temporary Storage

  • Designated Storage Area: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.

  • Away from Incompatibles: Ensure the storage area is away from incompatible materials.

  • Secure and Closed: Keep the container tightly closed at all times except when adding waste.

Step 3: Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.

  • Follow Institutional Protocols: Adhere to all institutional guidelines and procedures for chemical waste disposal.

Spill Management

In the event of a small spill of this compound, the following steps should be taken:

  • Ensure Proper PPE: Before cleaning, ensure you are wearing the appropriate PPE as detailed in Table 1.

  • Contain the Spill: Prevent the powder from becoming airborne. This can be achieved by gently covering it with a damp paper towel.

  • Collect the Material: Carefully sweep or wipe up the spilled material and place it in the designated hazardous waste container. Avoid generating dust.

  • Decontaminate the Area: Clean the spill area with soap and water, and dispose of all cleaning materials in the same waste container.

  • Ventilate: Ensure the area is well-ventilated.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect spill Spill Occurs collect->spill cleanup Follow Spill Cleanup Procedure spill->cleanup Yes store Store Container in a Designated Cool, Dry, Well-Ventilated Area spill->store No cleanup->collect contact Contact EHS or Licensed Waste Disposal Service store->contact pickup Arrange for Waste Pickup contact->pickup end End: Proper Disposal Complete pickup->end

References

Essential Safety and Operational Guidance for Handling 5-Vinyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Vinyluracil. It includes detailed operational procedures, personal protective equipment (PPE) requirements, and disposal plans to ensure laboratory safety and proper chemical handling.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

It is a combustible solid. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure safety.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 (US) or equivalent dust mask.To prevent inhalation of dust particles which may cause respiratory irritation.
Hand Protection Chemical-resistant, impermeable gloves (e.g., Nitrile).To prevent skin contact and subsequent irritation.[1]
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from dust particles that can cause serious irritation.[1][2]
Skin and Body Protection Laboratory coat or protective clothing.To prevent contamination of personal clothing and minimize skin exposure.[1]
Engineering Controls Use in a well-ventilated area or a chemical fume hood.To minimize inhalation of dust and vapors.[1][2]

Operational Plan: Handling and Disposal of this compound

This section outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound.

1. Preparation and Weighing:

  • Step 1: Before handling, ensure the designated work area (preferably a chemical fume hood) is clean and uncluttered.

  • Step 2: Assemble all necessary PPE as specified in the table above and put it on correctly.

  • Step 3: Retrieve the this compound container from its designated storage location (store locked up).[1]

  • Step 4: Carefully open the container, avoiding the creation of dust.

  • Step 5: Weigh the desired amount of this compound using a tared weigh boat or appropriate container within the fume hood.

  • Step 6: Securely close the primary container of this compound and return it to its storage location.

2. Experimental Use:

  • Step 1: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Step 2: Avoid direct contact with the skin and eyes.[2]

  • Step 3: In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS). For skin contact, wash with plenty of water.[1] For eye contact, rinse cautiously with water for several minutes.[1]

  • Step 4: Keep all containers of this compound closed when not in use.

3. Decontamination and Disposal Plan:

  • Step 1: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agent.

  • Step 2: Collect all waste material, including contaminated gloves, weigh boats, and disposable labware, in a designated, labeled hazardous waste container.

  • Step 3: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not let the product enter drains.[2]

  • Step 4: After completing the work and disposing of the waste, remove PPE in the correct order to avoid cross-contamination.

  • Step 5: Wash hands thoroughly with soap and water after removing gloves.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal & Decontamination prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Required PPE prep_area->don_ppe get_chem 3. Retrieve this compound don_ppe->get_chem weigh_chem 4. Weigh Chemical get_chem->weigh_chem conduct_exp 5. Conduct Experiment in Fume Hood weigh_chem->conduct_exp Proceed to Experiment decon 6. Decontaminate Surfaces & Equipment conduct_exp->decon Complete Experiment collect_waste 7. Collect Hazardous Waste decon->collect_waste dispose_waste 8. Dispose of Waste per Regulations collect_waste->dispose_waste remove_ppe 9. Doff PPE dispose_waste->remove_ppe wash_hands 10. Wash Hands remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Vinyluracil
Reactant of Route 2
Reactant of Route 2
5-Vinyluracil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.